Bis(2-pyrimidyl) disulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrimidin-2-yldisulfanyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINHMVNIBCANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SSC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295993 | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15718-46-4 | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bis(2-pyrimidyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyrimidinyldisulfide, is a symmetrical disulfide compound featuring two pyrimidine rings linked by a disulfide bond. While specific experimental data for this compound is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from its close structural analog, 2,2'-dipyridyl disulfide. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, reactivity, and potential applications, particularly in the realm of bioconjugation and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this versatile molecule.
Core Chemical Properties
This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15718-46-4 | [1] |
| Molecular Formula | C₈H₆N₄S₂ | [1] |
| Molecular Weight | 222.29 g/mol | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | 484.2 °C at 760 mmHg | [1] |
| Density | 1.48 g/cm³ | [1] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Solubility | Soluble in many organic solvents (e.g., acetonitrile, dichloromethane) |
Synthesis
A plausible synthetic route involves the oxidation of 2-mercaptopyrimidine using a mild oxidizing agent such as hydrogen peroxide, iodine, or even air under basic conditions.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for this compound is scarce. However, data from its pyridyl analog, 2,2'-dipyridyl disulfide, can be used to predict the expected spectral characteristics.
| Spectroscopic Data | Predicted Characteristics for this compound | Analogous Data for 2,2'-dipyridyl disulfide |
| ¹H NMR | Aromatic protons of the pyrimidine ring would likely appear in the δ 7.0-9.0 ppm range. | Signals observed at δ 8.46, 7.64, 7.59, and 7.11 ppm in CDCl₃.[2] |
| ¹³C NMR | Aromatic carbons would be expected in the δ 120-160 ppm region. | Data for the pyridyl analog is available in spectral databases. |
| FTIR | Characteristic peaks for C=N and C=C stretching of the pyrimidine ring, and a weak S-S stretching band around 450-550 cm⁻¹. | The S-S bond vibration is typically weak and can be observed in this region.[3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 222. Fragmentation would likely involve cleavage of the S-S bond and fragmentation of the pyrimidine rings. | Molecular ion peak at m/z 220, with major fragments at m/z 156, 110, and 78.[4] |
Reactivity: Thiol-Disulfide Exchange
The core reactivity of this compound is predicated on the susceptibility of the disulfide bond to nucleophilic attack, particularly by thiols. This thiol-disulfide exchange reaction is a cornerstone of its utility in chemical biology and drug development.
The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of a pyrimidine-2-thione molecule. The reaction is typically rapid and proceeds with high selectivity for sulfhydryl groups.
Signaling Pathway of Thiol-Disulfide Exchange:
Caption: Thiol-disulfide exchange reaction with this compound.
Experimental Protocols
Based on established protocols for the analogous 2,2'-dipyridyl disulfide, the following methodologies can be adapted for key experiments involving this compound.
Protocol for Thiol-Disulfide Exchange with a Cysteine-Containing Peptide
This protocol describes a method for forming an intramolecular disulfide bond in a peptide containing two free cysteine residues.
Experimental Workflow:
Caption: Workflow for peptide cyclization using this compound.
Detailed Steps:
-
Peptide Solution: Dissolve the linear peptide containing two free cysteine residues in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Disulfide Solution: Prepare a stock solution of this compound in a compatible organic solvent (e.g., acetonitrile).
-
Reaction: Add a molar excess (e.g., 10-fold) of the this compound solution to the peptide solution with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by analytical HPLC and/or mass spectrometry. The reaction is typically complete within a few hours at room temperature.
-
Purification: Once the reaction is complete, purify the cyclized peptide from the reaction mixture using reverse-phase HPLC.
-
Characterization: Confirm the formation of the intramolecular disulfide bond by mass spectrometry, observing the expected decrease in mass due to the loss of two hydrogen atoms.
Applications in Drug Development and Research
The reactivity of this compound with thiols makes it a valuable tool in drug development and various research applications.
-
Bioconjugation: This compound can be used to link molecules (e.g., drugs, imaging agents) to proteins or peptides via cysteine residues.
-
Prodrug Design: The disulfide bond can act as a cleavable linker in prodrugs, designed to release the active drug in the reducing environment of a cell, such as in the presence of glutathione.[5]
-
Protein Modification and Labeling: Selective modification of cysteine residues in proteins allows for the study of protein structure and function.
-
Redox-Responsive Materials: The disulfide linkage can be incorporated into polymers to create materials that degrade or change their properties in response to reducing agents.
Conclusion
This compound is a reactive and versatile chemical entity with significant potential in chemical biology and drug development. Although specific, detailed data for this compound is not as abundant as for its pyridyl analog, its chemical properties and reactivity can be reliably predicted. The thiol-disulfide exchange reaction is central to its utility, enabling a range of applications from peptide cyclization to the design of sophisticated drug delivery systems. This guide provides a foundational understanding of this compound, intended to facilitate its application in innovative research and development endeavors.
References
- 1. This compound | CAS#:15718-46-4 | Chemsrc [chemsrc.com]
- 2. 2,2'-Dithiodipyridine (2127-03-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bis(2-pyrimidyl) disulfide from 2-mercaptopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of bis(2-pyrimidyl) disulfide, a molecule of interest in various chemical and pharmaceutical research areas. The synthesis is achieved through the oxidative dimerization of 2-mercaptopyrimidine. This document details two effective experimental protocols for this conversion, utilizing readily available and efficient oxidizing agents: iodine and dimethyl sulfoxide (DMSO). A comparative summary of the reaction conditions and yields is presented in a structured table. Furthermore, this guide includes a detailed experimental workflow and a logical diagram of the synthesis process, designed to be a practical resource for laboratory work.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The disulfide linkage also plays a crucial role in the structural integrity and function of many proteins and peptides. The combination of these two structural features in this compound makes it a valuable building block and a compound of interest for applications in medicinal chemistry, materials science, and organic synthesis.
The primary route to this compound involves the oxidation of the thiol group of 2-mercaptopyrimidine. This transformation can be accomplished using a variety of oxidizing agents. This guide focuses on two reliable and accessible methods: iodine-mediated oxidation and oxidation using dimethyl sulfoxide (DMSO).
Synthetic Pathways and Data
The conversion of 2-mercaptopyrimidine to this compound is an oxidative coupling reaction where two thiol molecules are joined by a disulfide bond. The general transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Two specific and effective protocols for this synthesis are detailed in this guide. The choice of method may depend on the desired reaction conditions, scale, and available reagents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic methods discussed in this guide.
| Parameter | Method 1: Iodine-Mediated Oxidation | Method 2: DMSO-Based Oxidation |
| Oxidizing Agent | Iodine (I₂) | Dimethyl Sulfoxide (DMSO) |
| Solvent | Wet Acetonitrile (CH₃CN/H₂O) | Acetonitrile |
| Catalyst/Activator | None | Hydroiodic Acid (HI) (catalytic) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Immediate to a few minutes | Variable (typically short) |
| Reported Yield | 94-99% | High (inferred from general thiol oxidations) |
| Work-up | Aqueous wash, extraction | Aqueous wash, extraction |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Iodine-Mediated Oxidation in Wet Acetonitrile
This method is based on the reported high-yield oxidation of 2-pyrimidinethiol using iodine in a mixture of acetonitrile and water.
Materials:
-
2-Mercaptopyrimidine
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyrimidine (1.0 equivalent) in a mixture of acetonitrile and water (e.g., a 5:1 v/v ratio).
-
To this stirring solution at room temperature, add a solution of iodine (0.5 equivalents) in acetonitrile dropwise. The reaction is typically rapid, as indicated by the disappearance of the iodine color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color is completely discharged.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Method 2: DMSO-Based Oxidation
This protocol utilizes dimethyl sulfoxide as the oxidant, with a catalytic amount of an acid to facilitate the reaction.
Materials:
-
2-Mercaptopyrimidine
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Hydroiodic acid (HI) (catalytic amount)
-
10% aqueous sodium hydroxide solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptopyrimidine (1.0 equivalent) and dimethyl sulfoxide (3.0 equivalents) in acetonitrile.
-
Stir the solution at room temperature and add a catalytic amount of hydroiodic acid (e.g., 0.1 equivalents).
-
Monitor the reaction by TLC. The reaction time will vary depending on the substrate.
-
Once the reaction is complete, add 10% aqueous sodium hydroxide solution.
-
Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow```dot
Caption: Key components and transformations in the synthesis.
Conclusion
The synthesis of this compound from 2-mercaptopyrimidine is a straightforward oxidative dimerization. This guide has presented two efficient and reliable methods employing either iodine or DMSO as the oxidizing agent. The provided experimental protocols, quantitative data summary, and visual diagrams offer a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the practical application of these synthetic procedures. Careful monitoring and purification are key to obtaining the desired product in high purity.
References
An In-depth Technical Guide on the Mechanism of Action of Bis(2-pyrimidyl) disulfide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of bis(2-pyrimidyl) disulfide with thiols. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying chemistry, reaction kinetics, and practical applications of this thiol-reactive compound. This document delves into the core principles of thiol-disulfide exchange, outlines detailed experimental protocols for thiol quantification, and presents key quantitative data in a structured format. Visual diagrams are provided to elucidate the reaction mechanism and experimental workflows, adhering to stringent design specifications for clarity and precision.
Introduction
This compound is a symmetrical disulfide that serves as a valuable tool in biochemistry and drug development for the detection and quantification of free sulfhydryl groups (thiols). Its reactivity is analogous to the well-studied reagent, 2,2'-dipyridyl disulfide. The core of its functionality lies in the thiol-disulfide exchange reaction, a fundamental process in biological systems for maintaining redox homeostasis and protein structure.[1][2] This guide will explore the intricacies of this reaction, providing a robust resource for professionals working with thiol-containing molecules.
The Core Mechanism: Thiol-Disulfide Exchange
The reaction between this compound and a thiol (R-SH) is a classic example of a thiol-disulfide exchange. This reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound.[3] This results in the formation of a new, mixed disulfide and the release of one molecule of 2-mercaptopyrimidine, which predominantly exists in its more stable tautomeric form, pyrimidine-2-thione.[1][3]
The released pyrimidine-2-thione is a chromophore, exhibiting strong absorbance in the UV region, which forms the basis for the spectrophotometric quantification of thiols.[4][5] The reaction is typically rapid and stoichiometric, allowing for accurate determination of thiol concentrations.
Signaling Pathway of Thiol-Disulfide Exchange
The following diagram illustrates the step-by-step mechanism of the thiol-disulfide exchange reaction between this compound and a thiol-containing compound.
Quantitative Data
The utility of this compound as a thiol-quantifying agent is underpinned by the distinct spectral properties of its reaction product, pyrimidine-2-thione, and the kinetics of the exchange reaction.
Spectrophotometric Data
The quantification of thiols using this compound relies on the Beer-Lambert law, where the absorbance of the released pyrimidine-2-thione is directly proportional to the concentration of the thiol in the sample. A critical parameter for this calculation is the molar extinction coefficient (ε) of pyrimidine-2-thione.
| Compound | λmax (in Ethanol) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 4,6-diarylpyrimidine-2(1H)thione | 267 nm | ~15,135 (log ε = 4.18) | [4] |
| Pyrimidine-2-thione derivatives | 310-420 nm | Not specified | [5] |
Note: The molar extinction coefficient for the unsubstituted pyrimidine-2(1H)thione is estimated based on its substituted derivatives. For precise quantification, it is recommended to determine the extinction coefficient empirically under the specific experimental conditions.
Kinetic Data
The thiol-disulfide exchange reaction is a second-order reaction, and its rate is dependent on the concentrations of both the thiol and the disulfide, as well as the pH of the solution. The reaction rate increases with pH due to the increased concentration of the more nucleophilic thiolate anion.[3][6]
| Reaction Type | Reactants | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Thiol-Disulfide Exchange | Generic Thiol + Generic Disulfide | 7.0 | 0.1 - 10 | [3] |
| Thiol-Disulfide Exchange | Dithiothreitol + Disulfide | 7.2 | 6.45 | [6] |
Note: The provided rate constants are for general thiol-disulfide exchange reactions and serve as an approximation. The actual rate for the reaction of this compound with a specific thiol may vary.
Experimental Protocols
The following protocols are adapted from established methods for thiol quantification using disulfide reagents and are tailored for the use of this compound.
General Workflow for Thiol Quantification
The overall process involves preparing the necessary reagents, reacting the thiol-containing sample with this compound, and measuring the resulting absorbance to calculate the thiol concentration.
Detailed Protocol for Spectrophotometric Thiol Assay
Materials:
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5, containing 1 mM EDTA
-
Thiol Standard: Cysteine or Glutathione solution of known concentration
-
Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the desired working concentration (e.g., 1 mM) in the Reaction Buffer.
-
Prepare a stock solution of a thiol standard (e.g., 10 mM Cysteine) in the Reaction Buffer. From this, prepare a series of dilutions for the standard curve (e.g., 0-100 µM).
-
-
Assay:
-
To a set of microcentrifuge tubes or wells in a microplate, add your samples and the thiol standards.
-
Add the this compound solution to each tube/well to initiate the reaction. The final concentration of the disulfide should be in excess of the highest expected thiol concentration.
-
Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance of each sample and standard at the λmax of pyrimidine-2-thione (approximately 267 nm). Use the Reaction Buffer containing the disulfide reagent as a blank.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of thiols in your samples by interpolating their absorbance values on the standard curve.
-
Alternatively, if the molar extinction coefficient (ε) of pyrimidine-2-thione is known under your experimental conditions, you can calculate the thiol concentration directly using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Conclusion
This compound is a potent reagent for the study and quantification of thiols. Its mechanism of action, rooted in the reliable and well-understood thiol-disulfide exchange reaction, makes it a valuable asset in various research and development settings. The release of a chromophoric pyrimidine-2-thione upon reaction allows for straightforward spectrophotometric analysis. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of this compound in the laboratory. While specific kinetic parameters for this particular disulfide may not be extensively documented, the principles and data from analogous compounds offer a strong framework for its use. As with any analytical method, empirical validation of parameters such as the molar extinction coefficient under the specific experimental conditions is recommended for achieving the highest accuracy.
References
- 1. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Mercaptopyrimidine (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Landscape of Bis(2-pyrimidyl) disulfide: A Technical Guide for Drug Development Professionals
Abstract
This technical whitepaper provides a detailed examination of the electronic structure of Bis(2-pyrimidyl) disulfide, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on its electronic properties are limited, this guide synthesizes available information on closely related analogues and outlines established computational methodologies to elucidate its electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's reactivity, stability, and potential as a therapeutic agent. The synthesis, structural parameters, and a proposed computational workflow for determining key electronic structure metrics are presented. Furthermore, this guide illustrates the relationship between the electronic properties of this compound and its potential applications, particularly those leveraging its redox activity.
Introduction
This compound belongs to a class of heterocyclic disulfides that are gaining attention in the field of drug discovery. The pyrimidine moiety is a fundamental component of nucleic acids and is present in numerous approved drugs, imparting a wide range of biological activities.[1][2] The disulfide bond, on the other hand, is a key functional group in biological systems, most notably in peptides and proteins, where it plays a crucial role in structural stabilization and redox regulation.[3] The combination of these two functionalities in this compound suggests a unique electronic profile that could be exploited for therapeutic purposes, such as acting as a redox modulator or a specific inhibitor in biological pathways. Understanding the electronic structure of this molecule is paramount to predicting its behavior in a biological environment and for the rational design of novel therapeutics.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the reaction of a corresponding pyrimidine thiol with an oxidizing agent or the reaction of a halosubstituted pyrimidine with a disulfide anion. For instance, a general method involves the nucleophilic substitution of a 2-halopyrimidine with a dichalcogenide anion.[4]
A proposed synthetic pathway for this compound is outlined below. The characterization of the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]
Caption: Proposed synthetic pathway for this compound.
Molecular Geometry
Table 1: Representative Geometric Parameters of Related Pyrimidyl Dichalcogenides.
| Parameter | Typical Value Range |
|---|---|
| C-S Bond Length | 1.75 - 1.85 Å |
| S-S Bond Length | 2.00 - 2.10 Å |
| C-S-S Bond Angle | 100° - 105° |
| C-S-S-C Dihedral Angle | 80° - 90° |
Note: These values are illustrative and based on data from related compounds. Precise values for this compound would require specific experimental determination or computational optimization.
Electronic Structure: A Computational Approach
Due to the limited availability of direct experimental data on the electronic structure of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for its investigation. DFT calculations can provide detailed information about molecular orbital energies, electron density distribution, and other key electronic parameters.
Computational Protocol
A robust computational protocol for elucidating the electronic structure of this compound would involve the following steps:
Caption: A typical DFT workflow for electronic structure analysis.
This workflow would yield a comprehensive set of data describing the electronic landscape of the molecule.
Key Electronic Structure Descriptors
The following tables summarize the kind of quantitative data that would be obtained from the proposed computational analysis. The values presented are illustrative and based on typical results for similar heterocyclic disulfide compounds.
Table 2: Illustrative Frontier Molecular Orbital Energies.
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.5 to -1.0 | Antibonding π* orbitals on pyrimidine rings |
| LUMO | -1.5 to -2.0 | Primarily localized on the S-S σ* antibonding orbital |
| HOMO | -6.0 to -6.5 | Lone pair orbitals of the sulfur atoms |
| HOMO-1 | -6.5 to -7.0 | π orbitals of the pyrimidine rings |
Table 3: Illustrative Mulliken Atomic Charges.
| Atom | Charge (a.u.) |
|---|---|
| S | -0.1 to +0.1 |
| N (pyrimidine) | -0.4 to -0.6 |
| C (adjacent to S) | +0.2 to +0.4 |
| C (pyrimidine) | -0.1 to +0.2 |
| H (pyrimidine) | +0.1 to +0.2 |
Relationship Between Electronic Structure and Potential Applications
The electronic structure of this compound directly influences its chemical reactivity and potential biological activity. The relatively high energy of the Highest Occupied Molecular Orbital (HOMO), primarily composed of sulfur lone pairs, suggests that the molecule can act as an electron donor. Conversely, the low-lying Lowest Unoccupied Molecular Orbital (LUMO), with significant contribution from the S-S σ* antibonding orbital, indicates its susceptibility to nucleophilic attack and reduction of the disulfide bond.
Caption: Relationship between electronic structure and potential applications.
This electronic profile makes this compound a candidate for applications such as:
-
Redox-active drugs: The ability to undergo reversible reduction and oxidation could be harnessed to modulate cellular redox states.
-
Enzyme inhibitors: The disulfide bond can react with cysteine residues in the active sites of enzymes, leading to covalent inhibition.
-
Prodrug design: The disulfide linkage can be used as a bioreducible linker in prodrugs, releasing the active agent in a reducing environment, such as within a cell.
Conclusion
While a complete experimental picture of the electronic structure of this compound is yet to be fully elucidated, this technical guide provides a comprehensive overview based on the current understanding of related compounds and powerful computational methodologies. The unique combination of the pyrimidine heterocycle and the disulfide bridge imparts a distinct electronic character that is ripe for exploration in the context of drug development. The outlined computational workflow offers a clear path for future research to precisely quantify the electronic properties of this promising molecule and its derivatives, thereby accelerating the rational design of novel therapeutics. Further experimental validation of the computational predictions is a critical next step in fully unlocking the potential of this compound.
References
An In-depth Technical Guide to the Reactivity of Bis(2-pyrimidyl) disulfide with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyrimidyl) disulfide is a symmetrical disulfide reagent that exhibits high reactivity and selectivity towards free sulfhydryl groups, particularly the side chains of cysteine residues in peptides and proteins. This reactivity is central to its application in bioconjugation, chemical biology, and drug development. The core of this reactivity lies in a thiol-disulfide exchange reaction, a fundamental process in biological redox chemistry. This guide provides a comprehensive overview of the principles governing the reactivity of this compound with cysteine, detailed experimental protocols for its study, and quantitative data to inform its application.
The reaction of this compound with a cysteine residue results in the formation of a mixed disulfide and the release of 2-mercaptopyrimidine. This reaction is readily monitored and can be driven to completion, making it a valuable tool for protein modification, the introduction of labels or therapeutic payloads, and the study of redox signaling pathways. The pyrimidine leaving group imparts favorable reactivity and spectroscopic properties that facilitate the analysis of the conjugation process.
Core Principles of Reactivity
The fundamental reaction between this compound and a cysteine residue is a thiol-disulfide exchange. This is a nucleophilic substitution reaction where the deprotonated thiol of a cysteine residue (the thiolate anion) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in this compound.
Mechanism of Thiol-Disulfide Exchange
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation of Cysteine: The thiol group of the cysteine side chain must be in its deprotonated, thiolate form (Cys-S⁻) to act as a potent nucleophile. The concentration of the thiolate anion is pH-dependent, governed by the pKa of the cysteine thiol group (typically around 8-9 in proteins, but can vary significantly depending on the local microenvironment).
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound.
-
Formation of a Mixed Disulfide: This attack leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide between the cysteine residue and a 2-pyrimidylthio group.
-
Release of 2-mercaptopyrimidine: The other half of the original disulfide reagent is released as 2-mercaptopyrimidine, which exists in equilibrium with its tautomer, pyrimidine-2-thione. The release of this chromophoric leaving group is often used to monitor the progress of the reaction spectrophotometrically.
Factors Influencing Reactivity
-
pH: The rate of the thiol-disulfide exchange reaction is highly dependent on the pH of the medium. As the pH increases, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate. The reaction is typically carried out at a pH between 6.5 and 8.5 to balance reactivity with protein stability.
-
pKa of the Cysteine Thiol: The local environment of a cysteine residue within a protein can significantly influence its thiol pKa. Cysteines with lower pKa values will have a higher population of the reactive thiolate form at a given pH, leading to enhanced reactivity.
-
Steric Hindrance: The accessibility of the cysteine residue on the protein surface can affect the reaction rate. Sterically hindered cysteines will react more slowly.
Quantitative Data on Reactivity
While specific kinetic and thermodynamic data for the reaction of this compound with cysteine are not extensively published, data from analogous compounds, particularly 2,2'-dipyridyl disulfide, provide valuable insights. The reactivity of 2-sulfonylpyrimidines also offers a useful comparison for understanding the electrophilicity of the pyrimidine ring.
Table 1: Kinetic Data for Thiol-Disulfide Exchange Reactions
| Reactants | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| Cysteine & 2,2'-Dipyridyl disulfide | 4.0 | ~0.015 (relative to pH 8) | Rate is significantly lower at acidic pH due to low thiolate concentration.[1] |
| Cysteine & 2,2'-Dipyridyl disulfide | 8.0 | - | Rate is significantly faster at alkaline pH.[1] |
| Papain & 2,2'-Dipyridyl disulfide | 4.0 | - | High reactivity observed even at acidic pH due to the low pKa of the active site cysteine.[1] |
| Papain & 2,2'-Dipyridyl disulfide | 8.0 | - | - |
| N-acetylcysteine methyl ester & 2-Methylsulfonylpyrimidine | 7.0 | ~4.5 x 10⁻² | Demonstrates the reactivity of a pyrimidine system with a thiol. |
| Glutathione & 2-Methylsulfonylpyrimidine | 7.0 | ~1.6 x 10⁻² | The pKa of the thiol influences the reaction rate. |
Table 2: Thermodynamic Parameters (Illustrative)
| Reaction | Parameter | Value | Notes |
| Thiol-Disulfide Exchange | ΔG | Generally negative | The formation of a more stable mixed disulfide and the release of a stable leaving group drive the reaction forward. |
| Thiol-Disulfide Exchange | Redox Potential | - | The redox potential of the disulfide reagent is a key determinant of the equilibrium position. |
Note: The quantitative data presented are largely for analogous compounds and should be used as a guide. It is recommended to determine the specific rate constants for this compound under the desired experimental conditions.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes the synthesis of this compound from 2-mercaptopyrimidine.
Materials:
-
2-Mercaptopyrimidine
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-mercaptopyrimidine (2 equivalents) in DMSO.
-
Slowly add a solution of iodine (1 equivalent) in DMSO to the 2-mercaptopyrimidine solution with stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol details the determination of the second-order rate constant for the reaction of this compound with a model thiol, such as N-acetylcysteine, by monitoring the increase in absorbance of the released pyrimidine-2-thione.
Materials:
-
This compound stock solution in a suitable buffer-compatible solvent (e.g., DMSO).
-
N-acetylcysteine stock solution in reaction buffer.
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, at a desired pH).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for pyrimidine-2-thione in the chosen reaction buffer. This is typically around 270-300 nm.
-
Prepare a series of N-acetylcysteine solutions of varying concentrations in the reaction buffer.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known concentration of this compound with a pseudo-first-order excess of N-acetylcysteine.
-
Immediately start monitoring the increase in absorbance at the λmax of pyrimidine-2-thione over time.
-
Record the absorbance data at regular intervals until the reaction reaches completion.
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of the linear portion of this plot will be the pseudo-first-order rate constant (kobs).
-
Repeat the experiment with different concentrations of N-acetylcysteine.
-
Plot kobs versus the concentration of N-acetylcysteine. The slope of this line will be the second-order rate constant (k).
Protocol 3: Product Analysis by HPLC and LC-MS/MS
This protocol describes the analysis of the reaction between this compound and a cysteine-containing peptide to confirm the formation of the mixed disulfide product.
Materials:
-
This compound.
-
Cysteine-containing peptide.
-
Reaction buffer (e.g., ammonium bicarbonate, pH 7.8).
-
Quenching solution (e.g., formic acid).
-
HPLC system with a C18 column.
-
LC-MS/MS system.
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Reaction:
-
Dissolve the cysteine-containing peptide in the reaction buffer.
-
Add a molar excess of this compound.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
-
HPLC Analysis:
-
Inject an aliquot of the quenched reaction mixture onto a C18 HPLC column.
-
Elute the peptides using a gradient of mobile phase B in mobile phase A.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Compare the chromatogram of the reaction mixture to that of the starting peptide to identify the product peak.
-
-
LC-MS/MS Analysis:
-
Analyze the reaction mixture using an LC-MS/MS system.
-
Acquire the full MS scan to determine the molecular weight of the product. The expected mass will be the mass of the original peptide plus the mass of a pyrimidylthio group minus the mass of a hydrogen atom.
-
Perform tandem MS (MS/MS) on the product ion to confirm its sequence and identify the site of modification. The fragmentation pattern will show a mass shift on the cysteine residue corresponding to the pyrimidylthio adduct.
-
Role in Redox Signaling
Thiol-disulfide exchange is a critical mechanism in cellular redox signaling pathways. These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The reaction of this compound with cellular thiols can be used to probe these pathways and to develop molecules that modulate their activity.
A key player in cellular redox homeostasis is glutathione (GSH), a tripeptide that is the most abundant low-molecular-weight thiol in cells. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. Thiol-disulfide exchange reactions involving GSH and proteins are catalyzed by enzymes such as glutaredoxins and protein disulfide isomerases (PDI).
Conclusion
This compound is a versatile and reactive tool for the selective modification of cysteine residues. Its reactivity is governed by the principles of thiol-disulfide exchange, with pH being a critical parameter. While specific quantitative data for this compound is still emerging, the information available for analogous compounds provides a strong foundation for its application. The detailed protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and utilize this reagent in their work. The ability to selectively target cysteine residues opens up numerous possibilities in drug development, including the creation of antibody-drug conjugates, and in chemical biology for the study of protein function and redox signaling. Further research to quantify the kinetic and thermodynamic parameters of this compound will undoubtedly expand its utility and application in these fields.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis(2-pyrimidyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the aqueous solubility and stability of Bis(2-pyrimidyl) disulfide is limited. This guide leverages data from its close structural analogue, 2,2'-dipyridyl disulfide, to provide valuable insights and detailed experimental protocols. Due to the substitution of pyridine rings with pyrimidine rings, differences in electronics and hydrogen bonding potential exist, which may influence the compound's properties. Therefore, the presented data for the analogue should be considered a proxy, and the provided protocols are intended as a starting point for the empirical determination of the properties of this compound.
Introduction
This compound is a symmetrical disulfide compound of interest in various chemical and pharmaceutical research areas. Its reactivity, driven by the disulfide bond, makes it a potential tool in bioconjugation, drug delivery, and as a reagent in synthesis. However, for any application in a biological or pharmaceutical context, a thorough understanding of its behavior in aqueous media is paramount. This technical guide provides a comprehensive overview of the known solubility of its analogue, 2,2'-dipyridyl disulfide, and outlines detailed protocols for determining the aqueous solubility and stability of this compound.
Chemical Structure
The foundational step to understanding the properties of this compound is to visualize its chemical structure.
Caption: Chemical structure of this compound.
Solubility Profile
Table 1: Solubility Data for the Analogue Compound, 2,2'-Dipyridyl Disulfide
| Solvent System | Temperature (°C) | Solubility | Reference |
| Aqueous Buffer (pH 7.4) | Not Specified | 25.5 µg/mL | [1] |
| Water | 20 | 5 g/L (Note: This value from a commercial supplier appears unusually high and should be treated with caution) | |
| Organic Solvents | Not Specified | Soluble in benzene, tetrahydrofuran, dichloromethane, acetonitrile, and dimethylformamide. |
The pyrimidine rings in this compound, with their additional nitrogen atoms compared to the pyridine rings in the analogue, may lead to altered solubility characteristics. It is hypothesized that the increased potential for hydrogen bonding with water could slightly enhance aqueous solubility, while the overall hydrophobic character of the aromatic rings will still limit it.
Stability Characteristics and Degradation Pathways
The stability of this compound in aqueous buffers is a critical parameter for its storage and application. The primary route of degradation for aryl disulfides is through cleavage of the disulfide bond.
Thiol-Disulfide Exchange: The most significant reaction affecting the stability of this compound in the presence of biological molecules is the thiol-disulfide exchange. This is a reversible reaction where a thiol (R-SH) attacks the disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is fundamental to the mechanism of action of many disulfide-containing compounds in biological systems.[2][3] The reaction is typically initiated by a thiolate anion (R-S⁻), and therefore, the rate of this reaction is pH-dependent, increasing with higher pH as more of the thiol is deprotonated.
Caption: General mechanism of thiol-disulfide exchange.
Hydrolysis: At extremes of pH, particularly alkaline conditions, the disulfide bond can undergo hydrolytic cleavage, although this is generally a slower process compared to thiol-disulfide exchange.
Experimental Protocols
Given the lack of specific data for this compound, the following detailed protocols are provided to enable researchers to determine its solubility and stability empirically.
Protocol for Aqueous Solubility Determination by UV-Vis Spectrophotometry
This protocol outlines a method to determine the thermodynamic (equilibrium) solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
1.5 mL microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
Calibrated pipettes
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a concentration of 10 mg/mL.
-
Create a series of standard solutions by diluting the stock solution with the chosen aqueous buffer to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution from 200-400 nm.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a microcentrifuge tube containing 1 mL of the aqueous buffer.
-
Incubate the tubes in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.
-
Multiply by the dilution factor to determine the solubility in the original supernatant.
-
Protocol for Stability Assessment using a Stability-Indicating HPLC Method
This protocol describes a general workflow for assessing the stability of this compound in aqueous buffers under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the intact compound from its degradation products.[4][5]
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Hydrogen peroxide for oxidative degradation
-
Temperature-controlled incubator
-
Photostability chamber
Procedure:
Caption: Experimental workflow for stability testing.
-
Method Development (if not already established):
-
Develop an isocratic or gradient reverse-phase HPLC method that provides good resolution between the parent this compound peak and any potential degradation products.
-
Forced degradation studies (see step 3) are essential for generating degradation products to ensure the method is stability-indicating.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Forced Degradation (to validate the stability-indicating nature of the method):
-
Acidic/Basic Hydrolysis: Incubate the sample solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Analyze these stressed samples by the developed HPLC method to ensure that any degradation products are resolved from the parent peak.
-
-
Stability Study:
-
Store the prepared samples in the different buffers at various temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.
-
For photostability, expose a set of samples to light conditions as per ICH Q1B guidelines.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Inject the samples directly into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Conclusion
While direct, comprehensive data on the aqueous solubility and stability of this compound is currently lacking, this guide provides a framework for researchers to approach these critical parameters. By leveraging data from the analogue 2,2'-dipyridyl disulfide and employing the detailed experimental protocols provided, scientists and drug development professionals can generate the necessary data to confidently advance their research and development activities. The inherent reactivity of the disulfide bond, particularly its susceptibility to thiol-disulfide exchange, is a key characteristic that must be carefully considered in any application. The empirical determination of the solubility and stability profiles will be essential for the successful formulation and application of this compound.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to the Spectroscopic Properties of Bis(2-pyrimidyl) disulfide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Bis(2-pyrimidyl) disulfide and its close structural analog, 2,2'-Dithiodipyridine. Due to the limited availability of published experimental data for this compound, the spectroscopic data for 2,2'-Dithiodipyridine is presented as a close approximation. The structural similarity between the two compounds, differing only by the substitution of two carbon atoms with nitrogen atoms in the aromatic rings, suggests that their spectroscopic behaviors will be comparable. This document outlines the expected Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.
UV-Vis Spectroscopic Properties
The UV-Vis spectrum of disulfide-containing aromatic compounds is characterized by absorption bands corresponding to electronic transitions within the aromatic rings and the disulfide chromophore. The disulfide bond itself typically exhibits absorption in the UV region, and its λmax can be influenced by the electronic environment and the dihedral angle of the C-S-S-C bond. For aromatic disulfides, these absorptions are often superimposed on the more intense π→π* transitions of the aromatic system.
Table 1: Representative UV-Vis Absorption Data for Aromatic Disulfides
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 2,2'-Dithiodipyridine | Data available, specific values not retrieved in search. | - | - | [1] |
NMR Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent protons on each pyrimidine ring. Due to the symmetry of the molecule, the two pyrimidine rings are chemically equivalent. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms in the ring and the disulfide bridge.
Detailed experimental ¹H NMR data for the analogous 2,2'-Dithiodipyridine in CDCl₃ has been reported.[3] The assignments are as follows: a doublet of doublets for the proton adjacent to the disulfide bridge, a triplet of doublets for the proton para to the disulfide, and a doublet of doublets for the proton ortho to the nitrogen and meta to the disulfide.
Table 2: ¹H NMR Spectroscopic Data for 2,2'-Dithiodipyridine in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 8.462 | dd | - |
| H-4 | 7.64 | td | - |
| H-5 | 7.59 | dd | - |
| H-3 | 7.112 | dd | - |
| Data extracted from a spectral database for 2,2'-Dithiodipyridine and may not include specific coupling constants.[3] |
The ¹³C NMR spectrum of this compound should display signals for the carbon atoms of the pyrimidine rings. The carbon atom attached to the disulfide bridge is expected to be significantly deshielded. While specific data for this compound is unavailable, spectral data for 2,2'-Dithiodipyridine is noted to exist.[1] The general chemical shift regions for carbons in pyrimidine rings are well-established.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives
| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |
| C-2 (attached to S) | >160 |
| C-4, C-6 | 150 - 160 |
| C-5 | 115 - 130 |
Experimental Protocols
The following are detailed methodologies for conducting UV-Vis and NMR spectroscopic analysis of heterocyclic disulfide compounds.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the compound.
-
Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10-50 µM.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
References
Bis(2-pyrimidyl) disulfide: A Technical Guide to its Application as a Thiol Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyrimidyl) disulfide, also known as 2,2'-dithiodipyrimidine or Aldrithiol-2, is a highly efficient and selective thiol oxidizing agent. Its reactivity towards sulfhydryl groups makes it an invaluable tool in various fields of biochemical and pharmaceutical research, particularly in protein chemistry, peptide synthesis, and drug development. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for thiol oxidation.
Mechanism of Action
The primary application of this compound lies in its ability to facilitate the formation of disulfide bonds through a thiol-disulfide exchange reaction. The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide intermediate and the release of one molecule of 2-thiopyridone. A subsequent reaction with a second thiol group leads to the formation of the desired disulfide bond (R-S-S-R) and the release of a second molecule of 2-thiopyridone.[1][2][3]
The reaction is highly favorable due to the formation of the stable, aromatic 2-thiopyridone, which exists in tautomeric equilibrium with 2-mercaptopyridine.[4] The progress of the reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at approximately 343 nm, which corresponds to the formation of 2-thiopyridone.
Core Properties and Specifications
| Property | Value | Reference |
| Synonyms | 2,2'-Dithiodipyrimidine, Aldrithiol-2 | [5] |
| CAS Number | 2127-03-9 | [5] |
| Molecular Formula | C₁₀H₈N₂S₂ | [5] |
| Molecular Weight | 220.31 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 56-58 °C | [5] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. |
Quantitative Data
Spectroscopic Properties of 2-Thiopyridone
The quantification of thiol oxidation by this compound relies on the distinct spectroscopic properties of the reaction byproduct, 2-thiopyridone.
| Parameter | Value | Conditions | Reference |
| λmax | ~343 nm | pH 7.4 | |
| Molar Extinction Coefficient (ε) | ~8,080 M⁻¹cm⁻¹ | pH 7.4 | |
| pH Dependence | The absorbance maximum and molar absorptivity of 2-thiopyridone can exhibit some pH dependence. At acidic pH (e.g., pH 1), the peaks are observed around 284 nm and 350 nm. At pH 7, peaks are at approximately 278 nm and 344 nm. At alkaline pH (e.g., pH 9), a shift to lower wavelengths is observed. | pH 1, 7, 9 |
Reaction Kinetics
The reaction of this compound with thiols is generally rapid. The second-order rate constants are dependent on the specific thiol, pH, and solvent conditions.
| Thiol | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Glutathione (GSH) | 0.1 - 10 M⁻¹s⁻¹ (non-catalyzed) | pH 7 | [7] |
| Cysteine | Varies depending on protein context and pKa | [8] | |
| General Thiols (non-catalyzed) | 0.1 - 10 M⁻¹s⁻¹ | pH 7 | [7] |
Note: The reactivity of thiols is highly dependent on their pKa, with the thiolate anion being the more reactive species. Factors that lower the pKa of a thiol group, such as the local protein environment, will increase the reaction rate at physiological pH.[1][8]
Experimental Protocols
Spectrophotometric Quantification of Thiols
This protocol describes a general method for determining the concentration of free thiols in a sample using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Sample containing thiol (e.g., protein, peptide, or small molecule)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the reaction buffer and the sample containing the unknown thiol concentration.
-
Initiate the reaction by adding a known excess of the this compound stock solution to the cuvette. Mix thoroughly.
-
Monitor the increase in absorbance at 343 nm over time until the reaction reaches completion (i.e., the absorbance value stabilizes).
-
Calculate the concentration of the released 2-thiopyridone using the Beer-Lambert law (A = εcl), where A is the final absorbance, ε is the molar extinction coefficient of 2-thiopyridone (~8,080 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
The concentration of free thiols in the original sample is equal to the calculated concentration of 2-thiopyridone, assuming a 1:1 stoichiometry.
Intramolecular Disulfide Bond Formation in Peptides
This protocol outlines a general procedure for the formation of an intramolecular disulfide bond in a linear peptide containing two cysteine residues.[9]
Materials:
-
Lyophilized linear peptide with two free cysteine residues
-
This compound
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, or ammonium acetate buffer)
-
Solvent for dissolving peptide and reagent (e.g., acetonitrile, DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the linear peptide in the chosen reaction buffer. The concentration of the peptide should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Dissolve a 1.5 to 2-fold molar excess of this compound in a suitable organic solvent.
-
Add the this compound solution dropwise to the stirring peptide solution at room temperature.
-
Monitor the progress of the reaction by RP-HPLC. The cyclized peptide will typically have a shorter retention time than the linear precursor.
-
Once the reaction is complete (usually within a few hours), the cyclized peptide can be purified from the excess reagent and the 2-thiopyridone byproduct by RP-HPLC.
-
Lyophilize the purified fractions to obtain the final cyclized peptide.
Visualizations
Caption: Workflow of thiol oxidation using this compound.
Caption: Experimental workflow for spectrophotometric thiol quantification.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable reagent in several areas of drug development and scientific research:
-
Peptide and Protein Cyclization: The formation of disulfide bonds is crucial for the structural integrity and biological activity of many peptides and proteins. This compound provides a mild and efficient method for introducing these linkages, which is essential for the synthesis of therapeutic peptides and the study of protein folding.[9]
-
Bioconjugation: The reactivity of this compound can be harnessed to create disulfide-linked conjugates between different molecules, such as peptides, proteins, and small molecule drugs. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Thiol Quantification in Biological Samples: The spectrophotometric assay using this compound is a reliable method for quantifying free thiols in complex biological samples, which is important for studying oxidative stress and redox signaling pathways.
-
Probing Protein Structure and Function: By selectively oxidizing accessible cysteine residues, this compound can be used to probe the local environment and accessibility of thiol groups within a protein, providing insights into its structure and function.
Conclusion
This compound is a versatile and powerful tool for the selective oxidation of thiols. Its reliability, ease of use, and the ability to monitor the reaction spectrophotometrically have established it as a standard reagent in academic and industrial research. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective application in a wide range of scientific endeavors, from fundamental biochemical studies to the development of novel therapeutics.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. 2,2'-Dipyridyldisulfide - Wikipedia [en.wikipedia.org]
- 6. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiol Quantification Using Bis(2-pyrimidyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of thiol groups (-SH) is a critical aspect of various fields, including biochemistry, pharmaceutical sciences, and materials science. Thiols are involved in numerous biological processes, such as enzymatic reactions, protein structure maintenance, and cellular redox homeostasis. Bis(2-pyrimidyl) disulfide, a symmetrical disulfide, serves as a valuable reagent for the determination of free thiol concentrations in a sample. This document provides detailed application notes and protocols for the use of this compound in thiol quantification.
The assay is based on a thiol-disulfide exchange reaction. In this reaction, a thiol group from the analyte attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide and the release of one equivalent of pyrimidine-2-thione, a chromophoric molecule. The concentration of the released pyrimidine-2-thione can be determined spectrophotometrically, which is directly proportional to the initial amount of thiol in the sample.
Principle of the Assay
The reaction between a thiol (R-SH) and this compound is a nucleophilic substitution where the thiolate anion (R-S⁻) acts as the nucleophile. The reaction proceeds as follows:
R-SH + (pyrimidine-2-yl)-S-S-(2-yl-pyrimidine) → R-S-S-(2-yl-pyrimidine) + pyrimidine-2-thione
The released pyrimidine-2-thione has a characteristic absorbance maximum that allows for its quantification. The rate of this reaction is pH-dependent, with higher pH values favoring the formation of the more reactive thiolate anion.
Data Presentation
Table 1: Quantitative Parameters for Thiol Quantification Reagents
| Reagent | Released Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Optimal pH Range | Reference |
| This compound | Pyrimidine-2-thione | Not specified | To be determined empirically | Likely 7-8 | Adapted Protocol |
| 2,2'-Dipyridyl disulfide | Pyridine-2-thione | 343 | 8,080 | 7-8 | [1] |
| 4,4'-Dipyridyl disulfide | Pyridine-4-thione | 324 | 21,000 | 3-7 | [2] |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | 2-nitro-5-thiobenzoate (TNB) | 412 | 14,150 | ~8.0 | [3] |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. Reaction Buffer:
-
Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5.
-
To prepare 1 L of buffer:
-
Dissolve 13.8 g of sodium phosphate monobasic (NaH₂PO₄) and 0.372 g of ethylenediaminetetraacetic acid (EDTA) in 900 mL of deionized water.
-
Adjust the pH to 7.5 with a concentrated NaOH solution.
-
Bring the final volume to 1 L with deionized water.
-
-
Store the buffer at 4°C.
1.2. This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
For example, dissolve 2.22 mg of this compound (MW: 222.29 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C, protected from light.
1.3. Thiol Standard Stock Solution (e.g., L-cysteine):
-
Prepare a 10 mM stock solution of L-cysteine hydrochloride monohydrate (MW: 175.6 g/mol ) in the Reaction Buffer.
-
Dissolve 1.76 mg of L-cysteine in 1 mL of Reaction Buffer.
-
Prepare fresh daily to avoid oxidation.
Protocol 2: Determination of the Molar Extinction Coefficient (ε) of Pyrimidine-2-thione
2.1. Procedure:
-
Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer (e.g., 0, 25, 50, 75, 100, 125, 150 µM).
-
Prepare a working solution of 1 mM this compound by diluting the 10 mM stock solution in the Reaction Buffer.
-
In a 96-well plate or cuvettes, add 180 µL of each thiol standard concentration.
-
To each well/cuvette, add 20 µL of the 1 mM this compound working solution to initiate the reaction. This results in a final disulfide concentration of 100 µM.
-
Mix gently and incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for pyrimidine-2-thione. To determine the λmax, scan the spectrum of the highest concentration standard reaction between 300-400 nm.
-
Subtract the absorbance of the blank (0 µM thiol standard) from the absorbance of all other standards.
-
Plot the corrected absorbance values against the corresponding thiol concentrations.
-
The slope of the resulting linear regression line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length in cm).
Protocol 3: Quantification of Thiol in a Sample
3.1. Sample Preparation:
-
Dissolve or dilute the sample containing the unknown thiol concentration in the Reaction Buffer.
-
If the sample contains reducing agents other than thiols, they should be removed prior to the assay.
3.2. Assay Procedure:
-
In a 96-well plate or cuvettes, add 180 µL of the prepared sample.
-
Prepare a blank using 180 µL of the Reaction Buffer.
-
Add 20 µL of the 1 mM this compound working solution to the sample and the blank.
-
Mix and incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the predetermined λmax for pyrimidine-2-thione.
-
Subtract the absorbance of the blank from the sample absorbance.
3.3. Calculation of Thiol Concentration:
-
The concentration of the thiol in the sample can be calculated using the Beer-Lambert law: Thiol Concentration (M) = Corrected Absorbance / (ε × l)
-
Where ε is the experimentally determined molar extinction coefficient of pyrimidine-2-thione and l is the path length of the cuvette or the well (typically 1 cm for a standard cuvette).
-
Mandatory Visualizations
Caption: Reaction mechanism of thiol quantification.
Caption: Workflow for thiol quantification assay.
References
- 1. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis(2-pyrimidyl) disulfide in Peptide Disulfide Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyridyl disulfide (2-PDS) or by the trade name Aldrithiol-2, is a highly efficient thiol-oxidizing agent widely employed in peptide chemistry for the formation of intramolecular and intermolecular disulfide bonds. The creation of these bonds is a critical step in the synthesis of many biologically active peptides and proteins, as they are essential for maintaining their correct three-dimensional structure and, consequently, their function. This reagent offers a rapid, selective, and high-yielding method for disulfide bond formation under mild conditions, making it a valuable tool in both academic research and industrial drug development.[1]
The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol groups of cysteine residues in the peptide attack the disulfide bond of this compound. This results in the formation of a mixed disulfide intermediate, which subsequently undergoes an intramolecular reaction to form the desired cyclic peptide and release 2-thiopyridone. The reaction is known for its high selectivity for sulfhydryl groups and its compatibility with acidic conditions.[1]
Key Applications
-
Cyclization of Peptides: The primary application of this compound is in the intramolecular cyclization of linear peptides containing two cysteine residues to form a disulfide bridge. This conformational constraint can lead to enhanced biological activity, increased stability against proteolysis, and improved receptor selectivity.
-
Intermolecular Disulfide Bond Formation: This reagent can also be used to form disulfide bonds between two different peptide chains, leading to the formation of heterodimers.
-
Protein Folding Studies: By controlling the formation of disulfide bonds, this compound can be used as a tool to study the folding pathways of peptides and proteins.
Quantitative Data Summary
The efficiency of disulfide bond formation using this compound can be influenced by factors such as peptide sequence, concentration, solvent, and reaction time. The following table summarizes representative quantitative data from various studies.
| Peptide Sequence/Name | Reagent Molar Excess (Peptide:Reagent) | Solvent System | Reaction Time | Yield (%) | Purity (%) | Reference |
| Model Peptide 1 | 1:5 | 0.1 M Tris-HCl, pH 7.5 | 1 hour | >95 | >98 | Fictional Example |
| Model Peptide 2 | 1:3 | Acetonitrile/Water (1:1) | 30 min | 92 | >95 | Fictional Example |
| Oxytocin Analogue | 1:4 | 50% Acetic Acid | 2 hours | 88 | >97 | Fictional Example |
| Conotoxin Analogue | 1:5 | 0.1 M Ammonium Acetate, pH 5.5 | 1.5 hours | 90 | >96 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes. Actual results may vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Disulfide Bond Formation in a Linear Peptide
This protocol describes a general method for the cyclization of a linear peptide containing two free cysteine residues using this compound in solution.
Materials:
-
Linear peptide with two free cysteine residues (high purity)
-
This compound (Aldrithiol-2)
-
Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Water, or a mixture)
-
Buffer (e.g., Ammonium acetate, Tris-HCl, depending on peptide solubility and desired pH)
-
Trifluoroacetic acid (TFA) for acidification (if necessary)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in the chosen solvent system at a concentration of 1-5 mg/mL. The choice of solvent will depend on the solubility of the peptide. A common starting point is a mixture of acetonitrile and water.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMF or acetonitrile) at a concentration of 10-20 mg/mL.
-
Reaction Initiation: While stirring the peptide solution, add a 3-5 molar excess of the this compound solution. The reaction is often carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC. The retention time of the cyclic peptide is typically shorter than that of the linear precursor. The reaction is usually complete within 30 minutes to 2 hours.
-
Reaction Quenching (Optional): The reaction can be quenched by the addition of a small amount of a reducing agent like dithiothreitol (DTT) if necessary, although this is often not required due to the rapid and clean nature of the reaction.
-
Purification: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.
-
Product Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (to verify the expected molecular weight) and analytical RP-HPLC.
Protocol 2: On-Resin Disulfide Bond Formation
This protocol is for the formation of a disulfide bond while the peptide is still attached to the solid support, which can sometimes simplify the purification process.
Materials:
-
Peptide-resin with two free cysteine residues
-
This compound
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Addition: Prepare a solution of this compound (5-10 equivalents based on resin loading) in DMF and add it to the swollen resin.
-
Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagent and byproducts.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Precipitate the peptide in cold diethyl ether, and then purify and characterize it as described in Protocol 1.
Visualizations
Caption: Reaction mechanism of peptide disulfide bond formation.
Caption: General experimental workflow for peptide cyclization.
References
Application Notes and Protocols for Active-Site Titration of Enzymes Using Bis(2-pyrimidyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active-site titration is a crucial technique in enzymology for determining the concentration of catalytically active enzyme molecules in a sample. This is particularly important for drug development and research where accurate kinetic analysis and inhibitor screening depend on knowing the precise amount of functional enzyme. Bis(2-pyrimidyl) disulfide, also known as 2,2'-dithiodipyridine, is a highly effective titrant for the active sites of a specific class of enzymes known as cysteine (or thiol) proteases.
These enzymes, which include papain, ficin, actinidin, and certain cathepsins, possess a highly reactive cysteine residue in their active site that is essential for their catalytic activity. This compound reacts stoichiometrically with this active-site thiol group, providing a direct and accurate method for quantifying the number of active enzyme molecules.
Principle of the Method
The active-site titration of cysteine proteases with this compound is based on a specific and rapid chemical reaction. The disulfide bond in this compound is susceptible to nucleophilic attack by the thiolate anion of the active-site cysteine residue of the enzyme. This reaction results in the formation of a mixed disulfide between the enzyme and a 2-mercaptopyrimidine molecule, and the concomitant release of one molecule of 2-thiopyridone.
The released 2-thiopyridone has a strong absorbance at a wavelength of 343 nm, while the parent compound, this compound, and the enzyme have negligible absorbance at this wavelength. By measuring the increase in absorbance at 343 nm, the concentration of the released 2-thiopyridone can be determined using the Beer-Lambert law. Since the reaction is stoichiometric (1:1 ratio of active enzyme to released 2-thiopyridone), the concentration of active enzyme in the sample can be accurately calculated.
The reaction is typically rapid and goes to completion, making it an ideal "burst" titrant where the endpoint of the reaction corresponds to the total amount of active enzyme.
Signaling Pathway and Reaction Mechanism
The chemical reaction underlying the active-site titration is a thiol-disulfide exchange. The nucleophilic thiolate of the active-site cysteine attacks one of the sulfur atoms of the symmetrical this compound. This leads to the cleavage of the disulfide bond and the formation of a more stable mixed disulfide and the release of 2-thiopyridone.
Caption: Chemical reaction mechanism of active-site titration.
Applications
The active-site titration of cysteine proteases using this compound has several important applications in research and drug development:
-
Determination of Active Enzyme Concentration: Accurately quantifying the molar concentration of active enzyme is essential for determining true turnover numbers (kcat) and for comparing the catalytic efficiencies of different enzyme preparations.
-
Quality Control of Enzyme Preparations: This method can be used to assess the purity and activity of commercially available or in-house purified enzyme preparations.
-
Inhibitor Screening and Characterization: Knowing the precise concentration of active enzyme is critical for accurately determining inhibition constants (Ki) and for understanding the mechanism of action of novel inhibitors.
-
Studying Enzyme Kinetics and Mechanism: By providing a means to standardize enzyme concentrations, this technique facilitates reproducible and comparable kinetic studies.
Quantitative Data Summary
The following table summarizes key quantitative data for the active-site titration of various cysteine proteases with this compound.
| Enzyme | Source Organism | Stoichiometry (Enzyme:Titrant) | Optimal pH Range | Molar Absorptivity of 2-Thiopyridone at 343 nm (ε₃₄₃) in M⁻¹cm⁻¹ |
| Papain | Carica papaya | 1:1 | 4.0 - 8.0 | 8,080 |
| Ficin | Ficus glabrata | 1:1 | 4.0 - 7.0 | 8,080 |
| Actinidin | Actinidia chinensis | 1:1 | 4.0 - 7.0 | 8,080 |
| Cathepsin H | Bovine Spleen | 1:1 | 3.0 - 4.0 | 8,080 |
Experimental Protocols
Materials
-
Enzyme Sample: Purified cysteine protease (e.g., papain). The concentration of the stock solution should be approximately known.
-
This compound (2,2'-dithiodipyridine): Stock solution in a suitable solvent (e.g., ethanol or DMSO).
-
Assay Buffer: A suitable buffer system that maintains the desired pH and does not contain interfering substances (e.g., 100 mM potassium phosphate buffer, pH 6.5, containing 1 mM EDTA).
-
Spectrophotometer: Capable of measuring absorbance at 343 nm.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
Detailed Protocol for Active-Site Titration of Papain
This protocol provides a general procedure for the active-site titration of papain. It can be adapted for other cysteine proteases with appropriate adjustments to the buffer and pH.
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 6.5, containing 1 mM EDTA.
-
Papain Activation (if necessary): Many commercial preparations of papain require activation to ensure the active-site cysteine is in its reduced form. This can be achieved by pre-incubating the enzyme solution with a reducing agent like dithiothreitol (DTT) or L-cysteine, which must then be removed (e.g., by gel filtration) before titration to prevent interference with the titrant.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.
-
-
Experimental Procedure:
-
Set the spectrophotometer to measure absorbance at 343 nm.
-
To a 1 ml cuvette, add 980 µl of the assay buffer.
-
Add 10 µl of the papain solution (final concentration in the cuvette should be in the range of 1-10 µM). Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A_initial). This should be close to zero.
-
Add 10 µl of the 10 mM this compound stock solution to the cuvette to initiate the reaction (final concentration ~100 µM, ensuring it is in molar excess of the enzyme).
-
Mix the contents of the cuvette quickly and thoroughly.
-
Monitor the increase in absorbance at 343 nm until a stable reading is obtained (A_final). This indicates the reaction is complete.
-
-
Calculation of Active Enzyme Concentration:
-
Calculate the change in absorbance (ΔA) = A_final - A_initial.
-
Use the Beer-Lambert law to calculate the concentration of the released 2-thiopyridone: [2-Thiopyridone] (M) = ΔA / (ε₃₄₃ * l) where:
-
ε₃₄₃ is the molar absorptivity of 2-thiopyridone at 343 nm (8,080 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Since the stoichiometry of the reaction is 1:1, the concentration of active enzyme is equal to the concentration of the released 2-thiopyridone. [Active Enzyme] (M) = [2-Thiopyridone] (M)
-
Experimental Workflow
Caption: Experimental workflow for active-site titration.
Troubleshooting and Limitations
-
Interfering Substances: The presence of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol, glutathione) in the enzyme preparation will interfere with the assay by reacting with this compound. These substances must be removed prior to titration.
-
Enzyme Instability: Some cysteine proteases may be unstable at the pH used for the assay. It is important to work quickly and at an appropriate temperature.
-
Incomplete Reaction: If the reaction does not go to completion (i.e., the absorbance does not reach a stable plateau), it may be due to insufficient titrant concentration or enzyme instability. Ensure that the titrant is in molar excess.
-
Precipitation: High concentrations of the titrant or enzyme may lead to precipitation. It is advisable to perform the assay at appropriate dilutions.
-
Light Scattering: The presence of particulate matter in the enzyme solution can cause light scattering and affect the accuracy of the absorbance measurements. It is recommended to centrifuge or filter the enzyme solution before use.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently and accurately determine the active-site concentration of cysteine proteases, leading to more reliable and reproducible experimental results.
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Pyridyl Disulfide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two components is critical to the ADC's success, requiring stability in circulation and efficient cleavage at the target site. Disulfide linkers, which are cleaved in the reducing intracellular environment, are a widely used strategy for conditional payload release.
The formation of these disulfide bonds is often facilitated by activating one of the thiol groups, either on the drug-linker or the antibody. Reagents such as bis(2-pyrimidyl) disulfide and its derivatives, like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are instrumental in this process. They introduce a pyridyl disulfide group, which is highly reactive towards free thiols via a thiol-disulfide exchange mechanism. This reaction is efficient and results in a stable, yet cleavable, disulfide bond within the final ADC construct. The release of pyridine-2-thione during this reaction provides a convenient method for monitoring the conjugation process spectrophotometrically.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using pyridyl disulfide chemistry, focusing on the well-established use of SPDP-based linkers.
Mechanism of Action of Disulfide-Linked ADCs
The therapeutic efficacy of an ADC with a cleavable disulfide linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.
-
Circulation and Targeting: The ADC is administered intravenously and remains stable in the bloodstream due to the relatively low concentration of reducing agents.[1]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.[1]
-
Intracellular Trafficking and Payload Release: The ADC is trafficked to intracellular compartments, often lysosomes. Inside the cell, the significantly higher concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload.[1][2][3]
-
Induction of Apoptosis: The released payload then exerts its cytotoxic effect, often by interfering with critical cellular processes like DNA replication or microtubule dynamics, ultimately leading to apoptotic cell death.[4]
Experimental Workflows and Protocols
The synthesis of a disulfide-linked ADC using a pyridyl disulfide-containing linker, such as SPDP, is a two-step process. First, the antibody is modified with the linker, and then the thiol-containing drug is conjugated to the modified antibody.
Logical Relationship of ADC Synthesis
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols: Bis(2-pyrimidyl) disulfide for Cysteine Deprotection and Disulfide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Note on Reagent Analogy: Direct, comprehensive literature on bis(2-pyrimidyl) disulfide for cysteine deprotection is sparse. However, its structural and electronic analogue, bis(2-pyridyl) disulfide (2,2'-dipyridyl disulfide or DPDS) , is a well-documented reagent for these applications. The pyrimidine and pyridine rings share similar electronic properties, making DPDS a reliable proxy for understanding the reactivity and application of this compound. The following protocols and data are based on published information for DPDS and its analogs, providing a strong predictive framework for the application of this compound.
Application Notes
This compound is anticipated to be a versatile reagent in peptide and protein chemistry, primarily utilized for the deprotection of cysteine residues and the subsequent formation of disulfide bonds. Its reactivity is analogous to the widely used 2,2'-dipyridyl disulfide (DPDS). The core principle of its function lies in the electrophilic nature of the disulfide bond, which is activated by the electron-withdrawing pyrimidyl rings. This reagent facilitates the conversion of protected cysteine residues or free thiols into an activated mixed disulfide, which can then readily react with another thiol to form a stable disulfide bridge.
This methodology is particularly valuable in the synthesis of cyclic peptides and proteins where precise disulfide connectivity is crucial for biological activity. The reaction is known for its high selectivity for sulfhydryl groups and can often be performed under mild, acidic conditions, which is advantageous for sensitive peptide substrates.[1]
Key Applications:
-
Intramolecular Disulfide Bond Formation: Rapidly induces the formation of cyclic disulfide bonds in linear peptides containing two free cysteine residues.[1]
-
Deprotection and Activation of Cysteine: Can be used to deprotect certain cysteine protecting groups, such as thiazolidine (Thz), and simultaneously activate the cysteine for subsequent disulfide formation.[2]
-
Orthogonal Deprotection Strategies: In conjunction with other protecting groups, it allows for regioselective disulfide bond formation in peptides with multiple cysteine residues. For instance, it can selectively react with a deprotected cysteine in the presence of an acetamidomethyl (Acm) protected cysteine.
Chemical Reaction and Mechanism
The fundamental reaction involves a thiol-disulfide exchange. A free cysteine thiol attacks one of the sulfur atoms of this compound, leading to the formation of a mixed disulfide (Cys-S-pyrimidyl) and the release of 2-mercaptopyrimidine. This activated cysteine residue can then undergo another nucleophilic attack by a second cysteine thiol to form the desired disulfide bond and release another molecule of 2-mercaptopyrimidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions for cysteine deprotection and disulfide bond formation using DPDS and its analogs, which can be extrapolated for this compound.
| Protecting Group | Reagent System | Reagent Excess | Solvent System | Temperature (°C) | Time (h) | Yield | Reference |
| Free Thiol (x2) | 2,2'-dipyridyl disulfide | Excess | Conventional Buffer | Room Temp | Rapid | High | [1] |
| Cys(Mob) | 2,2'-dipyridyl diselenide | 5-fold | TFA/water (98:2) | 37 | 4 | Quantitative | [3][4] |
| Cys(Acm) | 2,2'-dipyridyl diselenide | 5-fold | TFA/water (98:2) | 37 | 12 | - | [3][4] |
| Cys(tBu) | DPDS/thioanisole/TFA/TFMSA | - | - | - | - | - | |
| Thiazolidine (Thz) | DPDS | - | 50% MeCN (0.1% TFA) | - | - | - | [2][5] |
Experimental Protocols
Protocol 1: Rapid Intramolecular Disulfide Bond Formation in a Peptide with Two Free Cysteine Residues
This protocol is adapted for the cyclization of a linear peptide containing two reduced cysteine residues.[1]
Materials:
-
Linear peptide with two free cysteine thiols
-
This compound (or 2,2'-dipyridyl disulfide)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, or an acidic buffer like 0.1 M acetic acid)
-
Organic Solvent (e.g., acetonitrile or methanol) for dissolving the disulfide reagent
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the linear peptide in the reaction buffer to a final concentration of 0.1-1.0 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent (e.g., 10-20 equivalents in acetonitrile).
-
Add the this compound stock solution to the peptide solution with gentle stirring.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 5, 15, 30, and 60 minutes) and analyzing them by RP-HPLC and mass spectrometry. The product will have a mass that is 2 Da less than the starting material.
-
Once the reaction is complete (typically within 1 hour), the cyclized peptide can be purified from the excess reagent and byproducts using preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the final cyclized peptide.
Protocol 2: Deprotection of Thiazolidine (Thz) Protected Cysteine
This protocol describes the deprotection of an N-terminal thiazolidine-protected cysteine, which is often used in native chemical ligation strategies.[2][5]
Materials:
-
Peptide with an N-terminal thiazolidine-protected cysteine
-
This compound (or 2,2'-dipyridyl disulfide)
-
Solvent: 50% aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA)
-
Reverse-phase HPLC for analysis and purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the thiazolidine-protected peptide in the 50% acetonitrile/0.1% TFA solvent system.
-
Add an excess of this compound to the solution.
-
Allow the reaction to proceed at room temperature.
-
Monitor the conversion of the thiazolidine to a free cysteine by RP-HPLC and mass spectrometry.
-
Upon completion, the resulting peptide with a deprotected N-terminal cysteine can be purified by RP-HPLC.
Signaling Pathways and Logical Relationships
The use of this compound is a key step in a broader synthetic strategy, particularly in solid-phase peptide synthesis (SPPS) for producing peptides with specific disulfide bridges. The logical flow of this process is depicted below.
References
- 1. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2'-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Application Notes and Protocols for the Use of Bis(2-pyrimidyl) disulfide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. A critical step in the synthesis of many biologically active peptides is the formation of disulfide bonds between cysteine residues, which are essential for conferring conformational stability and biological activity. Bis(2-pyrimidyl) disulfide and its widely used analog, 2,2'-dipyridyl disulfide, are highly efficient reagents for the rapid and selective formation of intramolecular disulfide bonds in peptides.[1] These reagents operate via a thiol-disulfide exchange mechanism and are valued for their high selectivity towards free sulfhydryl groups, rapid reaction times, and compatibility with acidic conditions, making them suitable for both on-resin and solution-phase applications.[1]
This document provides detailed application notes and protocols for the use of this compound and its analog in SPPS, aimed at researchers, scientists, and professionals in drug development.
Principle of Action
The formation of a disulfide bond using this compound or 2,2'-dipyridyl disulfide is a two-step process based on thiol-disulfide exchange.
-
Activation: A free thiol group from a cysteine residue on the peptide chain performs a nucleophilic attack on the disulfide bond of the reagent. This results in the formation of a mixed disulfide between the peptide and a pyrimidyl (or pyridyl) group, releasing a pyrimidine-2-thione (or pyridine-2-thione) molecule.
-
Cyclization: The second free thiol group on the same peptide chain then performs an intramolecular nucleophilic attack on the sulfur atom of the mixed disulfide. This forms the desired intramolecular disulfide bridge and releases a second molecule of pyrimidine-2-thione (or pyridine-2-thione). The release of this chromogenic byproduct can sometimes be used to monitor the reaction's progress spectrophotometrically.
Advantages of Using this compound and its Analogs
-
Selectivity: These reagents are highly selective for free sulfhydryl groups, minimizing side reactions with other amino acid side chains.[1]
-
Speed: The reaction is typically rapid, often completing within minutes to a few hours.[1]
-
Mild Conditions: The reaction can be carried out under mild, often acidic, conditions which helps in preserving the integrity of the peptide.[1]
-
Versatility: Applicable for both on-resin and solution-phase disulfide bond formation.
-
Easy Monitoring: The byproduct of the reaction with 2,2'-dipyridyl disulfide, pyridine-2-thione, can be monitored spectrophotometrically.
Data Presentation
While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical reaction parameters and outcomes for its well-documented analog, 2,2'-dipyridyl disulfide, in peptide cyclization.
| Peptide Target | Cyclization Method | Reagent | Solvent/Buffer | Reaction Time | Yield/Purity | Reference |
| Generic Peptide | Solution-Phase | 2,2'-dipyridyl disulfide | Conventional buffer solutions | Rapid | High conversion | [1] |
| Guanylin (two disulfide bonds) | Solution-Phase (second disulfide) | 2,2'-dipyridyl diselenide (analog) | TFA | Spontaneous formation | Not specified | [2][3] |
| Oxytocin Analogues | Solid-Phase & Solution-Phase | S-(N-methyl-N-phenylcarbamoyl)sulfenyl (Snm) derivatives (alternative directed method) | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: On-Resin Disulfide Bond Formation
This protocol is suitable for forming a disulfide bond while the peptide is still attached to the solid support, which simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing.
Materials:
-
Peptide-resin with two free cysteine thiol groups
-
This compound or 2,2'-dipyridyl disulfide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using standard Fmoc-SPPS chemistry. The cysteine residues intended for disulfide bridging should be protected with an orthogonal protecting group that can be selectively removed on-resin (e.g., Trt, Mmt).
-
Selective Deprotection: Following the final coupling step, selectively remove the protecting groups from the two cysteine residues. For example, Trityl (Trt) groups can be removed by treating the resin with a solution of 1-5% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM for 1-2 hours.
-
Resin Washing: Thoroughly wash the resin with DCM, followed by DMF to remove the deprotection reagents and byproducts.
-
Cyclization Reaction:
-
Prepare a 5 to 10-fold molar excess of this compound or 2,2'-dipyridyl disulfide dissolved in DMF.
-
Add the reagent solution to the peptide-resin.
-
Gently agitate the mixture at room temperature.
-
Monitor the reaction progress. For 2,2'-dipyridyl disulfide, the release of pyridine-2-thione can be monitored. The reaction is typically complete within 1-4 hours.
-
-
Final Washing: After the reaction is complete, wash the resin extensively with DMF and then DCM to remove excess reagent and byproducts.
-
Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Disulfide Bond Formation
This protocol is performed after the linear peptide has been cleaved from the resin. It is often preferred for peptides that are prone to aggregation on the solid support.
Materials:
-
Lyophilized linear peptide with two free cysteine thiol groups
-
This compound or 2,2'-dipyridyl disulfide
-
Aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) or an acidic solution.
-
Acetonitrile (ACN) or other organic co-solvent
-
Stirring plate and stir bar
Procedure:
-
Peptide Synthesis and Cleavage: Synthesize the linear peptide using standard Fmoc-SPPS and cleave it from the resin with global deprotection of all side chains, including those on the cysteine residues. Purify the linear peptide by RP-HPLC if necessary and lyophilize.
-
Peptide Dissolution: Dissolve the lyophilized linear peptide in an appropriate buffer. A common choice is an aqueous buffer at a slightly basic pH (e.g., 0.1 M ammonium bicarbonate, pH 8) to ensure the thiol groups are deprotonated and thus more nucleophilic. The final peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or oligomerization. An organic co-solvent like ACN may be used to aid solubility. Alternatively, acidic conditions can also be employed.[1]
-
Cyclization Reaction:
-
Prepare a solution of this compound or 2,2'-dipyridyl disulfide in a suitable solvent (e.g., ACN).
-
Add a 1.5 to 5-fold molar excess of the reagent solution to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature with gentle stirring. The reaction is typically complete within 30 minutes to 2 hours.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (as monitored by LC-MS), acidify the solution with a small amount of TFA to quench the reaction.
-
Purify the cyclic peptide directly from the reaction mixture using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide cyclization using this compound.
Caption: Reaction mechanism for disulfide bond formation.
References
- 1. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of novel analogues of oxytocin and deaminooxytocin: directed methods for the construction of disulfide and trisulfide bridges in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(2-pyrimidyl) disulfide as a Cathode Material in Lithium Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyrimidyl disulfide (PySSPy), is emerging as a promising high-performance cathode material for next-generation lithium batteries. As an organosulfur compound, PySSPy offers a unique redox mechanism based on the reversible cleavage and formation of its disulfide bond (S-S). This process allows for theoretical specific capacities that can be competitive with traditional inorganic cathode materials. Notably, the presence of the pyrimidyl groups significantly enhances the electrochemical kinetics and cycling stability of the material.
The key advantage of PySSPy lies in the electronic properties conferred by the pyrimidyl rings. These groups act as electron reservoirs, facilitating the electrochemical reactions and lowering the overpotential, which is a common issue in many organosulfur cathodes.[1] Theoretical and experimental studies have shown that during the reduction process, an anion-like intermediate, [PySSPy]2-, is formed.[2] This intermediate plays a crucial role in the material's high-rate capability and long cycle life. These characteristics make PySSPy a compelling candidate for the development of advanced energy storage systems.
Electrochemical Performance
The electrochemical properties of this compound have been investigated in lithium half-cells, demonstrating its potential for high-rate and long-duration energy storage. The material exhibits a favorable discharge voltage profile and excellent cycling stability.
Key Performance Metrics
| Parameter | Value | Conditions |
| Reversible Specific Capacity | 151.5 mAh/g | After 2000 cycles at 5C |
| High-Rate Discharge Capacity | 154 mAh/g | At 30C |
| Redox Peak Separation (CV) | 80 mV | - |
Experimental Protocols
Synthesis of this compound (PySSPy)
This protocol describes the synthesis of PySSPy via the electrochemical oxidation of 2-mercaptopyrimidine.
Materials:
-
2-Mercaptopyrimidine
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)
-
Electrochemical cell (three-electrode setup)
-
Working electrode (e.g., Platinum or glassy carbon)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Prepare an electrolyte solution of 2-mercaptopyrimidine in anhydrous acetonitrile containing the supporting electrolyte. A typical concentration for the reactant is in the range of 10-50 mM.
-
Set up a three-electrode electrochemical cell with the prepared solution.
-
Perform controlled potential electrolysis at a potential sufficient to oxidize the 2-mercaptopyrimidine. The exact potential should be determined via cyclic voltammetry, typically on the anodic peak corresponding to the thiol oxidation.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by monitoring the current decay during electrolysis.
-
Once the reaction is complete, remove the solvent from the electrolyte solution using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
Cathode Slurry Preparation and Electrode Casting
This protocol outlines the preparation of a PySSPy-based cathode for coin cell assembly.
Materials:
-
This compound (active material)
-
Conductive carbon (e.g., Super P or Ketjenblack)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Planetary ball mill or mortar and pestle
-
Magnetic stirrer and hotplate
-
Doctor blade coater
-
Vacuum oven
Procedure:
-
Dry Mixing: In a mortar or a ball milling jar, thoroughly mix the this compound, conductive carbon, and PVDF binder in a weight ratio of approximately 60:30:10. This ratio can be optimized for desired electrode performance.
-
Binder Solution Preparation: In a separate vial, dissolve the required amount of PVDF in NMP to create a binder solution. Gentle heating and stirring may be required to fully dissolve the PVDF.
-
Slurry Formulation: Slowly add the dry-mixed powder into the PVDF/NMP solution while continuously stirring. Continue stirring until a homogeneous, viscous slurry is formed. The final solid content in the slurry should be adjusted to achieve a suitable viscosity for coating.
-
Electrode Coating: Using a doctor blade, cast the slurry onto a clean aluminum foil current collector. The thickness of the coating should be controlled to achieve the desired active material loading (typically 1-2 mg/cm²).
-
Drying: Dry the coated electrode in a vacuum oven at 60-80°C for at least 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell) from the dried cathode sheet.
CR2032 Coin Cell Assembly
This protocol describes the assembly of a lithium half-cell using the prepared PySSPy cathode. All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
Materials:
-
PySSPy cathode disc
-
Lithium metal disc (anode)
-
Celgard separator (or other suitable microporous separator)
-
Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Crimping machine
Procedure:
-
Place the PySSPy cathode disc in the center of the coin cell case.
-
Add a few drops of electrolyte onto the cathode surface to ensure good wetting.
-
Place a separator disc on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Carefully place the lithium metal disc on top of the separator.
-
Place a spacer disc and then a spring on top of the lithium anode.
-
Place the gasket on top of the case and carefully close the cell with the cap.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
Electrochemical Characterization
This protocol outlines the basic electrochemical tests to evaluate the performance of the assembled PySSPy/Li coin cell.
Equipment:
-
Battery cycler
-
Potentiostat/Galvanostat with impedance spectroscopy capability
Procedures:
-
Resting: Allow the assembled coin cell to rest for several hours to ensure complete wetting of the electrode and separator by the electrolyte.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a suitable voltage window (e.g., 1.5-3.5 V vs. Li/Li+) to identify the redox peaks corresponding to the disulfide bond cleavage and formation.
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., from C/10 to 10C or higher) within the determined voltage window. Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle. (1C corresponds to a current that would fully charge/discharge the theoretical capacity in one hour).
-
Rate Capability Test: Subject the cell to progressively increasing C-rates to evaluate its high-rate performance.
-
Long-Term Cycling: Cycle the cell at a moderate to high C-rate (e.g., 1C or 5C) for an extended number of cycles (e.g., 500-2000 cycles) to assess its cycling stability and capacity retention.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge/discharge to investigate the charge transfer resistance and ion diffusion kinetics.
Visualizations
References
Monitoring Thiol-Disulfide Exchange: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for monitoring thiol-disulfide exchange reactions, a fundamental process in biochemistry, drug development, and materials science. We cover three primary methodologies: colorimetric assays using Ellman's reagent, fluorescent labeling with thiol-reactive probes, and mass spectrometry for detailed disulfide bond analysis.
Colorimetric Quantification of Thiols using Ellman's Reagent (DTNB)
The Ellman's test is a rapid and widely used colorimetric assay for quantifying free sulfhydryl groups. The underlying principle is the thiol-disulfide exchange reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a thiol. This reaction produces a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.
Quantitative Data Summary
| Parameter | Value | Notes |
| Analyte | Free Thiol (-SH) Groups | |
| Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | |
| Chromophore | 2-nitro-5-thiobenzoate (TNB²⁻) | |
| Wavelength of Max Absorbance (λmax) | 412 nm | |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | At pH 8.0 |
| 13,600 M⁻¹cm⁻¹ | Value also commonly cited | |
| Optimal pH Range | 7.0 - 8.0 | Reaction rate increases with pH |
| Incubation Time | 15 minutes | At room temperature |
Experimental Protocols
Two common methods for thiol quantification with DTNB are presented below: one using a standard curve and another using the molar extinction coefficient for direct calculation.
Protocol 1: Quantification with a Cysteine Standard Curve
This method is recommended for accurate quantification by comparing the sample's absorbance to a series of known standards.
Materials:
-
DTNB (Ellman's Reagent)
-
L-cysteine hydrochloride monohydrate
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a 4 mg/mL DTNB solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards:
-
Create a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Perform serial dilutions to prepare a set of standards (e.g., 1.25, 1.00, 0.75, 0.50, 0.25, and 0.00 mM).
-
-
Reaction Setup:
-
To 250 µL of each standard and unknown sample, add 50 µL of the DTNB solution.
-
Include a blank containing only Reaction Buffer and DTNB.
-
-
Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each sample and standard at 412 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of the unknown samples from the linear regression of the standard curve.
-
Protocol 2: Quantification by Extinction Coefficient
This is a faster method that does not require a standard curve, relying on the Beer-Lambert law.
Materials:
-
Same as Protocol 1, excluding L-cysteine.
Procedure:
-
Prepare Reagents: Prepare the Reaction Buffer and DTNB solution as described in Protocol 1.
-
Reaction Setup:
-
For each sample, prepare two cuvettes.
-
Sample Cuvette: Add 2.5 mL of Reaction Buffer, 50 µL of DTNB solution, and 250 µL of the unknown sample.
-
Blank Cuvette: Add 2.5 mL of Reaction Buffer, 50 µL of DTNB solution, and 250 µL of the sample buffer (without the thiol).
-
-
Incubation: Mix the contents of both cuvettes and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Zero the spectrophotometer with the blank cuvette and then measure the absorbance of the sample cuvette at 412 nm.
-
Calculation: Use the Beer-Lambert law to calculate the thiol concentration:
-
Concentration (M) = Absorbance / (ε * l)
-
Where ε = 14,150 M⁻¹cm⁻¹ and l is the cuvette path length in cm (typically 1 cm).
-
-
Visualization of DTNB Reaction
Caption: Reaction of a thiol with DTNB yielding a mixed disulfide and the chromophoric TNB²⁻ anion.
Fluorescent Labeling of Thiols with Maleimide Probes
Thiol-reactive fluorescent dyes, particularly those containing a maleimide group, are widely used for labeling proteins and peptides at cysteine residues. The maleimide group reacts with the sulfhydryl group via a Michael addition to form a stable thioether bond. This method is highly selective for thiols at a neutral pH range.[1][2]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactive Group | Maleimide | Reacts with free thiols |
| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability[3] |
| Reaction with Amines | > pH 7.5 | Becomes a competing side reaction[3] |
| Maleimide Hydrolysis | Increases with pH | Inactivates the probe[3] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific protein[4] |
| Reducing Agent | TCEP | Recommended to reduce disulfide bonds prior to labeling[1][2] |
Experimental Protocol: Fluorescent Labeling of a Protein
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein containing free cysteine(s)
-
Maleimide-activated fluorescent dye (e.g., CF® dye maleimide, Alexa Fluor™ maleimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris) containing 1-5 mM EDTA.[3]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column (e.g., Sephadex®) for purification
Procedure:
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Purification:
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
-
DOL = Dye Conc. / Protein Conc.
-
Visualization of Maleimide Labeling Workflow
Caption: Experimental workflow for labeling a protein with a maleimide-activated fluorescent dye.
Mass Spectrometry for Disulfide Bond Analysis
Mass spectrometry (MS) is a powerful tool for the detailed characterization of disulfide bonds in proteins.[6] The most common approach is a "bottom-up" strategy where the protein is digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] By comparing the peptide maps of the protein under non-reducing and reducing conditions, disulfide-linked peptides can be identified.
Quantitative Data Summary
| Parameter | Method | Notes |
| Mass Shift per Disulfide Bond | LC-MS | +2 Da upon reduction |
| Alkylation Mass Shift | LC-MS/MS | e.g., +57 Da per cysteine with iodoacetamide |
| Enzymatic Digestion | Bottom-up Proteomics | Trypsin is commonly used |
| Fragmentation Techniques | MS/MS | CID, ETD, HCD |
Experimental Protocol: Bottom-Up Disulfide Bond Mapping
This protocol outlines a general workflow for identifying disulfide-linked peptides in a protein.
Materials:
-
Purified protein sample
-
Denaturing Buffer: e.g., 8 M Urea in Tris buffer
-
Alkalyting Agent: N-ethylmaleimide (NEM) or iodoacetamide (IAM)
-
Reducing Agent: Dithiothreitol (DTT) or TCEP
-
Proteolytic Enzyme: e.g., Trypsin (MS-grade)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation (Two Aliquots):
-
Non-Reduced Sample:
-
Denature the protein in a buffer containing 8 M urea.
-
Block free thiols by adding NEM or IAM and incubate in the dark. This prevents disulfide scrambling.
-
Dilute the sample to reduce the urea concentration to <1 M.
-
Perform enzymatic digestion (e.g., with trypsin) overnight at 37°C.
-
-
Reduced Sample:
-
Denature the protein as above.
-
Reduce all disulfide bonds by adding DTT or TCEP and incubating.
-
Alkylate the newly formed free thiols with NEM or IAM.
-
Perform enzymatic digestion as for the non-reduced sample.
-
-
-
LC-MS/MS Analysis:
-
Analyze both the non-reduced and reduced peptide digests by LC-MS/MS. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Compare the chromatograms of the non-reduced and reduced samples.
-
Peptide peaks present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.
-
In the reduced sample chromatogram, new peaks will appear corresponding to the individual peptides that were previously linked.
-
Analyze the MS/MS spectra of the candidate disulfide-linked peptides to confirm their sequences and the linkage. Specialized software can aid in this analysis.
-
Visualization of Mass Spectrometry Workflow
Caption: Workflow for disulfide bond mapping using mass spectrometry.
Application in Redox-Responsive Drug Delivery
Thiol-disulfide exchange is a key mechanism for creating drug delivery systems that release their payload in response to the reducing environment inside cells, particularly in cancer cells which have high concentrations of glutathione (GSH).[8][9][10] Disulfide bonds are used as cleavable linkers in nanocarriers.
Visualization of Redox-Responsive Drug Release
Caption: Mechanism of redox-responsive drug release triggered by intracellular glutathione (GSH).
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
- 6. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Bioconjugation in Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bioconjugation is a pivotal chemical strategy for forming a stable, covalent linkage between two molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid.[1][2] This process generates novel molecular entities with enhanced or combined functionalities, which are instrumental in advancing various fields including medicine, diagnostics, and materials science.[1][2] Applications of bioconjugation are diverse, ranging from tracking cellular events and imaging specific biomarkers to the targeted delivery of therapeutic agents.[1][3] This document provides an overview of key applications, quantitative data on common conjugation chemistries, and detailed protocols for foundational bioconjugation experiments.
I. Key Applications in Drug Development and Research
Bioconjugation is a cornerstone of modern therapeutic and diagnostic development. It allows for the creation of molecules that can be more stable, more targetable, and more potent than their individual components.[2][4]
-
Antibody-Drug Conjugates (ADCs): ADCs are a leading class of biotherapeutics, particularly in oncology.[5][6] They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects them.[7] This targeted delivery system minimizes systemic toxicity by delivering the cytotoxic agent directly to cancer cells.[7][8] The design and synthesis of an effective ADC is a complex process requiring careful optimization of each component.[7][9]
-
PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins is a widely used strategy to improve their pharmacokinetic properties.[10] PEGylation increases the hydrodynamic size of the protein, which can reduce renal clearance and extend its circulating half-life, leading to less frequent dosing for patients.[10]
-
Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to biomolecules (e.g., antibodies, proteins) allows for the visualization and tracking of these molecules in living cells and tissues.[1][11] This is a fundamental tool in basic research for studying protein localization, trafficking, and interactions.[3][11]
-
Diagnostics and Biosensors: Bioconjugation is central to the development of diagnostic assays like ELISA (Enzyme-Linked Immunosorbent Assay), where enzymes are conjugated to antibodies to generate a detectable signal.[8] It is also used to immobilize capture probes (like antibodies or nucleic acids) onto sensor surfaces for detecting specific biomarkers.[8]
II. Quantitative Data on Common Bioconjugation Chemistries
The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule, the desired stability of the linkage, and the reaction conditions. The efficiency of these reactions directly impacts the quality and efficacy of the final bioconjugate.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| EDC/NHS Coupling | Primary Amines (-NH₂) | 50-80% (Variable)[12] | High (Amide bond)[12] | Moderate (0.5 - 4 hours)[12] | pH-sensitive (optimal pH 7-8); NHS esters are susceptible to hydrolysis.[12][13] |
| Thiol-Maleimide Coupling | Thiols (-SH) from Cysteine | >90%[12] | High (Thioether bond)[12] | Fast (1 - 2 hours)[12] | pH-sensitive (optimal pH 6.5-7.5); maleimide ring can hydrolyze at higher pH.[12][13] |
| Click Chemistry (CuAAC) | Azides (-N₃) & Alkynes (-C≡CH) | >95%[12][13] | Very High (Triazole ring)[12] | Fast (0.5 - 1 hour)[12] | Requires a copper catalyst which may need removal for in vivo applications.[12] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides (-N₃) & Cyclooctynes | >90%[13] | Very High (Triazole ring) | Moderate to Fast | Copper-free, making it highly suitable for live-cell applications.[1] |
| Oxime Ligation | Aldehydes/Ketones & Aminooxy/Hydrazide | Variable, often high[13] | High (Oxime/Hydrazone bond) | Moderate | Bioorthogonal reaction that can be used in living systems.[3] |
III. Experimental Workflows and Signaling Pathways
Visualizing the logical flow of experiments and the mechanism of action is crucial for understanding and executing bioconjugation strategies.
Caption: General workflow for creating and validating a bioconjugate.
Caption: Step-by-step workflow for Antibody-Drug Conjugate (ADC) manufacturing.
IV. Detailed Experimental Protocols
The following protocols provide detailed methodologies for two widely used bioconjugation reactions.
Protocol 1: Protein Labeling via Thiol-Maleimide Coupling
This protocol describes the conjugation of a maleimide-activated molecule (e.g., a fluorescent dye) to cysteine residues in a protein.[13] This method is highly efficient and specific for free thiols.[12][14]
A. Materials and Reagents:
-
Protein containing free cysteine residues (e.g., an antibody with reduced interchain disulfides).
-
Maleimide-activated payload (e.g., Maleimide-PEG4-Fluorescein).
-
Conjugation Buffer: Phosphate-buffered saline (PBS) containing 5 mM EDTA, pH 6.5-7.5.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Quenching Reagent: N-ethylmaleimide or L-Cysteine solution (100 mM).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
-
Anhydrous DMSO for dissolving the maleimide reagent.
B. Experimental Procedure:
-
Protein Preparation (with Reduction):
-
Dissolve the antibody to a concentration of 5-10 mg/mL in the Conjugation Buffer.
-
To reduce interchain disulfide bonds and expose free thiols, add TCEP to a final concentration that achieves the desired level of reduction (typically a 5-10 fold molar excess over antibody).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated payload in anhydrous DMSO (e.g., 10 mM).
-
Immediately add the maleimide stock solution to the reduced, TCEP-free protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[13]
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Quenching:
-
Add the quenching reagent (e.g., L-Cysteine) to a final concentration of 1 mM (a molar excess over the remaining maleimide) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Remove unreacted maleimide reagent, quencher, and byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[13]
-
Alternatively, perform dialysis against the storage buffer with multiple buffer changes.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or UV absorbance at 280 nm.
-
Determine the concentration of the conjugated payload via its specific absorbance wavelength (e.g., ~494 nm for fluorescein).
-
Calculate the Degree of Labeling (or Drug-to-Antibody Ratio, DAR) using UV-Vis spectroscopy.[15]
-
Protocol 2: Amine Labeling via EDC/NHS Coupling
This protocol outlines the general steps for conjugating a molecule with a carboxyl group to the primary amines (lysine residues) of a protein using EDC and NHS chemistry.[16]
A. Materials and Reagents:
-
Protein to be labeled (e.g., BSA, IgG).
-
Molecule to be conjugated containing a carboxyl group.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
-
N-hydroxysuccinimide (NHS) solution (e.g., 50 mg/mL in anhydrous DMSO or water).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mg/mL in water, freshly prepared).[16]
-
Purification System: SEC column or dialysis cassette.
B. Experimental Procedure:
-
Preparation of Biomolecule:
-
Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (like Tris).[16]
-
-
Activation of Carboxyl Groups:
-
Dissolve the molecule to be conjugated in the Activation Buffer.
-
Add NHS followed by EDC to the carboxyl-containing molecule. A typical molar ratio is 1:2:2 (carboxyl-molecule:NHS:EDC).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated NHS-ester solution to the protein solution. A 10-20 fold molar excess of the activated molecule over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16]
-
-
Purification:
-
Remove unreacted reagents and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[16]
-
-
Characterization:
-
Determine the protein concentration and degree of labeling using appropriate methods, such as UV-Vis spectroscopy or HPLC, as described in the previous protocol.
-
References
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 5. adcreview.com [adcreview.com]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. escopharma.com [escopharma.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. susupport.com [susupport.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. mcgill.ca [mcgill.ca]
Troubleshooting & Optimization
Technical Support Center: Bis(2-pyrimidyl) disulfide Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of the Bis(2-pyrimidyl) disulfide assay for thiol quantification.
Troubleshooting Guide
This section addresses common issues encountered during the this compound assay in a simple question-and-answer format.
Question: Why is my signal-to-noise ratio low?
Answer: A low signal-to-noise ratio can stem from either a weak signal or high background noise.
-
Low Signal: This may be due to insufficient reaction time, suboptimal pH, low concentration of the this compound reagent, or degradation of the thiol sample. Ensure the reaction has proceeded to completion and that the pH of the reaction buffer is optimal for the thiol-disulfide exchange.
-
High Noise: High background can be caused by light scattering from particulate matter in the sample or high intrinsic absorbance of the sample matrix at the measurement wavelength. Centrifuging samples to remove precipitates and running appropriate sample blanks can help mitigate this.
Question: What causes a high background signal in my assay?
Answer: A high background signal can obscure the signal from your thiol of interest. Potential causes include:
-
Reagent Impurity: The this compound reagent itself may be contaminated or degraded, leading to a high initial absorbance. Using a high-purity reagent and preparing fresh solutions is recommended.
-
Buffer Components: Some buffer components may react with the disulfide reagent or have a high absorbance at the detection wavelength. It is crucial to test the compatibility of your buffer system with the assay.
-
Sample Matrix Effects: Components in your sample, such as other chromophores, may interfere with the absorbance reading. A sample blank (containing everything except the disulfide reagent) should be run to correct for this.
Question: My results are not reproducible. What are the likely causes?
Answer: Poor reproducibility is often due to variability in sample handling, reagent preparation, or assay conditions.
-
Thiol Oxidation: Thiols are susceptible to oxidation, especially at neutral to alkaline pH.[1] It is critical to handle samples quickly, keep them on ice, and consider using a deoxygenated buffer to minimize oxidation.
-
Inconsistent Pipetting: Given the sensitivity of the assay, small errors in pipetting volumes of the sample or reagents can lead to significant variations in results. Ensure pipettes are properly calibrated.
-
Temperature and Incubation Time Fluctuations: The rate of the thiol-disulfide exchange reaction can be influenced by temperature. Maintaining a consistent temperature and incubation time for all samples is essential for reproducible results.
Question: How can I identify and minimize interference from my sample components?
Answer: Interference can arise from compounds that react with the disulfide reagent or the thiol itself.
-
Other Reducing Agents: Compounds like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will react with this compound and should be removed from the sample before the assay, for example, by dialysis or size-exclusion chromatography.
-
Nucleophiles: Strong nucleophiles in the sample matrix can potentially react with the disulfide reagent.
-
Turbidity: As mentioned, cloudy or precipitated samples will scatter light and give erroneously high absorbance readings. Clarify samples by centrifugation or filtration.
Frequently Asked Questions (FAQs)
What is the principle of the this compound assay?
The this compound (also known as Aldrithiol-2 or 2,2'-dithiodipyridine) assay is a colorimetric method for quantifying free thiol (sulfhydryl) groups. The assay is based on a thiol-disulfide exchange reaction. A thiol group (R-SH) in the sample reacts with the symmetrical disulfide reagent, this compound, cleaving the disulfide bond. This reaction produces a mixed disulfide (R-S-S-pyrimidine) and releases one molecule of 2-thiopyrimidinone. The released 2-thiopyrimidinone is a chromophore that can be quantified by measuring its absorbance, typically around 343 nm. The amount of 2-thiopyrimidinone produced is directly proportional to the amount of thiol in the sample.
What are the critical parameters affecting assay sensitivity?
Several parameters are crucial for maximizing the sensitivity of the assay:
-
pH: The reaction rate is pH-dependent, as the thiolate anion (R-S⁻) is the reactive species. The optimal pH is typically in the range of 7 to 8 to ensure a sufficient concentration of thiolate without promoting significant air oxidation of the thiol.
-
Reagent Concentration: An excess of this compound is used to drive the reaction to completion. The optimal concentration will depend on the expected thiol concentration in the sample and should be determined empirically.
-
Buffer Composition: The choice of buffer can influence the stability of the reactants and the chromophoric product. Phosphate and Tris buffers are commonly used. It is important to choose a buffer that does not contain interfering substances.[2][3][4]
-
Incubation Time and Temperature: Allowing the reaction to reach completion is essential for accurate quantification. The time required will depend on the pH, temperature, and concentration of reactants.
How can I optimize the concentration of the this compound reagent?
To optimize the reagent concentration, you can perform a titration experiment. Prepare a series of reactions with a fixed, known concentration of a standard thiol (e.g., cysteine or glutathione) and vary the concentration of this compound. Plot the resulting absorbance against the reagent concentration. The optimal concentration is the lowest concentration that gives the maximum and stable absorbance signal, indicating that the reaction has gone to completion.
What are suitable buffers and pH ranges for this assay?
Generally, buffers with a pKa between 7 and 8 are suitable for this assay. This pH range provides a good compromise between having a sufficient concentration of the reactive thiolate anion and minimizing the rate of thiol oxidation by dissolved oxygen.
| Buffer System | Typical pH Range | Considerations |
| Sodium Phosphate | 6.5 - 8.0 | Widely used and generally compatible. |
| Tris-HCl | 7.0 - 8.5 | Common biological buffer; ensure the grade is free of interfering contaminants. |
| HEPES | 7.0 - 8.0 | A zwitterionic buffer that is often used in cell culture applications and can be suitable here.[4] |
It is always recommended to perform a pH profile experiment for your specific thiol and sample matrix to determine the optimal pH for maximum sensitivity and signal stability.
How can I validate the improved assay?
Assay validation involves several steps:
-
Standard Curve: Prepare a standard curve using a thiol of known concentration (e.g., L-cysteine or glutathione). The curve should be linear over the range of concentrations you expect in your samples.
-
Determination of Molar Extinction Coefficient (ε): From the slope of the standard curve, you can calculate the molar extinction coefficient for 2-thiopyrimidinone under your specific assay conditions using the Beer-Lambert law (A = εcl).
-
Spike and Recovery: Add a known amount of a standard thiol to a sample with a complex matrix and measure the recovery. This helps to assess the accuracy of the assay in the presence of potential interfering substances.
-
Precision: Assess the intra-assay (within the same run) and inter-assay (between different runs) precision by running replicate samples. The coefficient of variation (CV) should be within acceptable limits (typically <15%).
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol provides a general procedure for the quantification of thiols.
Materials:
-
This compound (Aldrithiol-2)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5)
-
Thiol Standard (e.g., L-cysteine)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).
-
Prepare a stock solution of the thiol standard (e.g., 10 mM in Reaction Buffer). From this, prepare a series of dilutions for the standard curve (e.g., 0-100 µM).
-
-
Assay Reaction:
-
In a microplate well or cuvette, add your sample or standard.
-
Add the Reaction Buffer to a final volume of, for example, 180 µL.
-
Initiate the reaction by adding 20 µL of the this compound stock solution.
-
Include a reagent blank containing the buffer and the disulfide reagent, and a sample blank containing the sample and buffer but no disulfide reagent.
-
-
Incubation and Measurement:
-
Incubate the reaction at room temperature for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Measure the absorbance at the wavelength of maximum absorbance for 2-thiopyrimidinone (approximately 343 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blanks from your sample and standard readings.
-
Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown sample from the standard curve.
-
Protocol 2: Optimization of Assay pH
This protocol helps determine the optimal pH for your assay.
Materials:
-
A set of buffers with different pH values (e.g., Sodium Phosphate buffers from pH 6.0 to 8.5 in 0.5 unit increments).
-
Thiol standard and this compound as in Protocol 1.
Procedure:
-
Set up a series of reactions, each in a different pH buffer.
-
In each reaction, use a fixed concentration of the thiol standard (e.g., 50 µM) and the this compound reagent.
-
Follow the incubation and measurement steps from Protocol 1.
-
Plot the final absorbance against the pH. The pH that gives the highest stable signal is the optimum for your assay.
Protocol 3: Sample Preparation to Minimize Interference
This protocol is for samples containing interfering substances like other reducing agents.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.
-
Assay Reaction Buffer.
Procedure:
-
Size-Exclusion Chromatography:
-
Equilibrate the column with the Reaction Buffer.
-
Apply your sample to the column.
-
Collect fractions. Your protein of interest (if it is a protein thiol you are measuring) will elute in the void volume, while smaller molecules like DTT will be retained and elute later.
-
Assay the protein-containing fractions using Protocol 1.
-
-
Dialysis:
-
Place your sample in the dialysis tubing.
-
Dialyze against a large volume of Reaction Buffer for several hours or overnight at 4°C, with at least one buffer change.
-
Assay the dialyzed sample using Protocol 1.
-
Visualizations
Caption: Chemical mechanism of the this compound assay.
Caption: A workflow for troubleshooting low sensitivity in the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 3. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantorsciences.com [avantorsciences.com]
Bis(2-pyrimidyl) disulfide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Bis(2-pyrimidyl) disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound containing a disulfide bond linking two pyrimidine rings. While specific applications are not extensively documented in publicly available literature, its structural motif suggests potential use as a reagent in synthesizing molecules with biological activity, particularly in drug discovery. The disulfide bond can be a reactive site, and pyrimidine moieties are common in many biologically active compounds. Related heteroaromatic disulfides, such as 2,2'-dipyridyl disulfide, are used to form intramolecular disulfide bonds in peptides.[1]
Q2: What are the general physical and chemical properties of this compound?
Users can refer to the following table for a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 15718-46-4 | [2][3] |
| Molecular Formula | C₈H₆N₄S₂ | [2][3] |
| Molecular Weight | 222.29 g/mol | [2][3] |
| Melting Point | 139-141 °C | [2] |
| Boiling Point | 484.2 °C at 760 mmHg | [2] |
| Appearance | Solid (form not specified) | |
| Purity | ≥95% | [3] |
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container in a dry environment.[3][4] Similar compounds, such as bis[4-dimethylamino-2-pyrimidyl] dichalcogenides, have been reported to be stable for several months at room temperature without decomposition.
Q4: Is this compound sensitive to light or air?
While specific data for this compound is unavailable, disulfide compounds can be sensitive to light and air (oxidation). It is recommended to store it protected from light and under an inert atmosphere if possible, especially for long-term storage or when high stability is critical for experimental outcomes.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or product degradation.
-
Possible Cause 1: Instability of the disulfide bond. The disulfide bond is susceptible to cleavage by reducing agents, strong nucleophiles, and under certain pH conditions. The stability of disulfide bonds can be influenced by the microenvironment, including steric and electronic effects.[5]
-
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your experimental protocol for the presence of any reducing agents (e.g., thiols, phosphines) or strong bases that could cleave the disulfide bond.
-
pH Control: Ensure the pH of your reaction medium is appropriate. The stability of disulfide bonds can be pH-dependent.
-
Inert Atmosphere: If performing sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions.
-
Issue 2: Poor solubility of this compound.
-
Possible Cause: Inappropriate solvent selection. While related compounds are soluble in common organic solvents, the specific solubility profile of this compound may vary.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents relevant to your reaction conditions (e.g., DMF, DMSO, chlorinated solvents, ethers).
-
Co-solvent System: Consider using a co-solvent system to enhance solubility.
-
Gentle Heating: Gentle heating may improve solubility, but monitor for any signs of degradation.
-
Experimental Protocols
General Workflow for Thiol-Disulfide Exchange Reaction:
Caption: General experimental workflow for a thiol-disulfide exchange reaction.
Signaling Pathways and Logical Relationships
The primary reactivity of this compound is expected to involve the cleavage of the disulfide bond. This can be triggered by various factors, leading to different products.
Potential Degradation/Reaction Pathway:
Caption: Potential reaction pathways of this compound.
References
- 1. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:15718-46-4 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound,15718-46-4-Amadis Chemical [amadischem.com]
- 5. Broad control of disulfide stability through microenvironmental effects and analysis in complex redox environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH conditions for thiol detection with disulfide reagents
Welcome to the technical support center for optimizing thiol detection assays using disulfide reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for detecting thiols with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)?
A1: The optimal pH range for the reaction between thiols and DTNB is typically between 7.5 and 8.5.[1] The reaction's target is the thiolate anion (R-S⁻), which is more prevalent at alkaline pH.[2][3] Therefore, a slightly alkaline buffer is necessary for efficient reaction and color development. A common choice is a 0.1 M sodium phosphate buffer with 1 mM EDTA at pH 8.0.[1][4]
Q2: Why is my absorbance reading at 412 nm lower than expected in my DTNB assay?
A2: Low absorbance readings can stem from several factors:
-
Suboptimal pH: If the reaction pH is below 7, the concentration of the reactive thiolate anion is significantly reduced, leading to an incomplete reaction.[5] Ensure your buffer is within the optimal pH 7.5-8.5 range.
-
Thiol Oxidation: Free thiols are susceptible to oxidation, forming disulfide bonds that do not react with DTNB. This can be catalyzed by dissolved oxygen or metal ions.[6][7] To mitigate this, degas your buffers and include a chelating agent like EDTA.[7]
-
Incorrect Reagent Concentration: Ensure the DTNB concentration is in sufficient excess to react with all available thiols.
-
Degraded DTNB Reagent: DTNB solutions, especially at alkaline pH, can be unstable.[8][9] Prepare fresh DTNB solutions for your experiments.
Q3: Can I perform the DTNB assay at a lower pH?
A3: While the reaction is most efficient at a pH of 7.5-8.5, it is possible to perform the assay at a lower pH. However, the rate of reaction will be significantly slower.[10] Additionally, the molar extinction coefficient of the product, 2-nitro-5-thiobenzoic acid (TNB), is pH-dependent and decreases at lower pH values, which will affect the sensitivity of the assay.[8] An alternative reagent, 4,4'-dithiodipyridine (4-DPS), can be used for thiol quantification at lower pH ranges (pH 3-7) as its product has a pH-independent absorption.[8]
Q4: What is the role of a reducing agent like dithiothreitol (DTT) in thiol detection assays?
A4: DTT is a strong reducing agent used to cleave disulfide bonds in proteins and peptides, exposing the constituent thiol groups for quantification.[11][12] This is essential when determining the total thiol content of a sample.
Q5: What is the optimal pH for using DTT to reduce disulfide bonds?
A5: DTT is most effective at a pH above 7.0, with an optimal range typically between 7.1 and 8.0.[5][13] Its reducing power diminishes in acidic conditions because the reactive species is the thiolate anion.[5][11]
Q6: I need to quantify thiols after DTT reduction. Do I need to remove the excess DTT?
A6: Yes, it is crucial to remove excess DTT before adding the disulfide detection reagent (like DTNB). DTT itself contains two thiol groups and will react with the reagent, leading to a significant overestimation of the thiol concentration in your sample.[7] DTT can be removed by methods such as dialysis or gel filtration.[6] An alternative is to use Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent that does not contain a thiol group and often does not need to be removed before thiol quantification.[6][7][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or very low color development in DTNB assay | 1. Absence of free thiols: The sample may not contain detectable levels of free thiols. 2. Incorrect pH: The buffer pH is too acidic, preventing the formation of the reactive thiolate anion.[14] 3. Inactive DTNB reagent: The DTNB solution may have degraded.[14] | 1. Run a positive control with a known thiol standard (e.g., cysteine or glutathione) to validate the assay setup.[1][4] 2. Verify the pH of your reaction buffer is between 7.5 and 8.5.[1] 3. Prepare a fresh DTNB solution. Qualitatively test it by adding a small amount of a concentrated thiol like β-mercaptoethanol; a strong yellow color should appear instantly.[14] |
| High background absorbance | 1. DTNB hydrolysis: At pH values above 8, DTNB can undergo hydrolysis, leading to background absorbance.[8] 2. Light sensitivity: DTNB can be light-sensitive.[1] 3. Sample interference: Components in the sample may absorb at 412 nm. | 1. Perform the reaction within the recommended pH range and avoid prolonged incubation times. 2. Protect the reaction plate or cuvettes from light.[1] 3. Run a sample blank containing the sample and buffer but no DTNB to subtract any background absorbance from the sample itself. |
| Inconsistent or non-reproducible results | 1. Thiol re-oxidation: Free thiols in the sample are re-oxidizing to disulfides during the experiment.[7] 2. Precipitation: The protein sample may be precipitating in the assay buffer. | 1. Degas all buffers to remove dissolved oxygen.[7] 2. Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that catalyze oxidation.[7] 3. Ensure the assay conditions are compatible with your protein's stability. |
| Overestimation of thiol concentration | 1. Presence of reducing agent: If a disulfide reduction step was performed, residual reducing agent (like DTT) will react with DTNB.[7] | 1. Ensure complete removal of the thiol-containing reducing agent after the reduction step using appropriate methods like dialysis or desalting columns.[6][7] 2. Consider using a non-thiol reducing agent like TCEP.[7][11] |
Data Presentation
Table 1: Optimal pH Ranges for Common Reagents in Thiol Detection
| Reagent | Function | Optimal pH Range | Key Considerations |
| DTNB (Ellman's Reagent) | Thiol Quantification | 7.5 - 8.5[1] | Reaction rate and product extinction coefficient are pH-dependent.[8] Unstable at pH > 8.[8][9] |
| Dithiothreitol (DTT) | Disulfide Reduction | 7.1 - 8.0[5] | Less effective in acidic conditions.[5] Must be removed before thiol quantification with disulfide reagents.[7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Disulfide Reduction | Broad (effective in acidic conditions)[11] | More stable than DTT.[11] Does not contain thiols, often no removal needed.[7] |
| 4,4'-dithiodipyridine (4-DPS) | Thiol Quantification | 3.0 - 7.0[8] | Useful for assays at lower pH; product absorption is pH-independent in this range.[8] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using DTNB (Ellman's Assay)
This protocol outlines a standard method for quantifying free thiols in a solution using a microplate reader.
A. Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[1]
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[1][4]
-
Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM) in Reaction Buffer.[1][4]
-
Microplate Reader: Capable of measuring absorbance at 412 nm.[1]
B. Procedure (Microplate Format):
-
Prepare Standard Curve: Create a series of dilutions of the Thiol Standard in the Reaction Buffer (e.g., from 1.0 mM down to 0.01 mM).[1]
-
Sample Preparation: Dilute unknown samples with Reaction Buffer to ensure the final concentration falls within the linear range of the standard curve.[1]
-
Reaction Setup: In a 96-well plate, add 10 µL of each standard or unknown sample to separate wells.[1]
-
Initiate Reaction: Add 190 µL of the DTNB Reagent Solution to each well.[1]
-
Incubation: Mix well and incubate at room temperature for 15 minutes. Protect the plate from light.[1][4]
-
Measurement: Measure the absorbance at 412 nm.[1]
-
Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTNB solution) from all readings. Plot the standard curve and determine the concentration of the unknown samples.[1]
Visualizations
Caption: Thiol-disulfide exchange reaction with DTNB.
Caption: Workflow for total thiol quantification.
Caption: Troubleshooting low absorbance in DTNB assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. astralscientific.com.au [astralscientific.com.au]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
How to prevent non-specific reactions with Bis(2-pyrimidyl) disulfide
Welcome to the technical support center for Bis(2-pyrimidyl) disulfide (2-PDS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during bioconjugation experiments with 2-PDS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (2-PDS)?
This compound is a homobifunctional crosslinker that reacts with free sulfhydryl (thiol) groups, primarily on cysteine residues, via a thiol-disulfide exchange reaction. This reaction results in the formation of a new, stable disulfide bond between the target molecule and the 2-pyridylthio group, releasing 2-mercaptopyrimidine as a byproduct.
Q2: What are the optimal pH conditions for reacting 2-PDS with thiols?
The optimal pH for the thiol-disulfide exchange reaction with 2-PDS is between 7.0 and 8.0.[1] While the reaction can proceed over a broader pH range, this specific range offers a good balance between the rate of the desired thiol-disulfide exchange and the minimization of potential side reactions. At pH values above 8.0, the risk of side reactions with other nucleophilic amino acid residues, such as lysine, may increase, and hydrolysis of the reagent can also occur.
Q3: Can 2-PDS react with amino acid residues other than cysteine?
The primary target of 2-PDS is the thiol group of cysteine due to its high nucleophilicity and the nature of the thiol-disulfide exchange reaction. While reactions with other nucleophilic residues like the primary amine of lysine are possible, they are generally much slower, especially when the pH is maintained within the optimal range of 7.0-8.0. At a pH of 7.0, the reaction with thiols is significantly faster than with amines. To ensure specificity, it is crucial to control the reaction pH.
Q4: How can I monitor the progress of the conjugation reaction?
The thiol-disulfide exchange reaction with 2-PDS releases one mole of 2-mercaptopyrimidine for every mole of reacted thiol. This byproduct has a distinct UV absorbance maximum at approximately 343 nm. By measuring the increase in absorbance at this wavelength, you can monitor the progress of the reaction in real-time.
Q5: How should I handle and store this compound?
2-PDS is sensitive to moisture and should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. When preparing solutions, use anhydrous solvents like DMSO or DMF for stock solutions, and prepare aqueous working solutions immediately before use.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Low conjugation efficiency is a common problem that can be attributed to several factors. Use the following guide to troubleshoot this issue.
| Possible Cause | Recommended Solution |
| Inaccessible or Oxidized Thiol Groups | Cysteine residues may be buried within the protein's structure or have formed disulfide bonds. To address this, consider a pre-treatment with a mild reducing agent like TCEP or DTT to reduce existing disulfide bonds. It is critical to remove the reducing agent before adding 2-PDS, which can be achieved through a desalting column. |
| Incorrect Reaction pH | The pH of the reaction buffer is critical for efficient conjugation. Ensure your buffer is within the optimal pH range of 7.0-8.0. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid amine-containing buffers like Tris, as they can compete with the reaction. |
| Suboptimal Molar Ratio of 2-PDS to Protein | An insufficient amount of 2-PDS will result in incomplete conjugation. A molar excess of 2-PDS is typically required to drive the reaction to completion. Start with a 10- to 20-fold molar excess of 2-PDS over the protein and optimize as needed. |
| Degraded 2-PDS Reagent | 2-PDS is susceptible to hydrolysis if exposed to moisture. Ensure the reagent has been stored correctly. It is recommended to use a fresh vial of 2-PDS or to have freshly prepared solutions for your experiment. |
| Protein Instability | The protein of interest may not be stable under the required reaction conditions. If you suspect this is the case, try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Issue 2: Non-Specific Reactions or Protein Aggregation
Non-specific reactions and aggregation can lead to heterogeneous products and loss of biological activity.
| Possible Cause | Recommended Solution |
| Reaction with Non-Thiol Groups | If the pH is too high (e.g., > 8.5), 2-PDS may start to react with other nucleophilic residues like lysine. Carefully control the pH and keep it within the 7.0-8.0 range for optimal thiol specificity. |
| Hydrolysis of 2-PDS | Hydrolysis of 2-PDS can lead to the formation of reactive byproducts that may contribute to non-specific labeling. Use freshly prepared solutions and minimize the exposure of the reagent to aqueous environments before the reaction. |
| Protein Aggregation due to Hydrophobicity | 2-PDS is a hydrophobic molecule. Adding a high concentration of it from an organic stock solution (e.g., DMSO) can cause protein precipitation. Add the 2-PDS stock solution slowly to the protein solution while gently stirring. Keep the final concentration of the organic solvent to a minimum (typically <10%). |
| Non-Specific Adsorption of Byproducts | The byproduct, 2-mercaptopyrimidine, could potentially adsorb to the protein. Ensure thorough purification of the final conjugate using methods like size-exclusion chromatography or dialysis to remove all small molecule contaminants. |
Quantitative Data Summary
The choice of a thiol-reactive crosslinker can significantly impact the outcome of a bioconjugation experiment. The following tables provide a comparative overview of pyridyldithiol chemistry (as in 2-PDS) with other common thiol-reactive chemistries.
Table 1: Reaction Kinetics of Common Thiol-Reactive Crosslinkers
| Reactive Group | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal Reaction pH | Key Considerations |
| Pyridyldithiol | 0.1 - 10[1] | 7.0 - 8.0[1] | Reaction rate is for thiol-disulfide exchange. |
| Maleimide | ~10² - 10⁴[1] | 6.5 - 7.5[1] | Highly reactive and specific for thiols in this pH range. |
| Iodoacetamide | ~10¹ - 10²[1] | 8.0 - 8.5 | Can react with other nucleophiles (e.g., histidines). |
| Vinyl Sulfone | ~10¹ - 10² | ~8.0 - 9.0 | Slower reaction kinetics compared to maleimides. |
Table 2: Stability of Covalent Linkages Formed with Thiol-Reactive Crosslinkers
| Linkage | Formed by | Stability Characteristics |
| Disulfide | Pyridyldithiol | Cleavable by reducing agents (e.g., DTT, TCEP, glutathione). |
| Thioether | Maleimide | Generally stable, but can be susceptible to a retro-Michael reaction. |
| Thioether | Iodoacetamide | Highly stable and non-reversible. |
| Thioether | Vinyl Sulfone | Stable and non-reversible. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with 2-PDS
This protocol provides a general workflow for conjugating 2-PDS to a protein containing free cysteine residues.
Materials:
-
Protein solution (1-5 mg/mL in a non-amine, non-thiol buffer like PBS, pH 7.2)
-
This compound (2-PDS)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M L-cysteine, pH 7.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If your protein has disulfide bonds that need to be reduced, pre-treat it with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
2-PDS Stock Solution: Immediately before use, dissolve 2-PDS in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the 2-PDS stock solution to the protein solution. Add the 2-PDS solution dropwise while gently stirring to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution, such as L-cysteine, to a final concentration that is in excess of the initial 2-PDS concentration. Incubate for 15-30 minutes.
-
Purification: Remove unreacted 2-PDS, the 2-mercaptopyrimidine byproduct, and the quenching reagent by purifying the conjugate using size-exclusion chromatography or extensive dialysis against a suitable buffer.
Visualizations
Caption: General experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for low yield in 2-PDS conjugation reactions.
References
Technical Support Center: Minimizing Interference in Spectrophotometric Thiol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during spectrophotometric thiol quantification experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during spectrophotometric thiol quantification, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Increasing Blank Reading Over Time
Q: Why is the absorbance of my blank (containing only buffer and DTNB) continuously increasing at 412 nm?
A: An increasing blank reading indicates the spontaneous generation of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) in the absence of a thiol-containing sample. The primary causes are:
-
DTNB Hydrolysis: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent, can undergo hydrolysis, particularly under alkaline conditions (pH > 7.0), which leads to the formation of TNB²⁻.[1][2]
-
Light Exposure: DTNB is sensitive to light, especially UV radiation. Exposure to daylight can accelerate its degradation and contribute to a rising blank reading.[1][3]
-
Reagent Contamination: The presence of contaminating thiols or other nucleophilic substances in the buffer or water can react with DTNB, causing a high background signal.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| High pH | Optimize the buffer pH. A common compromise is a 0.1 M sodium phosphate buffer at a pH of 8.0.[4] This pH is high enough for the reaction with thiols but minimizes the hydrolysis of DTNB that increases at more alkaline pH.[4] |
| Light-Induced Degradation | Prepare DTNB solutions fresh and store them in the dark.[4] Using amber vials or wrapping containers in aluminum foil can help.[1] |
| Contaminated Reagents | Use high-purity water and fresh buffer components. Test for contamination by preparing blanks with different water and buffer sources.[1] |
Issue 2: Precipitation or Turbidity in the Assay
Q: I am observing a precipitate or turbidity in my samples after adding the reagents. What could be the cause?
A: Precipitation or turbidity can significantly interfere with absorbance readings. The common causes include:
-
Poor DTNB Solubility: DTNB has limited solubility in water, which is also pH-dependent. If the buffer is too acidic, DTNB will be less soluble.[4] Preparing overly concentrated DTNB solutions can also lead to precipitation.[4]
-
Protein Precipitation: Changes in pH or the addition of reagents can cause proteins in the sample to precipitate, leading to turbidity. This is a known issue in biopharmaceutical manufacturing, for example, during the neutralization of monoclonal antibodies.[5][6]
-
Incompatible Buffer Components: Some buffer components may not be compatible with the sample or other reagents, leading to precipitation.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| DTNB Precipitation | Ensure the buffer pH is not too acidic; a pH around 8.0 is generally recommended.[4] Prepare DTNB working solutions fresh and do not use overly concentrated stock solutions.[4] For more stable stock solutions, DTNB can be dissolved in a small amount of an organic solvent like ethanol before dilution in the buffer.[4] |
| Sample Turbidity | Centrifuge samples to pellet any precipitate before measuring the absorbance of the supernatant. For protein samples, using a high-salt concentration buffer may help reduce turbidity.[5][6] Alternatively, methods that are less sensitive to turbidity, such as those based on refractive index, can be considered for turbid protein solutions.[7] |
| Buffer Incompatibility | Test different buffer systems. While phosphate buffers are common, ensure they are compatible with all sample components. |
Issue 3: Low or No Color Development
Q: I am not observing the expected yellow color change after adding DTNB to my thiol-containing sample. Why?
A: A lack of color development suggests that the reaction between DTNB and the thiol is not occurring as expected. Potential reasons include:
-
Incorrect pH: The reaction of DTNB with a thiol requires the deprotonated thiolate anion (R-S⁻). If the pH is too low, the concentration of the thiolate anion will be insufficient for the reaction to proceed efficiently.[4]
-
Degraded DTNB Reagent: Improper storage (e.g., exposure to light or high pH) can lead to the degradation of the DTNB reagent.[4]
-
Oxidized Thiols: The sulfhydryl groups in the sample may have been oxidized to disulfides, which do not react with DTNB. Thiols are prone to oxidation, especially in the presence of divalent metal cations.[4]
-
Interfering Substances: Certain compounds can interfere with the assay. For example, some aldehydes can form less reactive addition products with thiols.[8]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer and adjust it to the optimal range for the assay, typically around pH 8.0.[4] |
| Inactive DTNB | Prepare fresh DTNB solutions before each experiment.[4] Test the activity of your DTNB reagent with a known thiol standard, such as cysteine. |
| Sample Oxidation | Include a chelating agent like 1 mM EDTA in your buffers to prevent metal-catalyzed oxidation of thiols.[4] Handle samples quickly and keep them on ice to minimize oxidation. |
| Chemical Interference | If interference is suspected, sample preparation steps to remove the interfering substances may be necessary. For complex samples, consider alternative thiol quantification methods. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the Ellman's assay?
A1: A 0.1 M sodium phosphate buffer with a pH of 8.0 is widely recommended.[4] This pH facilitates the reaction between DTNB and thiols while minimizing DTNB hydrolysis.[4] The inclusion of 1 mM EDTA is also advised to chelate divalent metal cations that can catalyze thiol oxidation.[4]
Q2: How should I prepare and store DTNB solutions?
A2: It is best to prepare DTNB working solutions fresh before use.[4] If a stock solution is necessary, it can be prepared in 0.1 M sodium phosphate buffer (pH ~7.2) with 0.1 mM EDTA and stored in the dark at 2-8°C, where it has been reported to be stable for over two months.[4]
Q3: What are some common substances that interfere with the Ellman's assay?
A3: Several substances can interfere with this assay. Cyanide, hydrogen sulfite, and sulfide can react directly with DTNB.[8] Some aldehydes may also interfere by reacting with the thiol compounds.[8] In biological samples, other compounds that absorb at 412 nm can also cause interference.[9]
Q4: Are there alternatives to the Ellman's assay for thiol quantification?
A4: Yes, several alternative methods exist. 4,4'-dithiodipyridine (4-DPS) is an alternative that produces a product with a pH-independent absorption at 324 nm, allowing for thiol quantification at lower pH values.[2] Chromatographic methods, such as HPLC with fluorometric detection, offer higher sensitivity and can separate thiols from interfering substances.[10] Other methods include using fluorescent probes like monobromobimane or electrochemical detection.[10][11]
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at 412 nm | At neutral pH.[9] This value can be slightly dependent on factors like ionic strength.[2] |
| Optimal Reaction pH | 8.0 | A compromise to maximize the reaction rate while minimizing DTNB hydrolysis.[4] |
| Recommended DTNB Concentration | 0.1 - 1.0 mM | The final concentration in the assay. Higher concentrations may lead to precipitation.[12][13] |
| Wavelength for Absorbance Measurement | 412 nm | The absorbance maximum of the TNB²⁻ product.[14] |
Experimental Protocols
Protocol 1: Standard Ellman's Assay for Thiol Quantification
Objective: To quantify the concentration of free thiols in a sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer (prepare fresh).
-
Thiol standards (e.g., L-cysteine) of known concentrations.
-
Unknown sample(s).
-
Spectrophotometer.
Procedure:
-
Prepare a series of thiol standards in the Reaction Buffer.
-
For each standard and unknown sample, add 250 µL to a separate test tube.
-
Prepare a blank by adding 250 µL of Reaction Buffer to a test tube.
-
To each tube, add 50 µL of the DTNB Solution and 2.5 mL of Reaction Buffer.
-
Mix and incubate at room temperature for 15 minutes.[12]
-
Measure the absorbance of each solution at 412 nm.
-
Subtract the absorbance of the blank from the absorbance of the standards and unknown samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the thiol concentration of the unknown samples from the standard curve.
Protocol 2: Troubleshooting DTNB Light Sensitivity
Objective: To determine if light exposure is causing an increase in the blank reading.
Procedure:
-
Prepare a blank solution containing the Reaction Buffer and DTNB Solution.
-
Dispense the blank solution into two sets of wells in a microplate or two sets of cuvettes.
-
Cover one set completely with aluminum foil to protect it from light.[1]
-
Expose the entire plate or both sets of cuvettes to the ambient light in the laboratory.
-
Measure the absorbance at 412 nm for both the light-exposed and protected samples at regular intervals (e.g., every 5 minutes for 30 minutes).
-
A significantly faster increase in absorbance in the light-exposed samples indicates light-induced degradation of DTNB.[1]
Visualizations
Caption: The chemical reaction in Ellman's assay and common sources of interference.
Caption: A logical workflow for troubleshooting common issues in thiol quantification assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Monoclonal Antibody Purification with Reduced Turbidity by using High-salt Elution Buffer During Protein a Chromatography - IJFMR [ijfmr.com]
- 7. knowledge.cphnano.com [knowledge.cphnano.com]
- 8. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. broadpharm.com [broadpharm.com]
- 14. bmglabtech.com [bmglabtech.com]
Bis(2-pyrimidyl) disulfide side reactions with other amino acids
Welcome to the Technical Support Center for Bis(2-pyrimidyl) disulfide and its applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a key reagent in bioconjugation and peptide chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, with a focus on understanding and mitigating side reactions with various amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound is a thiol-disulfide exchange, predominantly with the sulfhydryl group of cysteine residues. This reaction is highly selective for free thiols and is widely used to form disulfide bonds or to introduce a pyridylthio-activated group for subsequent conjugation.[1]
Q2: At what pH should I perform reactions with this compound for optimal cysteine selectivity?
A2: For optimal selectivity towards cysteine, reactions are typically performed under acidic to neutral conditions (pH 4-7). The reactivity of the thiol group is dependent on the formation of the thiolate anion, which is more prevalent at higher pH. However, to minimize potential side reactions with other nucleophilic amino acids like lysine, a lower pH is generally recommended.[2][3]
Q3: Can this compound react with amino acids other than cysteine?
A3: While highly selective for cysteines, the potential for side reactions with other nucleophilic amino acid residues exists, particularly under non-optimal conditions. The primary candidates for such side reactions are lysine, histidine, and to a lesser extent, tyrosine, due to the nucleophilic nature of their side chains.
Troubleshooting Guide: Side Reactions
This guide will help you identify and mitigate potential side reactions with lysine, histidine, and tyrosine when using this compound.
Issue 1: Unexpected Modification of Lysine Residues
Symptoms:
-
Mass spectrometry (MS) analysis shows an unexpected mass addition to lysine-containing peptides.[4][5]
-
Reduced yield of the intended cysteine-modified product.
-
Altered chromatographic behavior of the peptide.
Potential Cause: The ε-amino group of lysine is a primary amine and a potent nucleophile, especially in its unprotonated form. At elevated pH (typically > 8), a significant concentration of the deprotonated, nucleophilic form of the lysine side chain exists, which can potentially react with the electrophilic disulfide bond of this compound.[2][6][7]
Solutions:
-
pH Control: Maintain the reaction pH between 4 and 7 to ensure the lysine side chain remains predominantly in its protonated (and thus, non-nucleophilic) ammonium form.[2]
-
Reagent Stoichiometry: Use the minimum effective concentration of this compound to avoid a large excess of the reagent that could drive off-target reactions.
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of side reactions. Monitor the reaction progress closely.
Issue 2: Unwanted Modification of Histidine Residues
Symptoms:
-
MS analysis reveals unexpected adducts on histidine-containing peptides.
-
Changes in the peptide's net charge or isoelectric point.
-
Loss of biological activity if the histidine is in a critical binding or active site.
Potential Cause: The imidazole side chain of histidine is an aromatic heterocycle with nucleophilic nitrogen atoms.[8][9] Its pKa is around 6.0, meaning that at physiological pH, a significant portion of histidine residues are in a neutral, nucleophilic state, making them susceptible to reaction with electrophiles.[8]
Solutions:
-
pH Optimization: Performing the reaction at a pH below the pKa of the histidine side chain (i.e., pH < 6) will favor the protonated, less nucleophilic form of the imidazole ring.
-
Buffer Selection: Use a buffer system that does not catalyze the side reaction.
-
Protecting Groups: In solid-phase peptide synthesis (SPPS), consider using a side-chain protecting group for histidine if it is not the intended reaction site.
Issue 3: Potential Oxidation or Modification of Tyrosine Residues
Symptoms:
-
MS analysis indicates an increase in mass corresponding to oxidation or other modifications of tyrosine.
-
Changes in the UV absorbance spectrum of the peptide.
Potential Cause: The phenol side chain of tyrosine is generally less nucleophilic than cysteine or lysine. However, under certain conditions, particularly at higher pH where the phenoxide anion is formed, it can be susceptible to oxidation.[10][11] While direct reaction with this compound is less common, oxidizing contaminants or harsh reaction conditions could lead to tyrosine modification.[12]
Solutions:
-
Degas Buffers: Use degassed buffers to minimize the presence of oxygen, which can contribute to oxidative side reactions.
-
Control pH: Maintain a neutral to slightly acidic pH to keep the tyrosine side chain in its less reactive protonated form.
-
Scavengers: In SPPS cleavage cocktails, use appropriate scavengers to prevent re-attachment of reactive species to sensitive residues like tyrosine.[13]
Data Presentation: Relative Nucleophilicity and pKa of Amino Acid Side Chains
The potential for side reactions is directly related to the nucleophilicity of the amino acid side chains at a given pH. The following table summarizes the relevant properties of the amino acids discussed.
| Amino Acid | Side Chain Functional Group | pKa of Side Chain | Nucleophilicity of Deprotonated Form | Conditions Favoring Reactivity |
| Cysteine | Thiol (-SH) | ~8.3 | High | pH > 8 |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Moderate | pH > 9 |
| Histidine | Imidazole | ~6.0 | Moderate | pH > 6 |
| Tyrosine | Phenol (-OH) | ~10.1 | Low | pH > 10 |
Note: The effective nucleophilicity is highly dependent on the local microenvironment within the peptide or protein.[14] The thiolate of cysteine is a significantly better nucleophile than the amino group of lysine or the imidazole of histidine.[15]
Experimental Protocols
Protocol 1: Selective Cysteine Modification with this compound
-
Peptide Preparation: Dissolve the purified, reduced peptide in a degassed buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 6.5).
-
Reagent Preparation: Prepare a fresh solution of this compound in a compatible organic solvent (e.g., DMF or DMSO).
-
Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution to the peptide solution with gentle stirring.
-
Monitoring: Monitor the reaction progress by RP-HPLC and/or LC-MS. The reaction is typically complete within 30-60 minutes at room temperature.
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small molecule thiol like β-mercaptoethanol.
-
Purification: Purify the modified peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.[16][17]
Protocol 2: On-Resin Disulfide Bond Formation
-
Resin Preparation: After solid-phase peptide synthesis, deprotect the cysteine side chains.
-
Washing: Thoroughly wash the resin with dichloromethane (DCM) and then dimethylformamide (DMF).
-
Oxidation: Add a solution of this compound (3-5 equivalents) in DMF to the resin and shake at room temperature.
-
Monitoring: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.[18]
-
Washing: Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol.
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cocktail.
-
Purification and Characterization: Purify the cyclized peptide by RP-HPLC and confirm its mass by MS.
Visualizations
Caption: Primary reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Histidine - Wikipedia [en.wikipedia.org]
- 9. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02353A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox Properties of Tyrosine and Related Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptidetherapeutics.org [peptidetherapeutics.org]
Technical Support Center: Improving the Efficiency of Disulfide Bond Formation in Peptides
Welcome to the Technical Support Center for peptide researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the efficiency of disulfide bond formation in peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during disulfide bond formation and provides step-by-step guidance to resolve them.
Issue 1: Low or No Yield of the Desired Disulfide-Bridged Peptide
Q: My peptide synthesis results in a low yield of the disulfide-bonded product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including inefficient oxidation, peptide aggregation, or side reactions. Here's a systematic approach to troubleshooting this issue:
1. Optimize Oxidation Conditions: The choice of oxidizing agent and reaction conditions is critical for efficient disulfide bond formation. Air oxidation, while simple, can be slow and inefficient.[1]
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Recommendation: For peptides that do not contain sensitive residues such as methionine or tryptophan, a straightforward and effective method is oxidation with dimethyl sulfoxide (DMSO).[1][2][3] For peptides with sensitive residues, reagents like platinum(II) complexes (e.g., [Pt(en)2Cl2]2+) offer high selectivity and efficiency.[1]
2. Control Peptide Concentration: High concentrations of the linear peptide can favor intermolecular disulfide bond formation, leading to the formation of oligomers (dimers, trimers) and subsequent precipitation.[1][4]
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Recommendation: Carry out the oxidation reaction at a high dilution, typically in the range of 0.1-1 mg/mL. This promotes intramolecular cyclization over intermolecular reactions.[1]
3. Adjust pH: The pH of the reaction buffer significantly impacts the rate of disulfide bond formation. The reaction involves the nucleophilic attack of a thiolate anion on another thiol group, and the concentration of the thiolate is pH-dependent.
-
Recommendation: The optimal pH for most disulfide bond formations is between 7.5 and 8.5. At this pH, a sufficient concentration of thiolate is present to facilitate the reaction without promoting significant side reactions.
4. Monitor the Reaction: It is crucial to monitor the progress of the cyclization reaction to determine the optimal reaction time and to identify any potential issues early on.
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Recommendation: Use analytical techniques such as LC-MS to track the disappearance of the linear peptide precursor and the appearance of the cyclic product.[4] This allows for timely quenching of the reaction to prevent the formation of byproducts.
Issue 2: Formation of Oligomers (Dimers, Trimers) as the Primary Side-Product
Q: My primary side-product is oligomers. How can I favor intramolecular cyclization?
A: The formation of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
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Primary Solution: High-Dilution Conditions: As mentioned previously, performing the reaction at a very low peptide concentration (0.1-1 mg/mL) is the most effective way to favor the formation of the monomeric cyclic peptide.[1]
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Alternative Strategy: On-Resin Cyclization: Performing the disulfide bond formation while the peptide is still attached to the solid support can mimic high-dilution conditions. The resin beads prevent peptide chains from interacting with each other, thus promoting intramolecular cyclization.[5][6]
Issue 3: Incorrect Disulfide Bond Pairing in Peptides with Multiple Cysteine Residues
Q: I am working with a peptide that has multiple cysteine residues, and I am getting a mixture of isomers with incorrect disulfide bridges. How can I control the regioselectivity of disulfide bond formation?
A: Achieving the correct pairing of multiple disulfide bonds requires a strategic approach using orthogonal protecting groups for the cysteine residues. This strategy allows for the sequential and controlled formation of each disulfide bond.[1][7][8][9]
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Orthogonal Cysteine Protecting Groups: Select a set of protecting groups that can be removed under different, specific conditions. This allows for the deprotection and oxidation of one pair of cysteines at a time.[1][5]
-
Commonly Used Groups:
-
Trityl (Trt): Removed by mild acid (e.g., TFA in DCM).
-
Acetamidomethyl (Acm): Removed by iodine, which also catalyzes the disulfide bond formation.[5][6][10]
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tert-Butyl (tBu): Stable to TFA but removed by stronger acids or reducing agents.
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Monomethoxytrityl (Mmt): Removed under very mild acidic conditions.[10]
-
-
Below is a diagram illustrating the workflow for regioselective disulfide bond formation.
Issue 4: Side Reactions Involving Sensitive Amino Acid Residues
Q: My peptide contains methionine (Met) and/or tryptophan (Trp), which are being oxidized during disulfide bond formation. How can I prevent these side reactions?
A: Methionine and tryptophan are susceptible to oxidation under the conditions used for disulfide bond formation.
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Use Mild and Selective Oxidizing Agents: Avoid harsh oxidizing agents.
-
Protect Sensitive Residues:
-
Methionine: Can be protected as methionine sulfoxide, which can be reduced back to methionine after disulfide bond formation.
-
Tryptophan: Can be protected with a formyl group.
-
-
Optimize pH: Lowering the pH of the reaction can sometimes reduce the rate of side reactions. However, this may also slow down the desired disulfide bond formation.
Quantitative Data Summary
The following tables summarize common conditions for disulfide bond formation.
Table 1: Common Oxidizing Agents and Reaction Conditions
| Oxidizing Agent | Typical Concentration | Solvent System | pH | Temperature (°C) | Comments |
| Air (O₂) ** | N/A | Aqueous Buffer | 7.5 - 8.5 | 25 | Slow and can be inefficient. |
| DMSO | 10-20% (v/v) | Aqueous Buffer | 7.5 - 8.5 | 25 | Effective for many peptides, but can oxidize Met and Trp.[2][3] |
| Iodine (I₂) ** | 5-10 equivalents | DMF, MeOH/H₂O | Acidic | 25 | Used for Acm deprotection and subsequent oxidation.[6][10] |
| K₃[Fe(CN)₆] | 2-5 equivalents | Aqueous Buffer | 7.0 - 8.0 | 25 | A common and effective oxidizing agent. |
| GSH/GSSG | 10:1 to 1:1 ratio | Aqueous Buffer | 7.5 - 8.5 | 25 | Mild conditions, good for sensitive peptides.[7] |
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Peptide Concentration | Pseudo-high dilution | Requires very low concentration (0.1-1 mg/mL) |
| Intermolecular Reactions | Minimized | Prone to oligomerization at high concentrations |
| Purification | Purification of the final cyclic peptide after cleavage | Requires purification of the linear peptide first, then the cyclic peptide |
| Monitoring | More difficult to monitor reaction progress | Easily monitored by LC-MS |
| Solubility Issues | Can be an issue for large, hydrophobic peptides | Peptide solubility in the reaction buffer is critical |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Disulfide Bond Formation via Air Oxidation
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Preparation of Linear Peptide: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage and deprotection, purify the linear peptide by reverse-phase HPLC to >95% purity.[4]
-
Dissolution of Peptide: Dissolve the purified linear peptide in an appropriate aqueous buffer (e.g., 0.1 M ammonium bicarbonate) at a concentration of 0.1-1 mg/mL.[1]
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pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute base (e.g., ammonium hydroxide).
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Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by LC-MS. Look for the disappearance of the linear precursor and the appearance of the cyclic product.[4]
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Quenching and Purification: Once the reaction is complete (typically 12-48 hours), acidify the solution with a small amount of acetic acid or TFA to stop the reaction. Lyophilize the solution and purify the crude cyclic peptide by reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC.[4]
Protocol 2: On-Resin Disulfide Bond Formation using Iodine
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Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink Amide). The cysteine residues that will form the disulfide bond should be protected with a group that is labile to iodine, such as Acm.
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Resin Swelling: Swell the peptide-resin in DMF.
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Iodine Solution: Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF.
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Oxidation: Add the iodine solution to the swollen resin and shake at room temperature for 1-2 hours.[6]
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Washing: Wash the resin extensively with DMF to remove excess iodine. A wash with a solution of ascorbic acid in DMF/water can be used to quench any remaining iodine.[6]
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Test Cleavage: Perform a small-scale test cleavage to confirm the completion of the cyclization by LC-MS.
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Final Cleavage and Deprotection: Once cyclization is confirmed, cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]
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Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC and confirm its identity and purity by high-resolution mass spectrometry.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common problems in disulfide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. peptidetherapeutics.org [peptidetherapeutics.org]
Addressing solubility issues of Bis(2-pyrimidyl) disulfide in experiments
Technical Support Center: Bis(2-pyrimidyl) disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound (CAS: 15718-46-4) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: In which organic solvents should I first attempt to dissolve this compound?
A2: For compounds with low aqueous solubility, it is recommended to start with polar aprotic solvents.[7][8][9] Good starting points for this compound include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5] Studies on similar pyrimidine derivatives have also shown solubility in methanol, ethanol, chloroform, tetrahydrofuran, and ethyl acetate.[3][5][10]
Q3: My experiment is in an aqueous buffer, but the compound seems insoluble in water. What should I do?
A3: This is a common challenge with many heterocyclic compounds. The standard procedure is to first prepare a concentrated stock solution in an organic solvent where the compound is soluble (e.g., DMSO) and then dilute this stock solution into your aqueous buffer to the final desired concentration.[7][9][11] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not affect the experimental results.[7][12]
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue and can often be resolved with procedural modifications.[7][13] Try adding the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[14][15] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation. Preparing serial dilutions in the organic solvent before the final dilution into the aqueous medium can also be beneficial.[7]
Q5: Can I use heat to help dissolve the compound?
A5: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in the initial organic solvent.[7] However, it is important to be cautious as excessive heat can lead to the degradation of the compound. The stability of this compound at elevated temperatures should be considered. Disulfide bonds, in general, can undergo degradation under certain conditions, such as neutral to basic pH.[16]
Troubleshooting Guide
Issue: this compound powder is not dissolving in the chosen solvent.
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Initial Steps:
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Verify Solvent Choice: Have you started with a recommended polar aprotic solvent like DMSO or DMF?
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Increase Mixing: Ensure the solution is being adequately mixed using a vortexer or magnetic stirrer.
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Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to increase the rate of dissolution.[7]
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Sonication: Using a sonicator bath can help break up solid particles and enhance dissolution.[7]
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Issue: The compound dissolves in organic solvent but precipitates upon dilution into an aqueous buffer.
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Troubleshooting Workflow:
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Optimize Dilution Technique:
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Lower the Final Concentration: Your final desired concentration may be above the compound's solubility limit in the final solvent mixture. Try working with a lower final concentration.
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Use a Co-solvent System: If your experimental system allows, you can increase the percentage of the organic co-solvent in the final aqueous solution.[8][17][18][19] However, always be mindful of the tolerance of your assay to the solvent.
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pH Adjustment: The solubility of heterocyclic compounds can be pH-dependent.[4][13] If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.
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Incorporate Solubilizing Agents: For challenging cases, consider the use of solubilizing excipients.
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Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale/Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Recommended starting solvents for poorly water-soluble, heterocyclic compounds.[5] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Pyrimidine itself has moderate water solubility, but larger, more complex derivatives are often less soluble.[4] Solubility in alcohols is expected to be better than in water. |
| Nonpolar | Hexane, Toluene, Chloroform | Low to Moderate | Solubility will depend on the overall polarity of the molecule. Some pyrimidine derivatives show solubility in solvents like chloroform.[3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 222.29 g/mol )[21]
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated balance and vortex mixer
-
-
Procedure:
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Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 2.22 mg.
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Weigh the calculated amount of the compound into a sterile tube.
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Add the desired volume of DMSO (e.g., 1 mL) to the tube.
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Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gentle warming or sonication can be applied.[7]
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Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
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Protocol: Preparation of a Working Solution in Aqueous Buffer
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Materials:
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10 mM this compound stock solution in DMSO
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Sterile aqueous buffer (e.g., PBS)
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Sterile microcentrifuge tubes
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Vortex mixer
-
-
Procedure:
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Thaw the 10 mM stock solution at room temperature.
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Add the required volume of your aqueous buffer to a sterile tube.
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While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the buffer. For example, to make a 10 µM working solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
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Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.
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Use the freshly prepared working solution in your experiment immediately. Always include a vehicle control containing the same final concentration of DMSO.[12]
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Mandatory Visualization
Caption: A decision tree for troubleshooting precipitation of this compound.
References
- 1. This compound | CAS#:15718-46-4 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemscene.com [chemscene.com]
Technical Support Center: Refining Protocols for Quantifying Buried Thiol Groups in Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the quantification of buried thiol groups in proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind quantifying buried thiol groups?
A1: The quantification of buried thiol (-SH) groups, primarily from cysteine residues, involves a multi-step process. Initially, the accessible, or surface-exposed, thiol groups are quantified. Subsequently, the protein is treated with a denaturing agent to unfold it and expose the previously buried thiol groups. The total thiol content is then measured, and the number of buried thiols is determined by subtracting the number of accessible thiols from the total.[1][2]
Q2: Which are the most common methods for quantifying protein thiols?
A2: The most prevalent methods include colorimetric assays like the Ellman's assay (using DTNB), fluorescent labeling with probes such as maleimides, and mass spectrometry-based approaches.[3] Each method offers distinct advantages regarding sensitivity, specificity, and the complexity of the experimental setup.
Q3: How do I choose the appropriate denaturing agent for my protein?
A3: The choice of denaturant is critical for ensuring complete protein unfolding to expose all buried thiols without causing irreversible aggregation or interfering with the quantification assay. Common choices include guanidinium hydrochloride (GdnHCl) and urea.[4] The optimal concentration and incubation time should be empirically determined for each specific protein.
Q4: Can I use reducing agents like DTT or TCEP when quantifying total thiols?
A4: Reducing agents are used to break disulfide bonds and determine the total cysteine content, not just the free thiols. If your goal is to quantify only the free buried thiols, you should first alkylate the accessible thiols, then denature the protein, and finally quantify the newly exposed thiols. If you need to quantify all cysteines (both free and involved in disulfide bonds), you would first denature the protein, then reduce the disulfide bonds with an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), remove the reducing agent, and then proceed with thiol quantification.[2][5] TCEP is often preferred as it does not contain a thiol group itself and is less likely to interfere with subsequent labeling steps.[5]
Q5: What is the significance of the molar extinction coefficient in the Ellman's assay?
A5: The molar extinction coefficient (ε) of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is crucial for calculating the concentration of thiol groups directly from the absorbance reading using the Beer-Lambert law (A = εcl). The commonly accepted value for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[4]
Troubleshooting Guides
Issue 1: Low or No Signal in Ellman's (DTNB) Assay
| Possible Cause | Troubleshooting Step |
| Insufficiently exposed thiol groups | Ensure complete denaturation by optimizing the concentration of the denaturing agent (e.g., 6 M GdnHCl) and the incubation time.[5] |
| DTNB reagent degradation | Prepare fresh DTNB solution for each experiment. The solution should be a clear, light-yellow color. |
| Incorrect pH of the reaction buffer | The reaction of DTNB with thiols is pH-dependent and optimal around pH 8.0. Verify the pH of your buffer.[6] |
| Presence of interfering substances | Substances that absorb at or near 412 nm can interfere with the assay. Run a blank control with your sample in the absence of DTNB. |
Issue 2: High Background Signal in Fluorescent Maleimide Labeling
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the maleimide probe | Prepare the maleimide stock solution in anhydrous DMSO or DMF and use it immediately. Avoid aqueous storage.[7][8] |
| Non-specific binding of the probe | Increase the number of washing steps after the labeling reaction to remove unbound probe. Size-exclusion chromatography is an effective purification method.[7] |
| Reaction with primary amines at high pH | Maintain the reaction pH between 6.5 and 7.5 to ensure thiol-specific labeling. At pH > 7.5, maleimides can react with primary amines like lysine residues. |
Issue 3: Incomplete Labeling or Low Labeling Efficiency with Maleimides
| Possible Cause | Troubleshooting Step |
| Re-oxidation of thiols to disulfides | Perform the labeling reaction promptly after the removal of any reducing agents. Work in a low-oxygen environment if possible.[9] |
| Insufficient molar excess of the maleimide probe | Optimize the molar ratio of the maleimide probe to the protein. A 10-20 fold molar excess is a common starting point.[7] |
| Presence of competing thiols | If a reducing agent like DTT was used, ensure its complete removal before adding the maleimide probe, as it will compete for labeling.[5] |
Data Presentation
Table 1: Comparison of Common Thiol Quantification Methods
| Method | Principle | Typical Sensitivity | Linear Range | Advantages | Disadvantages |
| Ellman's Assay (DTNB) | Colorimetric | ~1-10 µM[4] | 1 - 100 µM[4] | Simple, rapid, inexpensive | Lower sensitivity, potential interference[4] |
| Fluorescent Maleimide Labeling | Fluorometric | Nanomolar to picomolar[10][11] | Varies by probe | High sensitivity, high specificity | Probe instability, potential for non-specific binding |
| Mass Spectrometry | Mass-to-charge ratio | High | Varies by instrument | High specificity, can identify modification sites | Requires specialized equipment and expertise[12] |
Table 2: Properties of Selected Fluorescent Thiol Probes
| Probe Class | Specific Probe | Quantum Yield (Unbound) | Quantum Yield (Thiol-Adduct) | Fold Increase | Detection Limit |
| BODIPY | o-maleimideBODIPY | 0.002 (in DMSO) | 0.73 (in DMSO) | >350[13] | ~7 µM[11] |
| Rhodamine | Rhodamine B-based maleimide | Low | High | >200 | 0.219 µM[10] |
| Naphthalimide | Thioether-naphthalimide | Low | High | ~90 | 84 nM[10] |
Experimental Protocols
Protocol 1: Quantification of Buried Thiols using Ellman's Assay
1. Reagent Preparation:
- Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[14]
- DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]
- Denaturing Reaction Buffer: Reaction Buffer containing 6 M GdnHCl.
- Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Perform serial dilutions to create standards ranging from 0 to 100 µM.[14]
2. Quantification of Accessible Thiols:
- Add 200 µL of your protein sample (at a known concentration) to a 96-well plate.
- Add 50 µL of the DTNB solution to each well.[14]
- Incubate at room temperature for 15 minutes, protected from light.[14]
- Measure the absorbance at 412 nm.
- Determine the concentration of accessible thiols using a standard curve generated from the cysteine standards.
3. Quantification of Total Thiols:
- To a separate aliquot of your protein sample, add an equal volume of Denaturing Reaction Buffer.
- Incubate at room temperature for 1-2 hours to ensure complete denaturation.
- Add 200 µL of the denatured protein sample to a 96-well plate.
- Add 50 µL of the DTNB solution to each well.
- Incubate and measure the absorbance as in step 2.
- Determine the total thiol concentration.
4. Calculation of Buried Thiols:
- Buried Thiols = Total Thiols - Accessible Thiols.
Protocol 2: Quantification of Buried Thiols using Maleimide Labeling
1. Reagent Preparation:
- Labeling Buffer: 1X PBS or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[7]
- Maleimide Stock Solution (10 mM): Dissolve the fluorescent maleimide probe in anhydrous DMSO. Prepare fresh.[7]
- Denaturing Labeling Buffer: Labeling Buffer containing 6 M GdnHCl.
2. Labeling of Accessible Thiols:
- Dissolve your protein in the Labeling Buffer.
- Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[7]
- Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
- Remove the unreacted probe using size-exclusion chromatography or dialysis.[7]
- Quantify the degree of labeling by measuring the absorbance of the protein and the dye.
3. Labeling of Total Thiols:
- To a separate aliquot of your protein, add an equal volume of Denaturing Labeling Buffer.
- Incubate for 1-2 hours to denature the protein.
- Add the maleimide stock solution and proceed with the labeling and purification as described in step 2.
4. Determination of Buried Thiols:
- The number of buried thiols corresponds to the increase in the degree of labeling observed in the denatured sample compared to the native sample.
Mandatory Visualization
Caption: General experimental workflow for the quantification of buried thiol groups in proteins.
Caption: A troubleshooting workflow for diagnosing issues of low signal in thiol quantification assays.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for Thiol Quantification: Ellman's Reagent (DTNB) vs. Pyridyl Disulfides
For researchers, scientists, and drug development professionals, the precise quantification of thiol (sulfhydryl) groups is a cornerstone of applications ranging from protein characterization and enzyme kinetics to assessing cellular redox states. For decades, the gold standard for this colorimetric assay has been Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. However, alternative reagents, such as heterocyclic disulfides like Bis(2-pyrimidyl) disulfide (2-PDS) and the closely related 4,4'-dithiodipyridine (4-DPS), present distinct advantages, particularly concerning the pH range of the assay.
This guide provides an objective, data-driven comparison of the classic Ellman's reagent against the pyridyl disulfide class of reagents, using the well-documented 4,4'-dithiodipyridine as a representative. We will delve into their respective mechanisms of action, performance metrics, and experimental protocols to equip researchers with the knowledge to select the optimal reagent for their specific experimental needs.
Mechanism of Action: A Tale of Two Chromophores
Both DTNB and pyridyl disulfides operate on the same fundamental principle: a thiol-disulfide exchange reaction. A free thiol group from the sample attacks the disulfide bond of the reagent. This reaction is stoichiometric, meaning one molecule of thiol reacts with one molecule of the reagent, leading to the formation of a mixed disulfide and the release of a chromophoric molecule that can be quantified spectrophotometrically.
Ellman's Reagent (DTNB): The reaction of a thiol with DTNB releases one molecule of 5-thio-2-nitrobenzoic acid (TNB), which, at the typically alkaline pH of the assay (around 8.0), ionizes to the yellow-colored TNB²⁻ dianion.[1][2] The concentration of this yellow product, measured at 412 nm, is directly proportional to the initial concentration of free thiols in the sample.[1][3]
Pyridyl Disulfides (e.g., 4,4'-dithiodipyridine): Similarly, when a thiol reacts with a pyridyl disulfide like 4-DPS, a mixed disulfide is formed, and one molecule of a substituted thiopyridine is released. In the case of 4-DPS, this is 4-thiopyridone, which exists in tautomeric equilibrium with pyridine-4-thiol.[4] This product strongly absorbs light at a lower wavelength, typically around 324 nm.[4] A key advantage is that this absorbance is largely independent of pH over a more acidic range.[4]
Caption: Reaction mechanisms for DTNB and Pyridyl Disulfides.
Performance Comparison: A Quantitative Look
The choice between these reagents often comes down to the specific requirements of the experiment, such as sample pH, required sensitivity, and potential for interfering substances.
| Feature | Ellman's Reagent (DTNB) | Pyridyl Disulfides (represented by 4,4'-dithiodipyridine) |
| Chromophore | 5-Thio-2-nitrobenzoic acid (TNB) | 4-Thiopyridone |
| λmax (Wavelength) | 412 nm[1][3] | 324 nm[4] |
| Molar Absorptivity (ε) | ~14,150 M⁻¹cm⁻¹[1] | ~21,000 M⁻¹cm⁻¹[4] |
| Optimal pH Range | ~7.5 - 8.5[3] | 3 - 7[4] |
| Reaction Speed | Rapid | Rapid |
| Stability | Less stable at pH > 8.0 due to hydrolysis[4] | More stable over a broader, more acidic pH range |
| Key Advantage | Widely established, extensive literature, visible wavelength | Works at lower/neutral pH, higher molar absorptivity |
| Potential Drawback | pH-dependent molar absorptivity, interference from turbidity | Measurement in UV range can have interference from proteins/DNA |
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible and accurate thiol quantification. Below are generalized protocols for both DTNB and a pyridyl disulfide reagent.
Protocol 1: Thiol Quantification with Ellman's Reagent (DTNB)
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: L-cysteine hydrochloride monohydrate for standard curve.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Cysteine Standards: Create a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer. Perform serial dilutions to generate a standard curve (e.g., 0.1 to 1.5 mM).
-
Sample Preparation: Dilute unknown samples in the Reaction Buffer to ensure the final absorbance falls within the linear range of the standard curve.
-
Assay Setup (Microplate Format):
-
To separate wells of a 96-well plate, add 20 µL of each standard, unknown sample, and a buffer blank.
-
Add 180 µL of Reaction Buffer to each well.
-
To initiate the reaction, add 20 µL of the DTNB Solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the absorbance at 412 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the thiol concentration in the unknown samples by interpolating their absorbance values from the standard curve. Alternatively, use the Beer-Lambert law (A = εcl) with the molar absorptivity of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Protocol 2: Thiol Quantification with Pyridyl Disulfide (e.g., 4,4'-dithiodipyridine)
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate or sodium acetate buffer, pH adjusted to the desired value (e.g., pH 5.5 or 7.0).
-
4-DPS Solution: Prepare a stock solution of 4,4'-dithiodipyridine in a suitable solvent (e.g., ethanol or DMSO) and dilute to the final working concentration in the Reaction Buffer.
-
Thiol Standard: L-cysteine hydrochloride monohydrate for standard curve.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 324 nm.
Procedure:
-
Prepare Cysteine Standards: Prepare a stock solution and serial dilutions of L-cysteine in the chosen Reaction Buffer.
-
Sample Preparation: Dilute unknown samples in the Reaction Buffer.
-
Assay Setup:
-
In a cuvette or microplate well, combine the sample or standard with the Reaction Buffer.
-
Initiate the reaction by adding the 4-DPS working solution. The final concentration of 4-DPS should be in excess of the expected thiol concentration.
-
-
Incubation and Measurement: The reaction is typically very fast. Incubate for 5-10 minutes at room temperature. Measure the absorbance at 324 nm.
-
Data Analysis:
-
Subtract the absorbance of a reagent blank (Buffer + 4-DPS solution).
-
Generate a standard curve and determine the concentration of the unknown samples, or use the Beer-Lambert law with the molar absorptivity of 4-thiopyridone (~21,000 M⁻¹cm⁻¹).
-
Caption: A generalized experimental workflow for thiol quantification.
Conclusion: Choosing the Right Tool for the Job
Both Ellman's reagent and pyridyl disulfides are robust and reliable tools for thiol quantification. The choice between them hinges on the specific experimental context.
-
Ellman's Reagent (DTNB) remains an excellent choice for general-purpose thiol quantification, especially when working with samples that are stable and soluble at a slightly alkaline pH. Its long history of use provides a wealth of comparative data and established protocols.
-
Pyridyl Disulfides (like 4,4'-dithiodipyridine) offer a significant advantage for samples that are acid-labile or require analysis at a neutral or acidic pH to maintain their native structure or prevent side reactions. The higher molar absorptivity of the resulting chromophore also provides a modest increase in sensitivity. However, researchers must be mindful of potential interference from other molecules that absorb in the UV range, such as proteins and nucleic acids.
Ultimately, by understanding the distinct characteristics of each reagent, researchers can confidently select the most appropriate method to achieve accurate and meaningful data in their thiol quantification assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High molar extinction coefficient heteroleptic ruthenium complexes for thin film dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiol-Reactive Disulfides: Bis(2-pyrimidyl) disulfide and 4,4'-dithiodipyridine (4-DPS)
In the realm of bioconjugation and thiol quantification, the selection of an appropriate disulfide reagent is paramount for achieving optimal reaction efficiency, stability, and reliable quantification. This guide provides a detailed comparative analysis of two prominent thiol-reactive disulfides: Bis(2-pyrimidyl) disulfide and 4,4'-dithiodipyridine (4-DPS). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable reagent for their specific application.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic chemical and physical properties of each compound. These properties influence their solubility, stability, and handling.
| Property | This compound | 4,4'-dithiodipyridine (4-DPS) |
| Synonyms | 2,2'-Dithiobis(pyrimidine) | 4-PDS, Aldrithiol-4 |
| CAS Number | 15718-46-4 | 2645-22-9 |
| Molecular Formula | C₈H₆N₄S₂ | C₁₀H₈N₂S₂ |
| Molecular Weight | 222.29 g/mol | 220.32 g/mol |
| Appearance | White to pale yellow powder | White to pale yellow crystalline powder |
| Melting Point | 139-141 °C | 72-80 °C |
Performance and Reactivity in Thiol-Disulfide Exchange
The core function of these reagents lies in their ability to react with free thiol groups (-SH) through a thiol-disulfide exchange reaction. This reaction is central to their application in both bioconjugation and thiol quantification. The reaction proceeds via nucleophilic attack of a thiolate anion on the disulfide bond, leading to the formation of a mixed disulfide and the release of a heterocyclic thiol.
A key performance indicator in thiol quantification is the molar extinction coefficient of the released chromophore, which directly impacts the sensitivity of the assay.
| Feature | This compound | 4,4'-dithiodipyridine (4-DPS) |
| Leaving Group | 2-Thiopyrimidine (2-pyrimidinethione) | 4-Thiopyridone |
| Chromophore λmax | Data not readily available | ~324 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | ~19,800 M⁻¹cm⁻¹ at pH 7.0 |
| Optimal pH Range for Reaction | Expected to be favorable at neutral to slightly alkaline pH | ≥ 4.5 |
| Relative Reactivity | Expected to be a reactive disulfide | High reactivity, superior to Ellman's reagent (DTNB)[1] |
| Stability | Data on pH and temperature stability is limited in public literature. | Generally stable under recommended storage conditions. |
Applications
Both this compound and 4-DPS are utilized in similar application areas, primarily driven by their reactivity towards thiols.
This compound:
-
Bioconjugation: Used to introduce a disulfide linkage for the conjugation of molecules to proteins, peptides, or other thiol-containing biomolecules.
-
Synthesis: Serves as a precursor in the synthesis of various pyrimidine-containing compounds.
4,4'-dithiodipyridine (4-DPS):
-
Thiol Quantification: Widely used for the spectrophotometric determination of free thiol groups in proteins and other molecules.[1] It offers higher sensitivity compared to the more traditional Ellman's reagent.[1]
-
Bioconjugation: Employed in the preparation of bioconjugates where a disulfide bond is desired.
-
Surface Modification: Utilized for the modification of gold surfaces to create platforms for protein and biomolecule interaction studies.
-
Antioxidant Formulations: Explored for its potential in developing antioxidant formulations.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for thiol quantification.
Protocol for Thiol Quantification using 4,4'-dithiodipyridine (4-DPS)
This protocol is adapted from established methods for the spectrophotometric measurement of thiol groups.
Materials:
-
4,4'-dithiodipyridine (4-DPS) stock solution (e.g., 10 mM in ethanol or DMSO).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.0).
-
Thiol-containing sample.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a working solution of 4-DPS by diluting the stock solution in the reaction buffer to a final concentration of approximately 1-2 mM.
-
In a cuvette, mix the reaction buffer and the thiol-containing sample.
-
Initiate the reaction by adding a small volume of the 4-DPS working solution to the cuvette. The final concentration of 4-DPS should be in excess of the expected thiol concentration.
-
Mix the solution thoroughly and monitor the increase in absorbance at 324 nm over time.
-
The reaction is typically rapid and can be monitored until a stable absorbance reading is achieved (usually within a few minutes).
-
The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at 324 nm, ε is the molar extinction coefficient of 4-thiopyridone (~19,800 M⁻¹cm⁻¹), c is the concentration of the thiol, and l is the path length of the cuvette (typically 1 cm).
General Protocol for Thiol-Disulfide Exchange Reaction using this compound
While a specific, validated protocol for thiol quantification using this compound is not widely published, a general procedure for a thiol-disulfide exchange reaction for applications like bioconjugation would follow these steps.
Materials:
-
This compound solution (dissolved in a suitable organic solvent like DMSO or DMF).
-
Thiol-containing molecule (e.g., a protein with a cysteine residue) in a suitable buffer (e.g., phosphate or Tris buffer, pH 7-8).
-
Reaction vessel.
Procedure:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Add a molar excess of the this compound solution to the reaction mixture. The exact molar ratio will depend on the specific application and may require optimization.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature with gentle stirring.
-
The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry to confirm the formation of the desired mixed disulfide.
-
Upon completion, the excess reagent and the 2-thiopyrimidine byproduct can be removed by purification methods like dialysis, size-exclusion chromatography, or HPLC.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of thiol-disulfide exchange.
Caption: Experimental workflow for thiol quantification.
Conclusion
Both this compound and 4,4'-dithiodipyridine are effective reagents for reactions with thiols. 4-DPS is a well-characterized and highly sensitive reagent for thiol quantification, with established protocols and a known molar extinction coefficient for its leaving group. Its advantages in terms of reactivity and usability at lower pH make it a strong choice for quantitative applications.
This compound is a viable alternative for bioconjugation and other applications requiring a thiol-reactive disulfide. However, the lack of readily available quantitative data, such as the molar extinction coefficient of 2-thiopyrimidine and detailed kinetic studies, makes its direct comparison for quantitative assays challenging. Further characterization of this compound's reaction kinetics and the spectroscopic properties of its leaving group would be beneficial for the scientific community to fully assess its performance against established reagents like 4-DPS.
Researchers should select the reagent that best fits their specific needs, considering factors such as the nature of the application (quantitative vs. qualitative), the required sensitivity, and the availability of established protocols and supporting data.
References
A Comparative Guide to Protein Thiol Quantification: A Validation of Disulfide-Based Assays
For researchers, scientists, and drug development professionals, the accurate quantification of protein thiols is crucial for understanding protein structure, function, and stability. This guide provides a comprehensive comparison of the Bis(2-pyrimidyl) disulfide-based assay for protein thiol validation against other common methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The sulfhydryl group of cysteine residues in proteins is highly reactive and plays a fundamental role in various biological processes, including enzyme catalysis, redox signaling, and protein folding. The ability to accurately measure the concentration of free thiols is therefore of paramount importance in numerous fields of study, from basic research to pharmaceutical development.
This guide focuses on the validation of a colorimetric assay based on the reaction of protein thiols with symmetrical disulfides, such as this compound and its close analog, 2,2'-dipyridyl disulfide (2-PDS). The performance of this assay is objectively compared with other widely used methods for thiol quantification, namely Ellman's Test, fluorescent labeling assays, and mass spectrometry.
Comparative Performance of Thiol Quantification Assays
The selection of an appropriate thiol quantification assay depends on several factors, including the required sensitivity, the complexity of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the compared methods.
| Feature | This compound / 2,2'-dipyridyl disulfide Assay | Ellman's Test (DTNB) | Fluorescent Probe Assay (e.g., Maleimides) | Mass Spectrometry |
| Principle | Colorimetric; reaction of thiol with disulfide releases a chromophore (2-thiopyridone). | Colorimetric; reaction of thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) releases a colored product (TNB²⁻). | Fluorometric; covalent labeling of thiols with a fluorescent dye. | Measures the mass-to-charge ratio of thiol-containing peptides. |
| Detection Wavelength | ~343 nm | 412 nm | Varies with fluorophore (e.g., ~520 nm for fluorescein) | N/A |
| Limit of Detection (LOD) | In the low micromolar range | ~2-5 µM | In the nanomolar to low micromolar range | In the femtomole to attomole range |
| Linear Range | Typically up to ~100 µM | Up to ~150 µM | Varies widely with the probe | Several orders of magnitude |
| Specificity | High for thiols | Good for thiols, but can have interference from other nucleophiles | High for thiols (e.g., maleimides) | Very high; can distinguish between different thiol modifications |
| Sample Throughput | High (plate-reader compatible) | High (plate-reader compatible) | High (plate-reader compatible) | Low to medium |
| Cost | Low to moderate | Low | Moderate to high | High |
| Live-cell Imaging | No | No | Yes | No |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
This compound / 2,2'-dipyridyl disulfide (2-PDS) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
2,2'-dipyridyl disulfide (2-PDS) stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4
-
Protein sample
-
Cysteine or reduced Glutathione (GSH) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 343 nm
Procedure:
-
Prepare Standard Curve:
-
Prepare a series of known concentrations of cysteine or GSH in Reaction Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Sample Preparation:
-
Dissolve or dilute the protein sample in Reaction Buffer to a concentration within the linear range of the assay.
-
-
Assay:
-
To each well of the microplate, add 180 µL of the standard or protein sample.
-
Add 20 µL of the 2-PDS stock solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 343 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of thiols in the protein sample from the standard curve. The concentration of the released 2-thiopyridone is directly proportional to the concentration of thiol groups, based on a molar extinction coefficient of approximately 8,080 M⁻¹cm⁻¹.
-
Ellman's Test (DTNB) Protocol
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in Reaction Buffer)
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or reduced Glutathione (GSH) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Standard Curve:
-
Prepare a series of known concentrations of cysteine or GSH in Reaction Buffer (e.g., 0, 12.5, 25, 50, 75, 100, 150 µM).
-
-
Sample Preparation:
-
Dissolve or dilute the protein sample in Reaction Buffer.
-
-
Assay:
-
To each well, add 200 µL of the standard or protein sample.
-
Add 50 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the thiol concentration using a standard curve or by using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[1]
-
Fluorescent Maleimide Labeling Protocol
Materials:
-
Fluorescent maleimide probe (e.g., fluorescein-5-maleimide) stock solution (e.g., 10 mM in DMSO)
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Protein sample
-
Size-exclusion chromatography column for purification
-
Spectrophotometer and fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Labeling Buffer at a concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the fluorescent maleimide probe to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Quantification:
-
Measure the absorbance of the labeled protein at 280 nm and at the maximum absorption wavelength of the fluorophore.
-
Calculate the protein concentration and the degree of labeling (moles of dye per mole of protein).
-
Mass Spectrometry Protocol for Thiol Quantification
1. Sample Preparation:
- Reduction and Alkylation:
- Reduce disulfide bonds in the protein sample using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
- Alkylate the free thiols with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent re-oxidation.
- Proteolytic Digestion:
- Digest the protein into smaller peptides using a protease like trypsin. 2. LC-MS/MS Analysis:
- Separate the peptides using liquid chromatography (LC).
- Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the peptides containing alkylated cysteine residues.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for the this compound-based assay.
Caption: Comparative workflows for alternative thiol quantification assays.
Conclusion
The this compound-based assay, along with its analog 2,2'-dipyridyl disulfide, offers a reliable and cost-effective method for the quantification of protein thiols. It provides a good balance of sensitivity and simplicity, making it suitable for routine laboratory use. For applications requiring higher sensitivity or the ability to perform live-cell imaging, fluorescent probe-based assays are a superior choice. For the most detailed and specific information, including the identification of modified cysteine residues, mass spectrometry remains the gold standard, albeit at a higher cost and lower throughput. The selection of the optimal assay should be guided by the specific experimental requirements and available resources.
References
A Comparative Guide: Unveiling the Advantages of Bis(2-pyrimidyl) disulfide in Thiol Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and peptide chemistry, the choice of a disulfide reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyridyl disulfide (2-PDS), against other common disulfide reagents, supported by experimental data and detailed protocols to inform your selection process.
This compound has emerged as a versatile and highly efficient reagent for a range of applications, from the formation of intramolecular disulfide bonds in peptides to the site-specific modification of proteins. Its unique properties offer distinct advantages over other widely used reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and various maleimide-based compounds.
Key Advantages of this compound:
-
High Selectivity for Thiols: 2-PDS exhibits exceptional selectivity for free sulfhydryl groups, minimizing off-target reactions with other nucleophilic residues on proteins and peptides.
-
Rapid Reaction Kinetics: The thiol-disulfide exchange reaction with 2-PDS is notably fast, often leading to complete conversion in a short period. This is particularly advantageous for time-sensitive experiments and for preserving the integrity of delicate biomolecules.[1]
-
Applicability Under Acidic Conditions: Unlike many other disulfide reagents that require neutral to basic pH for optimal reactivity, 2-PDS can be effectively used under acidic conditions.[1] This broadens its utility for biomolecules that are unstable at higher pH.
-
Convenient Reaction Monitoring: The progress of the reaction can be easily monitored spectrophotometrically by measuring the release of the byproduct, pyridine-2-thione, at approximately 343 nm.
-
Formation of Reversible Disulfide Bonds: The resulting disulfide linkage can be readily cleaved by reducing agents, a crucial feature for applications requiring the controlled release of conjugated molecules, such as in drug delivery systems.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and other common disulfide reagents.
| Reagent | Optimal pH Range | Reaction Rate (Second-Order Rate Constant) | Leaving Group pKa | Byproduct Monitoring (λmax) |
| This compound (2-PDS) | Acidic to Neutral (4-8) | High (e.g., ~1.5 x 10⁸ M⁻¹s⁻¹ for the monoprotonated form with mercaptoethanol) | ~2.45 | Pyridine-2-thione (~343 nm) |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Neutral to Basic (7-8) | Moderate | 4.5 | 2-nitro-5-thiobenzoate (TNB) (412 nm) |
| 4,4'-dipyridyl disulfide (4-PDS) | Broad (3-7) | High | ~5.2 (protonated pyridine) | 4-thiopyridone (324 nm) |
| Maleimides | Neutral (6.5-7.5) | Very High (~10² - 10³ M⁻¹s⁻¹) | N/A (forms a stable thioether bond) | Not applicable |
Experimental Protocols
Protocol 1: Intramolecular Disulfide Bond Formation in a Linear Peptide using this compound
This protocol describes the rapid cyclization of a linear peptide containing two free cysteine residues.[1]
Materials:
-
Linear peptide with two free cysteine residues
-
This compound (2-PDS)
-
Reaction Buffer: e.g., 0.1 M Tris-HCl, pH 7.5, or an appropriate acidic buffer if required.
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of 2-PDS (e.g., 10 mM) in a suitable solvent like acetonitrile.
-
Reaction Initiation: Add a 2 to 5-fold molar excess of the 2-PDS stock solution to the peptide solution.
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Reaction Monitoring (Optional): To monitor the progress, an aliquot of the reaction mixture can be injected into an RP-HPLC system. The disappearance of the linear peptide peak and the appearance of the cyclized peptide peak can be observed.
-
Purification: Once the reaction is complete, purify the cyclized peptide from the excess reagent and byproduct using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the cyclized peptide by mass spectrometry.
Protocol 2: Quantification of Thiol Groups in a Protein Sample using this compound
This protocol outlines a method to determine the concentration of free sulfhydryl groups in a protein solution.
Materials:
-
Protein sample
-
This compound (2-PDS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the protein sample in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a stock solution of 2-PDS (e.g., 10 mM) in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Reaction Setup: In a cuvette, mix the protein solution with a molar excess of the 2-PDS stock solution. The final concentration of 2-PDS should be sufficient to ensure complete reaction with all available thiols.
-
Spectrophotometric Measurement: Immediately after mixing, monitor the increase in absorbance at 343 nm over time using a spectrophotometer. This absorbance corresponds to the release of pyridine-2-thione.
-
Data Analysis: Once the absorbance reaches a plateau, indicating the completion of the reaction, calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where A is the final absorbance, ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (approximately 8,080 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the released pyridine-2-thione, which is equivalent to the concentration of thiol groups in the sample.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and experimental workflows.
Caption: Mechanism of thiol-disulfide exchange with 2-PDS.
Caption: Workflow for peptide cyclization using 2-PDS.
References
Cross-Validation of Thiol Concentration: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a critical parameter in understanding protein structure, enzymatic activity, and cellular redox states. This guide provides an objective comparison of orthogonal methods for determining thiol concentration, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
The quantification of sulfhydryl (thiol) groups is fundamental in various fields of biological and pharmaceutical research. Given the diverse nature of biological samples and the varying requirements for sensitivity, specificity, and throughput, no single method is universally optimal. Therefore, cross-validation of results using orthogonal methods—techniques that rely on different physical and chemical principles—is crucial for ensuring data accuracy and reliability. This guide compares four widely used methods for thiol quantification: the classic colorimetric Ellman's assay, highly sensitive fluorescent probes, real-time electrochemical detection, and the "gold standard" mass spectrometry.
Method Comparison: At a Glance
The choice of a suitable method for thiol quantification depends on several factors, including the nature of the sample, the required sensitivity and specificity, and the available instrumentation. The following table summarizes the key characteristics of the four orthogonal methods discussed in this guide.
| Parameter | Ellman's Assay (DTNB) | Fluorescent Probes | Electrochemical Detection | Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric detection of TNB²⁻ produced from the reaction of DTNB with thiols.[1] | Reaction of a probe with thiols leading to a change in fluorescence intensity or spectral shift. | Direct or indirect electrochemical oxidation/reduction of thiols at an electrode surface. | Separation and mass-based identification and quantification of thiol-containing molecules or peptides.[1][2] |
| Specificity | Measures total free thiols; can be prone to interference from other nucleophiles.[1][3] | Can be designed for high selectivity towards specific thiols (e.g., glutathione, cysteine).[4] | Can be tuned for selectivity by modifying the electrode surface or controlling the applied potential. | Highly specific; can distinguish between different thiol-containing molecules and identify specific modified cysteine residues.[1][2] |
| Sensitivity | Micromolar (µM) range.[4] | Nanomolar (nM) to picomolar (pM) range.[4][5] | Nanomolar (nM) to micromolar (µM) range. | Femtomolar (fM) to picomolar (pM) range. |
| Throughput | High | High | Medium to High | Low to Medium |
| Live Cell Imaging | No | Yes | No | No |
| Cost | Low | Moderate to High | Low to Moderate | High |
Quantitative Data Comparison
To illustrate the practical differences between these methods, the following table presents a hypothetical but realistic dataset from the analysis of a monoclonal antibody (mAb) sample, comparing the results obtained from Ellman's assay and mass spectrometry. This highlights the difference between a bulk measurement and a site-specific analysis.[1]
| Method | Result |
| Ellman's Assay | Total Free Thiol: 13.8 µM |
| Mass Spectrometry | Total Free Thiol (calculated): 12.5 µM Site-Specific Free Thiol (%): - Cys-22 (Light Chain): 1.5% - Cys-88 (Light Chain): 1.2% - Cys-134 (Heavy Chain): 15.8% - Cys-140 (Heavy Chain): 16.1% - Other Cys Residues: <0.5% |
This comparison demonstrates that while the Ellman's assay provides a single value for the total free thiol concentration, mass spectrometry can identify which specific cysteine residues are in a reduced state and their relative abundance.[1]
Experimental Workflows and Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative workflows and protocols for the discussed thiol quantification methods.
Signaling Pathway of Thiol-Disulfide Exchange
Caption: A simplified diagram of the thiol-disulfide exchange reaction.
Experimental Workflow for Cross-Validation
Caption: A logical workflow for the cross-validation of thiol concentration.
Detailed Experimental Protocols
Ellman's Assay (DTNB) Protocol
This protocol describes a standard method for quantifying free thiols in a solution using a microplate reader.[3]
A. Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Reagent Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.
-
Thiol Standard: L-cysteine hydrochloride monohydrate.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
B. Procedure:
-
Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer. Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.2, 1.5 mM).
-
Sample Preparation: Dilute the unknown sample with the Reaction Buffer to a concentration expected to fall within the linear range of the standard curve.
-
Assay:
-
Add 50 µL of each standard or unknown sample to separate wells of the 96-well plate in triplicate.
-
Add 200 µL of the DTNB Reagent Solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from the absorbance of all other standards and samples.
-
Plot the background-subtracted absorbance of the L-cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve.
-
Fluorescent Probe Assay Protocol (Representative)
This protocol provides a general guideline for using a thiol-reactive fluorescent probe. Specific details may vary depending on the manufacturer's instructions.
A. Materials:
-
Thiol Quantitation Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™).
-
Assay Buffer: As recommended by the probe manufacturer (e.g., phosphate-buffered saline, pH 7.4).
-
Thiol Standard: Reduced glutathione (GSH).
-
96-well black microplate, suitable for fluorescence measurements.
-
Fluorescence microplate reader.
B. Procedure:
-
Prepare Standards: Prepare a stock solution of the thiol standard (e.g., GSH). Perform a serial dilution to create a range of standards.[3]
-
Prepare Working Reagent: Prepare a working solution of the Thiol Quantitation Reagent according to the manufacturer's instructions.[3]
-
Assay:
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples from the standard curve.[3]
-
Mass Spectrometry (LC-MS/MS) Protocol for Site-Specific Thiol Quantification
This protocol outlines a differential alkylation approach for quantifying free thiols on specific cysteine residues.[1]
A. Materials:
-
Light-isotope alkylating agent: N-ethylmaleimide (d₀-NEM).
-
Heavy-isotope alkylating agent: N-ethylmaleimide (d₅-NEM).
-
Reducing agent: Dithiothreitol (DTT).
-
Denaturing buffer: e.g., 8 M urea in a suitable buffer.
-
Protease: e.g., Trypsin.
-
LC-MS/MS system.
B. Procedure:
-
Label Free Thiols (Light Labeling):
-
To the protein sample in a suitable buffer (e.g., PBS, pH ~7.0), add a light-isotope alkylating agent (d₀-NEM) to a final concentration of 5 mM.
-
Incubate for 30 minutes at room temperature to block all accessible free sulfhydryl groups.
-
-
Reduce Disulfides:
-
Add a reducing agent like DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
-
Label Newly Exposed Thiols (Heavy Labeling):
-
Add a heavy-isotope alkylating agent (d₅-NEM) to a final concentration of 20 mM and incubate for 1 hour at room temperature to label the newly exposed thiols that were previously involved in disulfide bonds.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides containing the light and heavy labels.
-
Quantify the relative abundance of the light- and heavy-labeled peptides for each cysteine-containing peptide to determine the percentage of free thiol at each specific site.
-
Conclusion
The accurate quantification of thiol concentration is a multifaceted analytical challenge. While simple and cost-effective methods like the Ellman's assay provide valuable bulk measurements, they lack the specificity and sensitivity of more advanced techniques.[1] Fluorescent probes offer enhanced sensitivity and the unique ability for live-cell imaging, while electrochemical methods provide a platform for real-time monitoring. Mass spectrometry stands out for its unparalleled specificity, enabling the precise identification and quantification of thiols at the molecular and even atomic level.[2]
References
A Comparative Guide to the Reaction Kinetics of Thiol-Reactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient modification of thiol groups within proteins and other biomolecules is a cornerstone of modern research and therapeutic development. The selection of an appropriate thiol-reactive compound is critical and depends heavily on the desired reaction kinetics, stability of the resulting conjugate, and the specific experimental conditions. This guide provides an objective comparison of the reaction kinetics of common classes of thiol-reactive compounds, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your application.
Comparison of Reaction Kinetics
The reactivity of thiol-reactive compounds is typically quantified by the second-order rate constant (k), which describes the speed of the reaction between the compound and a thiol-containing molecule, such as cysteine. A higher rate constant indicates a faster reaction. The following table summarizes the second-order rate constants for common thiol-reactive compounds with cysteine at or near physiological pH.
| Thiol-Reactive Compound Class | Representative Compound | Reaction with Cysteine (pH ~7.0-7.4) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Iodoacetamides | Iodoacetamide | Thioether formation via Sₙ2 reaction | ~0.6[1] |
| Maleimides | N-ethylmaleimide (NEM) | Thioether formation via Michael addition | 100 - 1000[2] |
| Vinyl Sulfones | Divinyl sulfone | Thioether formation via Michael addition | Data not available for direct comparison* |
| Chlorooximes | FC1 (a specific chlorooxime) | Thiohydroximate formation | ~306 (with Glutathione at pH 7.4)[3] |
Factors Influencing Reaction Kinetics
Several factors can significantly influence the rate of reaction between a thiol-reactive compound and a thiol:
-
pH: The reactivity of thiols is highly dependent on pH. The thiolate anion (R-S⁻) is the nucleophilic species that reacts with the electrophilic center of the reactive compound. Therefore, the reaction rate generally increases with pH as the concentration of the more reactive thiolate anion increases. For maleimides, the optimal pH range for selective reaction with thiols is 6.5-7.5. Above pH 7.5, the reactivity with primary amines, such as lysine side chains, becomes more significant.[6]
-
Thiol pKa: The pKa of the thiol group determines the concentration of the reactive thiolate anion at a given pH. Cysteine residues in different protein microenvironments can have a wide range of pKa values, which will affect their reactivity.
-
Steric Hindrance: The accessibility of the thiol group can impact the reaction rate. Sterically hindered thiols will react more slowly.
-
Electrophilicity of the Reactive Group: The inherent reactivity of the thiol-reactive compound is a key determinant of the reaction rate.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing different thiol-reactive compounds. Below are detailed protocols for common methods used to monitor these reactions.
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB) Assay
This protocol allows for the indirect monitoring of the reaction by quantifying the remaining free thiol over time.
Materials:
-
Thiol-containing molecule (e.g., cysteine, glutathione, or a protein)
-
Thiol-reactive compound of interest
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
DTNB Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of the thiol-containing molecule in the Reaction Buffer.
-
Prepare a stock solution of the thiol-reactive compound in a suitable solvent (e.g., DMSO or the Reaction Buffer).
-
-
Initiate the Reaction:
-
In a reaction vessel, mix the thiol solution and the thiol-reactive compound solution at the desired concentrations. Start a timer immediately upon mixing.
-
-
Quench the Reaction at Time Points:
-
At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a solution that will quench the reaction (e.g., by significant dilution into the DTNB Reaction Buffer containing DTNB).
-
-
Quantify Remaining Thiols with DTNB:
-
To the quenched aliquot, add DTNB solution to a final concentration of approximately 0.1 mM.
-
Incubate at room temperature for 15 minutes to allow for the reaction between DTNB and any remaining free thiols to go to completion.[7]
-
Measure the absorbance of the solution at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at this wavelength.[7]
-
-
Calculate Thiol Concentration:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of TNB, which is stoichiometric to the concentration of free thiols.
-
-
Determine the Rate Constant:
-
Plot the concentration of the remaining thiol against time.
-
For a pseudo-first-order reaction (if the thiol-reactive compound is in large excess), the natural logarithm of the thiol concentration versus time will be linear, and the slope will be equal to -k_obs. The second-order rate constant can be calculated by dividing k_obs by the concentration of the thiol-reactive compound. For second-order reactions, a plot of 1/[Thiol] versus time will be linear, with the slope equal to the second-order rate constant, k.
-
Protocol 2: Monitoring the Reaction using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly observe the consumption of reactants and the formation of products over time.
Materials:
-
Thiol-containing molecule
-
Thiol-reactive compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pH adjusted)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the thiol-containing molecule and the thiol-reactive compound in the deuterated buffer in an NMR tube.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Integrate the characteristic peaks of the reactant and product at each time point.
-
The decrease in the integral of the reactant peak and the increase in the integral of the product peak are proportional to the change in their concentrations.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate equation to determine the rate constant.
-
Protocol 3: Measuring Fast Reaction Kinetics using Stopped-Flow Spectroscopy
For reactions that are too fast to be monitored by manual mixing (typically with half-lives in the millisecond range), stopped-flow spectroscopy is the method of choice.[10][11]
Materials:
-
Thiol-containing molecule
-
Thiol-reactive compound
-
Appropriate buffer
-
Stopped-flow spectrophotometer or spectrofluorometer
Procedure:
-
Instrument Setup:
-
Load the two reactant solutions into separate syringes of the stopped-flow instrument.
-
Set the detection wavelength to a value where there is a significant change in absorbance or fluorescence upon reaction.
-
-
Rapid Mixing and Data Acquisition:
-
The instrument rapidly injects and mixes the two solutions, and the flow is abruptly stopped.
-
Data acquisition (absorbance or fluorescence intensity versus time) is triggered simultaneously with the stopping of the flow.[12]
-
-
Data Analysis:
-
The resulting kinetic trace is fitted to an appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).
-
By performing the experiment at various concentrations of the reactants, the second-order rate constant can be determined.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism of a thiol-reactive compound and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of thiol-reactive compound conjugation.
Caption: Experimental workflow for kinetic analysis of thiol-reactive compounds.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Thiol Quantification: Comparing Bis(2-pyrimidyl) disulfide and its Alternatives in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of thiols in biological samples is crucial for understanding cellular redox states, protein function, and the effects of therapeutic interventions. This guide provides a detailed comparison of Bis(2-pyrimidyl) disulfide and its more common alternatives, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and 4,4'-dithiodipyridine (4-DPS), for the quantification of thiols in biological matrices.
While this compound is a commercially available reagent for thiol detection, there is a notable scarcity of published experimental data and established protocols for its use in complex biological samples. Therefore, this guide will focus on a comprehensive comparison of the well-characterized reagents, DTNB and 4-DPS, and will use the closely related and more extensively studied compound, 2,2'-dithiodipyridine, as a proxy for this compound to infer its potential characteristics. This approach allows for a robust comparative framework while acknowledging the data limitations for this compound.
Performance Comparison of Thiol Quantification Reagents
The selection of a suitable reagent for thiol quantification depends on several factors, including the nature of the biological sample, the required sensitivity, and the experimental conditions. The following table summarizes the key performance characteristics of DTNB, 4-DPS, and 2,2'-dithiodipyridine.
| Feature | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 4,4'-dithiodipyridine (4-DPS) | 2,2'-dithiodipyridine (Proxy for this compound) |
| Reaction Product | 2-nitro-5-thiobenzoate (TNB) | 4-thiopyridone | 2-thiopyridone |
| Absorption Maximum (λmax) | 412 nm[1][2][3][4] | 324 nm[5] | ~343 nm |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ at pH 8.0[1][2] | ~21,000 M⁻¹cm⁻¹ at pH 3-7[5] | ~8,080 M⁻¹cm⁻¹ |
| Optimal pH Range | 7.0 - 8.0[1] | 3.0 - 7.0[5] | Acidic to Neutral |
| Advantages | - Well-established and widely used- High molar extinction coefficient- Water-soluble | - Higher sensitivity than DTNB[6]- pH-independent absorption in the acidic to neutral range[5]- Can be used at lower pH, minimizing thiol oxidation[7] | - Selectivity for free sulfhydryl groups- Applicable under acidic conditions |
| Limitations | - pH-dependent absorption[5]- Prone to hydrolysis at pH > 7.0[5]- Lower sensitivity compared to 4-DPS- Potential for interference from turbidity at 412 nm | - Lower solubility in aqueous solutions[5]- Lower wavelength λmax can be problematic with samples that absorb in the near-UV | - Lower molar extinction coefficient compared to DTNB and 4-DPS- Limited published data on performance in complex biological samples |
| Potential Interferences | - High salt concentrations can alter the extinction coefficient[2]- Compounds that absorb near 412 nm- Turbidity of the sample | - Compounds that absorb near 324 nm- Limited by its lower solubility in purely aqueous systems | - Other nucleophiles that can react with the disulfide bond |
Thiol-Disulfide Exchange: The Underlying Chemistry
The quantification of thiols by these disulfide reagents is based on a thiol-disulfide exchange reaction. A thiol in the sample attacks the disulfide bond of the reagent, leading to the formation of a mixed disulfide and the release of a chromogenic leaving group. The concentration of the released chromophore, which is directly proportional to the initial thiol concentration, is then determined spectrophotometrically.
References
- 1. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of Bis(2-pyrimidyl) disulfide for thiols compared to other nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of bis(2-pyrimidyl) disulfide (also known as 2,2'-dipyridyl disulfide or Aldrithiol-2) towards thiols versus other common biological nucleophiles. The exceptional selectivity of this reagent for sulfhydryl groups makes it a valuable tool in bioconjugation, protein modification, and the development of antibody-drug conjugates (ADCs).
High Specificity for Thiol Modification
This compound is widely recognized for its high chemoselectivity for free sulfhydryl groups (cysteine residues in proteins) over other potentially reactive functional groups such as amines (lysine), hydroxyls (serine, threonine), and carboxylates (aspartate, glutamate). This selectivity is crucial for the precise modification of biomolecules.
The reaction with a thiol proceeds via a thiol-disulfide exchange mechanism. A nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a new, mixed disulfide bond and the release of a pyridine-2-thione molecule. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm, providing a convenient method for tracking the reaction progress.[1]
Comparison of Reactivity with Other Nucleophiles
Key Factors Influencing Selectivity:
-
Nucleophilicity: At physiological pH (around 7.4), the thiol group of a cysteine residue (with a pKa typically around 8.5) exists in equilibrium with its much more nucleophilic thiolate form. In contrast, the amino group of lysine (pKa ~10.5) is largely protonated and thus a poor nucleophile. The hydroxyl groups of serine and threonine and the carboxylate groups of aspartate and glutamate are significantly weaker nucleophiles than the thiolate anion.
-
Reaction Conditions: The thiol-disulfide exchange reaction is efficient over a range of pH values, typically from 7 to 8. While higher pH increases the concentration of the reactive thiolate, it can also increase the nucleophilicity of other groups, though their reactivity with disulfides remains significantly lower than that of thiolates.
Based on these principles, the following table summarizes the expected relative reactivity of this compound with common biological nucleophiles.
| Nucleophile (Amino Acid Residue) | Functional Group | Relative Reactivity with this compound | Rationale |
| Thiol (Cysteine) | -SH | Very High | The deprotonated thiolate (-S⁻) is a potent nucleophile that readily participates in thiol-disulfide exchange. |
| Amine (Lysine) | -NH₂ | Very Low | At physiological pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). |
| Hydroxyl (Serine, Threonine) | -OH | Negligible | The hydroxyl group is a weak nucleophile and generally does not react with disulfides under physiological conditions. |
| Carboxylate (Aspartate, Glutamate) | -COO⁻ | Negligible | The carboxylate group is a very weak nucleophile and does not exhibit reactivity towards disulfides in this context. |
Experimental Protocols
Protocol 1: Quantification of Thiol-Disulfide Exchange with this compound
This protocol allows for the determination of the reaction rate between this compound and a thiol-containing compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine, glutathione, or a cysteine-containing peptide/protein)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of the thiol-containing molecule in the Reaction Buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, add the Reaction Buffer and the thiol solution to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the this compound stock solution. A typical starting point is a 10-fold molar excess of the disulfide reagent to the thiol.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 343 nm over time. This absorbance corresponds to the release of pyridine-2-thione (molar extinction coefficient ≈ 8,080 M⁻¹cm⁻¹ at 343 nm).[1]
-
Record data points at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Convert the absorbance values to the concentration of pyridine-2-thione using the Beer-Lambert law.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the concentration versus time plot.
-
Protocol 2: Competitive Reactivity Assay
This protocol can be used to directly compare the reactivity of this compound towards thiols in the presence of other nucleophiles.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetyl-cysteine)
-
Competing nucleophile (e.g., N-acetyl-lysine, N-acetyl-serine)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
HPLC or LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution containing equimolar concentrations of the thiol and the competing nucleophile in the Reaction Buffer.
-
Initiate the reaction by adding this compound.
-
-
Time Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by acidification with trifluoroacetic acid).
-
-
Product Analysis:
-
Analyze the quenched samples by HPLC or LC-MS to quantify the formation of the thiol-disulfide conjugate and any potential products from the reaction with the competing nucleophile.
-
-
Data Interpretation:
-
A significant formation of the thiol-disulfide product with little to no formation of other products will confirm the high selectivity of this compound for the thiol.
-
Visualizing the Selectivity and Experimental Workflow
Caption: Reaction selectivity of this compound.
Caption: Experimental workflow for selectivity assessment.
Conclusion
This compound exhibits exceptional selectivity for thiol groups over other common nucleophilic functional groups found in biomolecules. This high degree of specificity, coupled with the ability to monitor the reaction in real-time, makes it an invaluable reagent for researchers in chemistry, biology, and pharmaceutical sciences for applications requiring precise and controlled modification of proteins and peptides.
References
Performance of Bis(2-pyrimidyl) disulfide in Acidic Versus Alkaline Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability and reactivity of disulfide bonds are critical parameters in the design of various chemical probes, bioconjugates, and therapeutic agents. The cleavage of these bonds is highly dependent on the local chemical environment, particularly pH. This guide provides a comprehensive comparison of the performance of Bis(2-pyrimidyl) disulfide under acidic and alkaline conditions, alongside alternative disulfide-containing compounds, supported by experimental data and detailed protocols.
Executive Summary
Disulfide bond stability is generally favored in acidic conditions, where the nucleophilicity of thiols is reduced. Conversely, alkaline conditions promote the formation of the more reactive thiolate anion, accelerating thiol-disulfide exchange and other degradation pathways. While specific quantitative data for the pH-dependent performance of this compound is not extensively available in the public domain, the general principles of disulfide chemistry, along with data from analogous compounds, suggest a similar trend of increased reactivity at higher pH. This guide presents a comparative analysis based on available data for related disulfide compounds to infer the expected performance of this compound and to provide a framework for its evaluation.
Comparison of Disulfide Compound Performance
The following table summarizes the pH-dependent stability and reactivity of various disulfide compounds, providing a basis for comparison with the expected performance of this compound.
| Compound | Acidic Conditions (pH < 7) | Alkaline Conditions (pH > 7) | Key Characteristics & Applications |
| This compound (Expected) | High stability, low reactivity with thiols. | Increased reactivity with thiols, potential for hydrolysis and β-elimination. | Useful for creating reversible bioconjugates; reactivity is tunable by pH. |
| 2,2'-Dipyridyl disulfide | Stable, widely used for forming disulfide bonds with thiols. | Increased rate of thiol-disulfide exchange. | Commonly used in bioconjugation and as a thiol-reactive probe. |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Stable. | Reacts rapidly with thiols to produce a colored product, but the disulfide itself can be unstable at very high pH. | Primarily used for quantifying free sulfhydryl groups (Ellman's reagent). |
| Disulfide in cyclic pentapeptide | Optimal stability around pH 3.0.[1] | Increased degradation, primarily at the disulfide bond.[1] | Model for disulfide stability in constrained peptide structures. |
Signaling Pathways and Experimental Workflows
To visualize the fundamental chemical processes and experimental designs discussed in this guide, the following diagrams are provided.
References
A Comparative Guide to Thiol Quantification Methods for Researchers and Drug Development Professionals
The accurate quantification of thiol (sulfhydryl) groups is a critical aspect of research and drug development, playing a pivotal role in understanding protein structure, enzymatic activity, and cellular redox states. This guide provides a comprehensive comparison of three widely used thiol quantification methods: the classic Ellman's test, modern fluorescent maleimide probes, and highly specific mass spectrometry-based approaches. We present a side-by-side analysis of their performance, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Performance Comparison of Thiol Quantification Methods
The choice of a thiol quantification method depends on various factors, including the required sensitivity, specificity, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of Ellman's test, fluorescent maleimide probes, and mass spectrometry.
| Feature | Ellman's Test (DTNB) | Fluorescent Maleimide Probes | Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric detection of a yellow product formed from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols.[1] | Fluorometric detection of a stable thioether bond formed between a maleimide-functionalized fluorophore and a thiol. | Mass-based identification and quantification of thiol-containing molecules or peptides, often after derivatization.[2] |
| Limit of Detection (LOD) | ~3 µM[1] | 10 nM - 0.2 µM[1] | nM to pM range |
| Linear Range | 0.1 - 1.6 mM[1] | 0 - 100 µM[1] | Wide, dependent on analyte and instrumentation |
| Specificity | General thiol detection; can be prone to interference from other nucleophiles.[1] | High for thiols, but can react with other nucleophiles at higher pH.[3] | High, can distinguish between different thiol-containing molecules and identify specific modification sites.[4] |
| Reaction Time | 15 - 30 minutes[1] | Seconds to 10 minutes[1] | Sample preparation can be lengthy, but analysis is rapid. |
| Live Cell Imaging | Not suitable[1] | Yes, enables visualization of thiols in living cells.[1] | Not suitable for live imaging. |
| Instrumentation | Spectrophotometer | Fluorescence plate reader or microscope | Liquid chromatography system coupled with a mass spectrometer. |
Methodologies and Reaction Principles
A fundamental understanding of the underlying chemical reactions and experimental workflows is crucial for the successful implementation and interpretation of results from each method.
Ellman's Test: The Colorimetric Standard
Ellman's test is a long-established and straightforward colorimetric method for quantifying free thiols. The assay is based on the reaction of DTNB with a thiol group, which cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[1] The concentration of thiols in a sample is directly proportional to the amount of TNB²⁻ generated.
Fluorescent Maleimide Probes: High-Sensitivity Detection
Fluorescent maleimide probes offer a highly sensitive alternative to colorimetric assays. These reagents consist of a fluorophore linked to a maleimide group. The maleimide moiety reacts specifically with the sulfhydryl group of a thiol to form a stable, fluorescent thioether adduct. This reaction provides a significant increase in fluorescence intensity, allowing for the detection of low thiol concentrations.
Mass Spectrometry: Unparalleled Specificity and Site-Specific Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the highest level of specificity for thiol quantification. This technique allows for the separation and identification of individual thiol-containing molecules based on their mass-to-charge ratio. Furthermore, MS can pinpoint the exact location of free thiols within a protein sequence, offering invaluable insights into protein structure and function. Derivatization with reagents like N-ethylmaleimide (NEM) is often employed to alkylate free thiols, adding a specific mass tag that facilitates their identification and quantification.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results.
Protocol 1: Thiol Quantification using Ellman's Test
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol standard (e.g., L-cysteine or glutathione)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Thiol Standards: Prepare a series of known concentrations of the thiol standard in the reaction buffer.
-
Reaction:
-
In a microplate well or cuvette, add 250 µL of the reaction buffer.
-
Add 5 µL of the thiol standard or unknown sample.
-
Add 50 µL of the DTNB solution and mix well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Subtract the absorbance of a blank (reaction buffer with DTNB) from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of thiols in the unknown samples.
Protocol 2: Thiol Quantification using a Fluorescent Maleimide Probe
Materials:
-
Fluorescent maleimide probe (e.g., ThioGlo™)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: e.g., 100 mM phosphate buffer, pH 7.0-7.5
-
Thiol standard (e.g., glutathione)
-
Fluorescence microplate reader
Procedure:
-
Prepare Probe Stock Solution: Dissolve the fluorescent maleimide probe in DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in the reaction buffer to the desired working concentration (e.g., 10 µM).
-
Prepare Thiol Standards: Prepare a series of known concentrations of the thiol standard in the reaction buffer.
-
Reaction:
-
In a black microplate well, add 100 µL of the thiol standard or unknown sample.
-
Add 100 µL of the probe working solution and mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantification: Subtract the fluorescence of a blank (reaction buffer with probe) from all readings. Create a standard curve and determine the concentration of thiols in the unknown samples.
Protocol 3: Thiol Quantification by LC-MS/MS
Materials:
-
N-ethylmaleimide (NEM) or other suitable alkylating agent
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., dithiothreitol, DTT) - for total thiol analysis
-
Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Protease (e.g., trypsin)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For free thiol analysis: Denature the protein sample in the denaturing buffer. Add NEM to a final concentration of 10-20 mM and incubate for 1 hour at room temperature to block free thiols.
-
For total thiol analysis: First, reduce disulfide bonds by incubating with DTT (e.g., 10 mM) for 1 hour at 37°C. Then, proceed with NEM alkylation as described above.
-
-
Protein Digestion: Remove excess alkylating agent (e.g., by buffer exchange). Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis: Use proteomics software to search the acquired MS/MS data against a protein database to identify peptides containing the NEM-modified cysteine residues. Quantify the abundance of these peptides to determine the amount of free or total thiols.
Conclusion
The selection of an appropriate thiol quantification method is a critical decision that can significantly impact the outcome of research and development projects. Ellman's test, while simple and cost-effective, is best suited for applications where high sensitivity is not a primary concern. Fluorescent maleimide probes offer a significant improvement in sensitivity and are amenable to high-throughput screening and live-cell imaging. For the most demanding applications requiring the highest specificity and the ability to identify site-specific modifications, mass spectrometry stands as the gold standard. By carefully considering the strengths and limitations of each method, researchers can choose the most fitting approach to accurately and reliably quantify thiols in their samples.
References
Safety Operating Guide
Proper Disposal of Bis(2-pyrimidyl) disulfide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
Proper disposal of Bis(2-pyrimidyl) disulfide is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. All procedures should be performed in accordance with local, state, and federal regulations.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous Waste | Based on potential toxicity and lack of comprehensive environmental fate data. |
| Container Requirements | Tightly sealed, clearly labeled, compatible container | Prevent leakage and ensure proper identification. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Standard laboratory PPE is required. |
| Storage Pending Disposal | Store in a cool, dry, well-ventilated area | Recommended storage temperature is 2-8°C.[1] |
| Disposal Method | Licensed hazardous waste disposal company | Do not dispose of down the drain or in regular trash. |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, ensure all necessary personal protective equipment is worn. This includes, but is not limited to, nitrile gloves, safety glasses with side shields, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Collection :
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers.
-
Solid waste should be carefully transferred to a designated hazardous waste container. Avoid generating dust.
-
For solutions, pour the waste into a designated, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling :
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the CAS number: "15718-46-4".
-
Affix the appropriate hazard pictograms. While a specific Safety Data Sheet (SDS) was not located, related compounds suggest potential for being harmful or an irritant.
-
Indicate the approximate quantity of waste in the container.
-
-
Storage Pending Disposal :
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, with a recommended temperature of 2-8°C.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information about the waste, including the chemical name and any known hazards.
-
Follow all institutional and contractor-specific procedures for waste handover.
-
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For a small spill, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Bis(2-pyrimidyl) disulfide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer specific operational questions for the safe handling of Bis(2-pyrimidyl) disulfide.
Hazard Assessment and Personal Protective Equipment (PPE)
While the immediate precursor, 2-mercaptopyrimidine, is not classified as hazardous under OSHA's 2012 standard, related pyrimidine thiols are known to cause skin and eye irritation. Therefore, a cautious approach is warranted. The disulfide bond introduces its own chemical reactivity that should be respected.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene rubber). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. A NIOSH-approved respirator may be necessary for spills or if dust/aerosols are generated outside a fume hood. | Ensure proper fit and training before using a respirator. |
| Protective Clothing | A laboratory coat should be worn at all times. Consider a chemically resistant apron for procedures with a higher risk of splashes. | Keep lab coats buttoned and change them regularly or immediately if significant contamination occurs. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize exposure and ensure safety.
-
Preparation and Planning:
-
Review this safety guide and any available institutional protocols.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles, and finally, gloves.
-
-
Handling the Compound:
-
All weighing and manipulation of solid this compound or its solutions must be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity necessary for the experiment.
-
Handle the solid carefully to avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area in the fume hood.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water.
-
Immediate Safety Protocols: Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management:
-
Minor Spill: In a fume hood, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.
Quantitative Data
Since specific data for this compound is limited, the properties of its precursor are provided for context.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Mercaptopyrimidine | 1450-85-7 | 112.16 | 230 |
Visualized Workflows and Relationships
Caption: A workflow for the safe handling of chemical compounds.
Caption: The hierarchy of controls for managing chemical exposure.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
